Product packaging for Boc-tyr(bzl)-OL(Cat. No.:CAS No. 66605-58-1)

Boc-tyr(bzl)-OL

Cat. No.: B558042
CAS No.: 66605-58-1
M. Wt: 357.4 g/mol
InChI Key: FOMAWYQEBPYJJU-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-tyr(bzl)-OL, also known as this compound, is a useful research compound. Its molecular formula is C21H27NO4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO4 B558042 Boc-tyr(bzl)-OL CAS No. 66605-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMAWYQEBPYJJU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427138
Record name BOC-TYR(BZL)-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66605-58-1
Record name BOC-TYR(BZL)-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine, commonly referred to as Boc-Tyr(Bzl)-OH. This protected amino acid is a fundamental building block in peptide synthesis, a critical process in drug discovery and development. This document outlines its physicochemical characteristics, spectroscopic data, and applications, supported by detailed experimental protocols.

Core Chemical and Physical Properties

Boc-Tyr(Bzl)-OH is a white to light yellow crystalline powder.[1] Its structure features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a benzyl (Bzl) group safeguarding the phenolic hydroxyl group of the tyrosine side chain. This dual-protection strategy is integral to its utility in stepwise peptide synthesis.[1]

Table 1: Structural and General Data for Boc-Tyr(Bzl)-OH

PropertyValueReference(s)
Molecular FormulaC₂₁H₂₅NO₅[1][2]
Molecular Weight371.43 g/mol [1][2]
CAS Number2130-96-3[1][2]
AppearanceWhite to slight yellow/beige powder or crystalline powder[1][2]

Table 2: Physicochemical Data for Boc-Tyr(Bzl)-OH

PropertyValueReference(s)
Melting Point110-112 °C[1][2][3][4]
Optical Rotation [α]²⁰/D+27.0±1.5° (c=2% in ethanol)[2][4]
Optical Rotation [α]²⁵/D+24.5 to +29.5° (c=2 in ethanol)[1]
pKa2.99±0.10 (Predicted)[2]
Storage Temperature2-8°C or below +30°C[2][5]

Table 3: Solubility Profile of Boc-Tyr(Bzl)-OH

SolventChemical ClassSolubilityDescriptionReference(s)
Dimethylformamide (DMF)AmideClearly Soluble1 mmole in 2 ml[1][6]
Dichloromethane (DCM)Halogenated HydrocarbonSoluble---[6]
ChloroformHalogenated HydrocarbonSoluble---[6]
Ethyl Acetate (EtOAc)EsterSoluble---[6]
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble---[6]
AcetoneKetoneSoluble---[6]
Ethanol (EtOH)AlcoholAlmost Transparent---[2][6]
Methanol (MeOH)AlcoholSoluble---[6]
Spectroscopic Data for Structural Elucidation

The identity and purity of Boc-Tyr(Bzl)-OH are confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 4: ¹H NMR Spectroscopic Data for Boc-Tyr(Bzl)-OH

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Aromatic (Benzyl & Tyrosine)7.42 - 6.90m9H
-NH (Amide)~5.0d1H
-CH (α-proton)~4.58m1H
-CH₂- (Benzyl)5.02s2H
-CH₂- (β-protons)3.12 - 2.86m2H
-C(CH₃)₃ (Boc)1.42s9H
Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[7]

Table 5: ¹³C NMR Spectroscopic Data for Boc-Tyr(Bzl)-OH

CarbonChemical Shift (δ) ppm
C=O (Carboxyl)~175
C=O (Boc)~155
Aromatic (C-O)~158
Aromatic (Benzyl & Tyrosine)138 - 115
-C- (α-carbon)~56
-CH₂- (Benzyl)~70
-CH₂- (β-carbon)~37
-C(CH₃)₃ (Boc)~80
-C(CH₃)₃ (Boc)~28
Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[7]

Table 6: Infrared (IR) Spectroscopy Data for Boc-Tyr(Bzl)-OH

Functional GroupAbsorption Band (cm⁻¹)
N-H Stretch (Amide)~3350
C-H Stretch (Aromatic)~3100 - 3000
C-H Stretch (Aliphatic)~3000 - 2850
C=O Stretch (Carboxylic Acid)~1710
C=O Stretch (Urethane, Boc)~1690
C=C Stretch (Aromatic)~1600, 1510, 1450
C-O Stretch (Ether)~1240
Note: The IR spectrum is typically acquired using a potassium bromide (KBr) pellet.[7]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible data.

Protocol 1: Synthesis of Boc-Tyr(Bzl)-OH

The synthesis of Boc-Tyr(Bzl)-OH is a two-step process involving the protection of the α-amino group of L-tyrosine with a Boc group, followed by the protection of the phenolic hydroxyl group with a benzyl group.[8]

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH) [8]

  • Dissolve L-tyrosine in a mixture of dioxane and water.[8]

  • Create an alkaline environment by adding a base such as sodium hydroxide.[8]

  • Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while maintaining the alkaline pH.[8]

  • Allow the reaction to proceed at room temperature with stirring.[8]

  • After completion, perform an extraction with an organic solvent like petroleum ether to remove impurities.[8]

  • Acidify the aqueous layer to a pH of approximately 3 using a dilute acid.[8]

  • Extract the product, Boc-Tyr-OH, using an organic solvent like ethyl acetate.[8]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

Part 2: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) [2][8]

  • Dissolve the synthesized Boc-Tyr-OH in a suitable solvent, such as methanol.[2][8]

  • Add a base, for instance, a sodium methoxide solution, to deprotonate the phenolic hydroxyl group.[2][8]

  • Add benzyl bromide to the reaction mixture.[2][8]

  • Heat the reaction mixture to 40°C and stir for several hours.[2][8]

  • Monitor the reaction progress using a technique like high-performance liquid chromatography (HPLC).[2][8]

  • Upon completion, the desired product, Boc-Tyr(Bzl)-OH, can be isolated and purified, often by recrystallization from a solvent system like ethyl acetate/hexane.[7][8]

Protocol 2: NMR Data Acquisition[8]
  • Sample Preparation: Weigh approximately 10-20 mg of purified Boc-Tyr(Bzl)-OH and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[7]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.[7]

    • Pulse Program: Standard single-pulse sequence.[7]

    • Number of Scans: 16-64.[7]

    • Relaxation Delay: 1-2 seconds.[7]

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.[7]

    • Pulse Program: Proton-decoupled pulse sequence.[7]

    • Number of Scans: 1024 or more.[7]

    • Relaxation Delay: 2-5 seconds.[7]

  • Processing: Perform Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.[7]

Protocol 3: FT-IR Data Acquisition (KBr Pellet Method)[8]
  • Sample Preparation: Thoroughly grind 1-2 mg of dry Boc-Tyr(Bzl)-OH in an agate mortar. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and mix until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation: Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.[7]

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.[7]

    • Mode: Transmittance.[7]

Reactivity and Applications in Drug Development

Boc-Tyr(Bzl)-OH is a key building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS).[8] The Boc group acts as a temporary protecting group for the α-amino group, while the benzyl group provides semi-permanent protection for the tyrosine side chain.[8]

Boc Deprotection

The removal of the Boc group is a critical step in peptide synthesis and is typically achieved using a moderately strong acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9] Careful optimization of reaction conditions is necessary to prevent side reactions.[9] A primary challenge is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring of the tyrosine side chain, forming an undesired byproduct.[9] The use of scavengers, such as anisole, can help to minimize this and other side reactions.[9]

Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr(Bzl)-OH is extensively used in the Boc/Bzl strategy for SPPS.[5] This method relies on the differential acid lability of the protecting groups. The temporary N-α-Boc group is removed with a moderate acid like TFA, while the more permanent side-chain protecting groups, such as the benzyl group, require a much stronger acid, like anhydrous hydrogen fluoride (HF), for cleavage.[5]

Visualizations

Chemical Structure of Boc-Tyr(Bzl)-OH

Boc_Tyr_Bzl_OH_Structure cluster_Boc Boc Group cluster_Tyrosine Tyrosine Backbone cluster_Sidechain Protected Side Chain Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 N N Boc_C->N Boc_tBu C(CH₃)₃ Boc_O2->Boc_tBu CA N->CA H_N H N->H_N CB CA->CB C C CA->C Aryl_C1 CB->Aryl_C1 O O C->O OH OH C->OH Aryl_C2 Aryl_C1->Aryl_C2 Aryl_C3 Aryl_C2->Aryl_C3 Aryl_C4 Aryl_C3->Aryl_C4 Aryl_C5 Aryl_C4->Aryl_C5 O_Bzl O Aryl_C4->O_Bzl Aryl_C6 Aryl_C5->Aryl_C6 Aryl_C6->Aryl_C1 CH2_Bzl CH₂ O_Bzl->CH2_Bzl Bzl_ring Phenyl CH2_Bzl->Bzl_ring Boc_SPPS_Workflow start Start: Resin Swelling in DCM couple_first_aa Couple First Boc-Amino Acid to Resin start->couple_first_aa deprotection Boc Deprotection (25-50% TFA in DCM) couple_first_aa->deprotection neutralization Neutralization (5-10% DIEA in DCM) deprotection->neutralization coupling Couple Boc-Tyr(Bzl)-OH (e.g., DIC/HOBt) neutralization->coupling repeat_cycle Repeat Deprotection, Neutralization, and Coupling for Subsequent Amino Acids coupling->repeat_cycle repeat_cycle->deprotection Next Amino Acid final_cleavage Final Cleavage from Resin (e.g., HF) repeat_cycle->final_cleavage Final Amino Acid purification Purify Peptide final_cleavage->purification Opioid_Signaling_Pathway agonist Enkephalin Analog (Synthesized using Boc-Tyr(Bzl)-OH) receptor Opioid Receptor (GPCR) agonist->receptor Binds to g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels g_protein->ion_channels camp Decreased cAMP Levels adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Analgesia) camp->cellular_response ion_channels->cellular_response

References

A Technical Guide to N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH): Properties, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine, commonly abbreviated as Boc-Tyr(Bzl)-OH, is a pivotal amino acid derivative employed extensively in synthetic peptide chemistry. It is a derivative of L-tyrosine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenolic hydroxyl side chain is protected by a benzyl (Bzl) group. This dual-protection strategy is fundamental to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), enabling the precise, stepwise assembly of amino acids into a desired peptide sequence by preventing unwanted side reactions. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications for researchers and professionals in drug development.

Physicochemical and Structural Data

The fundamental properties of Boc-Tyr(Bzl)-OH are critical for its proper handling, storage, and application in synthesis protocols. The data below has been compiled from various chemical suppliers and databases.

PropertyValueReferences
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 371.43 g/mol
CAS Number 2130-96-3
Appearance White to off-white or light yellow powder
Melting Point 110-112 °C
Optical Rotation [α]²⁰/D +27.0 ± 1.5°, c = 2% in ethanol
Storage Temperature 2-8°C
Solubility Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and Methanol

Core Principles and Applications

The Boc/Bzl Protecting Group Strategy

The utility of Boc-Tyr(Bzl)-OH in SPPS is rooted in the principle of differential acid lability . The two protecting groups exhibit different stability levels towards acid, allowing for selective removal at different stages of the synthesis.

  • N-α-Boc Group (Temporary): The Boc group is labile to moderate acids. It is reliably removed at each cycle of peptide synthesis using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

  • O-Bzl Group (Semi-Permanent): The benzyl ether protecting the tyrosine side chain is significantly more stable to acid. It remains intact during the repetitive TFA-mediated Boc deprotection steps but can be cleaved using a very strong acid, such as anhydrous hydrogen fluoride (HF), typically at the end of the synthesis when cleaving the completed peptide from the resin support.

A critical consideration is the slight instability of the Bzl group during prolonged or repeated TFA treatments, which can lead to partial deprotection. For the synthesis of very long peptides requiring many deprotection cycles, alternative, more acid-stable side-chain protecting groups like 2,6-dichlorobenzyl (2,6-Cl₂Bzl) may be preferred.

Application in Bioactive Peptide Synthesis

Boc-Tyr(Bzl)-OH is an indispensable building block for synthesizing tyrosine-containing peptides, which are prevalent in many biologically active molecules. A notable example is the synthesis of enkephalins, which are endogenous opioid peptides. The N-terminal tyrosine residue is essential for their opioid receptor binding and activity. The controlled incorporation of Tyr using Boc-Tyr(Bzl)-OH is the first step in creating synthetic enkephalin analogs for research in pain management and neuroscience.

Experimental Protocols

Protocol 1: Synthesis of Boc-Tyr(Bzl)-OH

The synthesis of Boc-Tyr(Bzl)-OH is typically achieved by the benzylation of the more readily available N-Boc-L-tyrosine.

Materials:

  • N-Boc-L-tyrosine

  • 28% Sodium methoxide solution in methanol

  • Benzyl bromide

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve N-Boc-L-tyrosine (1.0 equivalent) in methanol.

  • Add sodium methoxide solution (2.1 equivalents) to the mixture to deprotonate the phenolic hydroxyl group.

  • Add benzyl bromide (1.4 equivalents) to the reaction mixture.

  • Stir the mixture at 40°C for 3-24 hours, monitoring the reaction's progress via HPLC or TLC.

  • Upon completion, add water to the reaction mixture.

  • Acidify the solution to a pH of approximately 3-4 with hydrochloric acid.

  • Extract the product using an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization, typically using a solvent/anti-solvent system like ethyl acetate/hexane.

G cluster_synthesis Synthesis Workflow start L-Tyrosine step1 N-Boc-L-Tyrosine start->step1 Amino Group Protection (Boc₂O) step2 Boc-Tyr(Bzl)-OH step1->step2 Side Chain Protection (BnBr)

Caption: General workflow for the two-step synthesis of Boc-Tyr(Bzl)-OH.

Protocol 2: Usage in a Boc-SPPS Coupling Cycle

This protocol describes a single coupling cycle using Boc-Tyr(Bzl)-OH on a solid support (e.g., Merrifield resin) to which a peptide chain is already attached.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-Tyr(Bzl)-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM.

  • Coupling Reaction:

    • In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Add this solution to the swollen resin.

    • Add the coupling agent, DCC (1.1 eq), to the resin mixture and agitate for 2-4 hours.

    • Monitor coupling completion (e.g., with a Kaiser test).

  • Washing: Wash the resin thoroughly with DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30-60 minutes to remove the Boc group from the newly added tyrosine residue.

    • Filter and wash the resin with DCM to remove residual TFA.

  • Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a solution of 10% DIEA in DCM to prepare for the next coupling cycle.

A Technical Guide to the Solubility of Boc-Tyr(Bzl)-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a pivotal building block in peptide synthesis and drug development. An understanding of its solubility profile in various organic solvents is critical for the optimization of reaction conditions, purification processes, and formulation strategies. This document outlines the known solubility characteristics of Boc-Tyr(Bzl)-OH, presents a general experimental protocol for solubility determination, and provides a visual workflow to guide researchers.

Core Properties of Boc-Tyr(Bzl)-OH

Boc-Tyr(Bzl)-OH is a derivative of the amino acid L-tyrosine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzyl (Bzl) group protecting the phenolic hydroxyl group of the side chain. These modifications enhance the compound's stability and modulate its solubility in organic media, making it highly suitable for both solid-phase and solution-phase peptide synthesis.

Solubility Profile of Boc-Tyr(Bzl)-OH

Precise quantitative solubility data for Boc-Tyr(Bzl)-OH across a wide array of organic solvents is not extensively documented in publicly available literature.[1] However, qualitative and semi-quantitative assessments from various sources provide valuable insights into its general solubility behavior. The following table summarizes the available information.

SolventChemical ClassSolubilityNotes
Dimethylformamide (DMF) AmideClearly Soluble [1][2]Stated to be "clearly soluble" at a concentration of 1 mmole in 2 mL of DMF.[2][3][4]
Dichloromethane (DCM) Halogenated HydrocarbonSoluble[1]Generally considered a good solvent for this compound.
Chloroform Halogenated HydrocarbonSoluble[1]Similar to DCM, it is an effective solvent.
Ethyl Acetate (EtOAc) EsterSoluble[1]A commonly used solvent in which Boc-Tyr(Bzl)-OH dissolves well.
Dimethyl Sulfoxide (DMSO) SulfoxideSoluble[1]Another polar aprotic solvent that effectively dissolves the compound.
Acetone KetoneSoluble[1]Readily dissolves Boc-Tyr(Bzl)-OH.
Ethanol (EtOH) AlcoholAlmost Transparent[1][5]Suggests good solubility, likely forming a clear solution at typical concentrations.[1]
Methanol (MeOH) AlcoholSoluble[1]Another alcoholic solvent in which the compound is soluble.

Note: The term "soluble" generally implies that a significant quantity of the compound can be dissolved to form a clear solution suitable for most synthetic applications.

Factors that can influence the observed solubility include the purity of both the Boc-Tyr(Bzl)-OH and the solvent, the presence of water in the solvent, ambient temperature, and the particle size of the solute.[3] In instances of incomplete dissolution in DMF, gentle warming, sonication, or vigorous vortexing can be employed to facilitate solubilization.[3]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, a robust experimental protocol is necessary. The following method, based on High-Performance Liquid Chromatography (HPLC), provides a reliable framework for quantifying the solubility of Boc-Tyr(Bzl)-OH in a specific solvent.

Materials and Equipment:
  • Boc-Tyr(Bzl)-OH

  • Organic solvent of interest (e.g., DMF, DCM, etc.)

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC system with a UV detector (e.g., set at ~275 nm)

  • C18 HPLC column

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Methodology:
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of Boc-Tyr(Bzl)-OH and dissolve it in a solvent in which it is freely soluble (e.g., DMF) to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations. These will be used to construct a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of Boc-Tyr(Bzl)-OH to a vial, ensuring undissolved solid remains.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial and place it in a thermostatically controlled shaker to agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Processing:

    • After equilibration, allow the vial to stand, permitting the excess solid to settle.

    • Centrifuge the vial to further separate the undissolved solid from the saturated solution.

    • Carefully withdraw a known volume of the supernatant (the saturated solution).

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered, saturated solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

    • A typical method would utilize a C18 column and a mobile phase consisting of acetonitrile and water.

    • Record the peak area corresponding to Boc-Tyr(Bzl)-OH for each injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak areas of the standard solutions against their known concentrations.

    • Use the peak area of the diluted sample to determine its concentration from the calibration curve.

    • Calculate the solubility of Boc-Tyr(Bzl)-OH in the test solvent by accounting for the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like Boc-Tyr(Bzl)-OH.

Solubility_Workflow prep_standards Prepare Standard Solutions (Known Concentrations) hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_sample Prepare Saturated Solution (Excess Solute + Solvent) equilibration Equilibrate (e.g., 24-48h with agitation) prep_sample->equilibration separation Separate Solid and Liquid (Centrifugation/Filtration) equilibration->separation dilution Dilute Supernatant separation->dilution dilution->hplc_analysis calibration Generate Calibration Curve hplc_analysis->calibration calculation Calculate Solubility calibration->calculation

References

Characterization of Boc-Tyr(Bzl)-OH: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a crucial building block in peptide synthesis. The purity and structural integrity of this protected amino acid are paramount for the successful synthesis of peptides. This document outlines the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Presentation

The structural identity and purity of Boc-Tyr(Bzl)-OH are primarily confirmed through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The following tables summarize the expected chemical shifts and absorption bands.

Table 1: ¹H NMR Spectroscopic Data for Boc-Tyr(Bzl)-OH

¹H NMR spectroscopy is a powerful tool for confirming the presence of key functional groups and the overall structure of the molecule. The following table presents the characteristic chemical shifts for Boc-Tyr(Bzl)-OH.[1] Note that chemical shifts can vary slightly depending on the solvent and concentration used.[1]

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Aromatic (Benzyl & Tyrosine)6.90 - 7.42m9H
-NH (Amide)~5.0d1H
-CH (α-proton)~4.58m1H
-CH₂- (Benzyl)5.02s2H
-CH₂- (β-protons)2.86 - 3.12m2H
-C(CH₃)₃ (Boc)1.42s9H
Table 2: ¹³C NMR Spectroscopic Data for Boc-Tyr(Bzl)-OH

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The table below lists the characteristic chemical shifts for the carbon atoms in Boc-Tyr(Bzl)-OH.[1]

CarbonChemical Shift (δ) ppm
Carbonyl (Carboxylic Acid)~174
Carbonyl (Boc)~155
Aromatic (C-O)~158
Aromatic (Benzyl C1)~137
Aromatic127 - 131
Quaternary (Boc)~80
-CH (α-carbon)~56
-CH₂- (Benzyl)~70
-CH₂- (β-carbon)~37
-C(CH₃)₃ (Boc)~28
Table 3: FT-IR Spectroscopic Data for Boc-Tyr(Bzl)-OH

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Boc-Tyr(Bzl)-OH is typically acquired using a potassium bromide (KBr) pellet.[1]

Functional GroupAbsorption Band (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)
N-H Stretch (Amide)~3400
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=O Stretch (Carboxylic Acid)~1720
C=O Stretch (Urethane)~1690
C=C Stretch (Aromatic)1600 - 1450
C-O Stretch1250 - 1000

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of purified Boc-Tyr(Bzl)-OH.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.[1][2]

  • Transfer the solution to a 5 mm NMR tube.[1][2]

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.[1][2]

  • Pulse Program: Standard single-pulse sequence.[1]

  • Number of Scans: 16-64 scans.[1][2]

  • Relaxation Delay: 1-2 seconds.[1][2]

  • Spectral Width: Appropriate for the chemical shift range of the compound.[1]

  • Processing: Fourier transform, phase correction, and baseline correction.[1][2]

¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz or higher field strength NMR spectrometer.[2]

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.[2]

  • Relaxation Delay: 2 seconds.[2]

  • Processing: Fourier transform, phase correction, and baseline correction.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the dry Boc-Tyr(Bzl)-OH sample in an agate mortar.[1][3]

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[1][3]

  • Quickly and thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.[1]

  • Transfer the mixture to a pellet-forming die.[1][3]

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

FT-IR Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.[1]

  • Mode: Transmittance.[1]

  • Spectral Range: 4000-400 cm⁻¹.[1]

  • Resolution: 4 cm⁻¹.[1]

  • Number of Scans: 16-32 scans.[1]

  • Background: A background spectrum of a pure KBr pellet should be collected prior to sample analysis.[1]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing fragile biomolecules like protected amino acids.[4]

Sample Preparation:

  • Prepare a dilute solution of Boc-Tyr(Bzl)-OH in a solvent compatible with mass spectrometry, such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

Data Acquisition (ESI-MS):

  • Mass Spectrometer: An electrospray ionization mass spectrometer.

  • Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.

  • Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump.

  • Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the ions. For Boc-Tyr(Bzl)-OH (Molecular Weight: 371.43 g/mol ), the expected protonated molecule would be at an m/z of approximately 372.44.[5] Further fragmentation (MS/MS) can be performed to confirm the structure by breaking the molecule into smaller, predictable fragments.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of Boc-Tyr(Bzl)-OH.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_nmr_prep NMR Sample Prep cluster_ir_prep IR Sample Prep cluster_ms_prep MS Sample Prep cluster_analysis Data Analysis & Verification Synthesis Synthesis of Boc-Tyr(Bzl)-OH Purification Purification (e.g., Crystallization) Synthesis->Purification Weigh_NMR Weigh Sample Purification->Weigh_NMR Weigh_IR Weigh Sample Purification->Weigh_IR Prepare_Solution Prepare Dilute Solution Purification->Prepare_Solution NMR NMR Spectroscopy (¹H and ¹³C) Data_Analysis Analyze Spectra NMR->Data_Analysis IR FT-IR Spectroscopy IR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis Dissolve_NMR Dissolve in Deuterated Solvent Weigh_NMR->Dissolve_NMR Dissolve_NMR->NMR Grind_KBr Grind with KBr Weigh_IR->Grind_KBr Press_Pellet Press Pellet Grind_KBr->Press_Pellet Press_Pellet->IR Prepare_Solution->MS Structure_Verification Verify Structure and Purity Data_Analysis->Structure_Verification

Workflow for the spectroscopic characterization of Boc-Tyr(Bzl)-OH.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). As a crucial building block in solid-phase peptide synthesis (SPPS), the precise structural elucidation and purity assessment of this compound are paramount for the successful synthesis of peptides. This document details the interpretation of its NMR spectra, presents the data in a clear, tabular format, outlines the experimental protocols for data acquisition, and provides a visual representation of the molecule's structure.

Molecular Structure and NMR Correlation

Boc-Tyr(Bzl)-OH is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by a benzyl (Bzl) group. This dual protection strategy is fundamental to its application in stepwise peptide synthesis.[1] The structure, with key atomic numbering for NMR correlation, is depicted below.

Caption: Molecular structure of Boc-Tyr(Bzl)-OH.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for Boc-Tyr(Bzl)-OH. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.

¹H NMR Spectral Data
ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Aromatic (Benzyl & Tyrosine)7.42 - 6.90m9H
-NH (Amide)~5.0d1H
-CH (α-proton)~4.58m1H
-CH₂- (Benzyl)5.02s2H
-CH₂- (β-protons)3.12 - 2.86m2H
-C(CH₃)₃ (Boc)1.42s9H
Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[2]
¹³C NMR Spectral Data
CarbonChemical Shift (δ) ppm
C=O (Carboxyl)~174
C=O (Boc)~155
Aromatic (C)~157, ~137, ~130, ~128.5, ~128, ~127.5, ~115
-C(CH₃)₃ (Boc)~80
-CH₂- (Benzyl)~70
-CH (α-carbon)~55
-CH₂- (β-carbon)~37
-C(CH₃)₃ (Boc)~28
Note: The exact chemical shifts for the aromatic carbons can be complex and may overlap.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.[2]

Sample Preparation
  • Weigh approximately 10-20 mg of purified Boc-Tyr(Bzl)-OH.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.[2]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition
  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.[2]

  • Pulse Program: Standard single-pulse sequence.[2]

  • Number of Scans: 16-64 scans.[2]

  • Relaxation Delay: 1-2 seconds.[2]

  • Spectral Width: Appropriate for the chemical shift range of the compound.[2]

  • Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.[2]

¹³C NMR Data Acquisition
  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.[2]

  • Pulse Program: Proton-decoupled pulse sequence.[2]

  • Number of Scans: 1024 or more, depending on the sample concentration.[2]

  • Relaxation Delay: 2-5 seconds.[2]

  • Spectral Width: 0-200 ppm.[2]

  • Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.[2]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to structural confirmation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Confirmation weigh Weigh Boc-Tyr(Bzl)-OH dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h_nmr ¹H NMR Acquisition transfer->h_nmr c_nmr ¹³C NMR Acquisition transfer->c_nmr ft Fourier Transform h_nmr->ft c_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference chem_shift Chemical Shift Analysis reference->chem_shift multiplicity Multiplicity Analysis chem_shift->multiplicity integration Integration Analysis multiplicity->integration correlation ¹H-¹³C Correlation integration->correlation structure Structural Confirmation correlation->structure

Caption: Workflow for NMR-based structural analysis.

References

An In-Depth Technical Guide to the FT-IR Analysis of Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as it pertains to the analysis of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). This protected amino acid is a fundamental building block in solid-phase peptide synthesis (SPPS), and confirming its structural integrity via FT-IR is a critical quality control step. This document outlines the characteristic infrared absorption bands, a detailed experimental protocol for analysis, and a logical workflow for the characterization process.

Introduction to FT-IR Analysis of Boc-Tyr(Bzl)-OH

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule. For Boc-Tyr(Bzl)-OH, FT-IR is employed to verify the presence of the key functional groups: the Boc protecting group, the benzyl ether, the carboxylic acid, and the amide linkage, as well as the aromatic rings of tyrosine and the benzyl group.

Characteristic FT-IR Absorption Bands

The FT-IR spectrum of Boc-Tyr(Bzl)-OH displays a series of absorption bands that are characteristic of its constituent functional groups. The following tables summarize the expected and observed vibrational frequencies.

Table 1: Key Functional Group Vibrations in Boc-Tyr(Bzl)-OH

Functional GroupVibration TypeExpected Wavenumber Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amide)Stretching3400 - 3200
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Urethane - Boc)Stretching1720 - 1680
C=O (Carboxylic Acid)Stretching1725 - 1700
C=C (Aromatic)Stretching1600 - 1450
N-H (Amide)Bending1550 - 1510
C-O (Ether)Stretching1300 - 1000
C-O (Carboxylic Acid)Stretching1320 - 1210

Table 2: Summary of Observed FT-IR Peaks for Boc-Tyr(Bzl)-OH and its Constituent Moieties

Functional Group/MoietyObserved Peak (cm⁻¹)AssignmentReference
Boc-Tyr(Bzl)-OH ~3325 O-H and N-H stretching[1]
~3030 Aromatic C-H stretching[1]
~2978, 2932 Aliphatic C-H stretching[1]
~1715 C=O stretching (urethane and carboxylic acid)[1]
~1512 N-H bending, Aromatic C=C stretching[1]
~1367 C-H bending (tert-butyl)[1]
~1245 C-O stretching[1]
~1165 C-O stretching (urethane)[1]
L-Tyrosine 3217 (broad)-NH₂ and -OH stretching[2]
1735C=O stretching (COOH)[3]
1598, 1475N-H bending[3]
1235Phenolic C-O stretch[3]
839Para-substituted aromatic C-H bend[3]
Boc Group 1720 - 1680C=O stretching (carbamate)[4][5]
~2975Asymmetric C-H stretch of CH₃[5]
~1160C-O stretching[5]
Benzyl Ether ~3030Aromatic C-H stretching[6][7]
~2870Aliphatic C-H stretching (CH₂)[6][7]
1250 - 1000C-O-C stretching[6][7]
740, 700C-H out-of-plane bending (monosubstituted ring)[6][7]

Detailed Experimental Protocol: KBr Pellet Method

The following protocol outlines the steps for preparing a potassium bromide (KBr) pellet for FT-IR analysis of Boc-Tyr(Bzl)-OH, a common and effective method for solid samples.[1][8]

Materials and Equipment:

  • Boc-Tyr(Bzl)-OH sample

  • Spectroscopic grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • Fourier-Transform Infrared (FT-IR) spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the dry Boc-Tyr(Bzl)-OH sample in an agate mortar.[1]

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.[1]

    • Quickly and thoroughly mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.[1]

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.[1]

    • Mode: Transmittance.[1]

    • Spectral Range: 4000-400 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Number of Scans: 16-32 scans.[1]

    • Background: Collect a background spectrum of a pure KBr pellet prior to sample analysis.[1] This will be automatically subtracted from the sample spectrum by the instrument's software.

  • Analysis:

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the FT-IR spectrum.

    • Identify the characteristic absorption bands and compare them to the known values for the expected functional groups to confirm the structure of Boc-Tyr(Bzl)-OH.

Workflow and Data Interpretation

The logical flow of FT-IR analysis involves sample preparation, data acquisition, and spectral interpretation. The following diagram illustrates this workflow.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation start Start: Boc-Tyr(Bzl)-OH Sample grind Grind 1-2 mg of Sample start->grind mix Mix with 100-200 mg KBr grind->mix press Press into a Pellet mix->press background Acquire Background Spectrum (Pure KBr Pellet) press->background sample_spec Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) background->sample_spec process Process Spectrum (Baseline Correction, Normalization) sample_spec->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Spectra identify->compare confirm Confirm Structure compare->confirm

Caption: Workflow for FT-IR Analysis of Boc-Tyr(Bzl)-OH.

The interpretation of the resulting spectrum involves a systematic comparison of the observed absorption bands with the expected frequencies for each functional group. The presence of strong absorptions around 1715 cm⁻¹ confirms the carbonyl groups of both the Boc protector and the carboxylic acid. The broad band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretch of the amide. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the Boc and benzyl groups appear just below 3000 cm⁻¹. The presence of ether C-O stretching bands around 1245 cm⁻¹ further supports the integrity of the benzyl ether protecting group. The absence of a strong, sharp band around 3400-3300 cm⁻¹, characteristic of a primary amine, indicates successful Boc protection of the alpha-amino group.

References

A Technical Guide to the Role of Boc-Tyr(Bzl)-OH in Boc/Bzl Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a cornerstone amino acid derivative in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). We will delve into its fundamental role, the chemical principles of the Boc/Bzl methodology, detailed experimental protocols, and potential side reactions, offering a comprehensive resource for professionals in peptide research and drug development.

Introduction to the Boc/Bzl Strategy in SPPS

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the way peptides are synthesized. The Boc/Bzl strategy is a classical and robust approach that was foundational to the development of automated peptide synthesis[1]. It is predicated on a principle of graduated acid lability for the removal of protecting groups. In this method, the temporary N-α-amino protecting group (Boc) is removed by a moderate acid, while the semi-permanent side-chain protecting groups (typically benzyl-based) and the resin linkage are cleaved in the final step with a strong acid[1][2].

While the Fmoc/tBu strategy has gained prevalence due to its milder deprotection conditions, the Boc/Bzl strategy remains highly relevant and is often the method of choice for the synthesis of long, complex, or hydrophobic peptides[1][3].

The Pivotal Role of Boc-Tyr(Bzl)-OH

Boc-Tyr(Bzl)-OH is a derivative of the amino acid tyrosine, specifically designed for use in Boc/Bzl SPPS. Its structure consists of three key components:

  • N-α-tert-butyloxycarbonyl (Boc) group: This is a temporary protecting group for the α-amino group of tyrosine. It is stable under the conditions of peptide coupling but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA)[4][5]. This selective removal is crucial for the stepwise elongation of the peptide chain.

  • O-benzyl (Bzl) group: This is a semi-permanent protecting group for the phenolic hydroxyl group on the tyrosine side chain[6]. The hydroxyl group is nucleophilic and, if left unprotected, can lead to side reactions such as O-acylation during the coupling steps. The Bzl group is stable to the repetitive TFA treatments used for Boc deprotection but is removed during the final cleavage step with a strong acid like anhydrous hydrogen fluoride (HF)[7].

  • Carboxylic acid (-OH): This functional group is activated during the coupling step to form a peptide bond with the free N-terminus of the growing peptide chain on the solid support.

The differential acid lability of the Boc and Bzl groups is the cornerstone of this synthetic strategy, allowing for the selective deprotection of the N-terminus for chain elongation while the tyrosine side chain remains protected[6][7].

Chemical Logic and Workflow

The Boc/Bzl SPPS workflow is a cyclical process involving deprotection, neutralization, and coupling steps, culminating in a final cleavage and deprotection procedure.

Boc_SPPS_Logic cluster_protection Protecting Group Strategy cluster_deprotection Graduated Acid Lability A Boc-Tyr(Bzl)-OH Boc N-α-Boc Group (Temporary) A->Boc Protects N-terminus Bzl Side-Chain Bzl Group (Semi-Permanent) A->Bzl Protects Side Chain TFA Moderate Acid (e.g., 50% TFA in DCM) Boc->TFA Cleaved by HF Strong Acid (e.g., Anhydrous HF) Bzl->HF Cleaved by TFA->Bzl Stable to

Caption: Chemical logic of the Boc/Bzl protecting group strategy.

The general experimental workflow for a single cycle of amino acid addition, including the incorporation of Boc-Tyr(Bzl)-OH, is illustrated below.

Boc_SPPS_Workflow start Start Cycle: Peptide-Resin deprotection Boc Deprotection 1. Pre-wash with 50% TFA/DCM 2. Agitate with 50% TFA/DCM (20-30 min) 3. Wash with DCM, IPA, DCM start->deprotection neutralization Neutralization 1. Agitate with 10% DIEA in DCM (2x) 2. Wash with DCM deprotection->neutralization coupling Coupling of Boc-Tyr(Bzl)-OH 1. Pre-activate Boc-Tyr(Bzl)-OH with coupling reagent (e.g., HBTU/DIEA) 2. Add to resin and agitate (1-4 hours) 3. Monitor with Ninhydrin test neutralization->coupling wash Final Wash Wash with DMF and DCM coupling->wash end End Cycle: Peptide-Resin (n+1) wash->end

Caption: General workflow for one cycle of Boc/Bzl solid-phase peptide synthesis.

Experimental Protocols

Detailed methodologies for the key steps involving Boc-Tyr(Bzl)-OH are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and scale.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for at least 30 minutes in a suitable SPPS reaction vessel[8].

  • Acidic Wash: Drain the DCM and perform a pre-wash with a solution of 50% TFA in DCM for 1-5 minutes[9].

  • Deprotection Reaction: Drain the pre-wash solution and add fresh 50% TFA/DCM. Agitate the mixture for 20-30 minutes at room temperature[1][9].

  • Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid. A typical washing sequence is: DCM (3-5 times), Isopropanol (IPA) (2 times), and DCM (3-5 times)[8].

Note: If the peptide contains acid-sensitive residues like Tryptophan (Trp) or Methionine (Met), a scavenger such as 0.5% dithioethane (DTE) should be added to the deprotection solution to trap the tert-butyl cations formed, preventing side reactions[10][11].

  • Base Treatment: To deprotonate the N-terminal ammonium salt to a free amine, add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin[1]. Agitate for 5-10 minutes. Repeat this step once[8].

  • Washing: Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts[1][8].

The choice of coupling reagent is critical for achieving high efficiency. Uronium/aminium salts like HBTU are generally preferred for their high efficiency and rapid reaction times.

  • Pre-activation: In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6-8 equivalents) to the solution to begin activation.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 15-60 minutes at room temperature[12].

  • Monitoring: The completeness of the coupling reaction can be monitored using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction[12][13].

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts[12].

The final step uses anhydrous hydrogen fluoride (HF) to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups, including the Bzl group from tyrosine[14][15]. HF is extremely corrosive and toxic, requiring a specialized, HF-resistant apparatus (e.g., made of Teflon/Kel-F) and stringent safety precautions [3][14][16].

  • Preparation: Dry the peptide-resin thoroughly under vacuum and place it in the HF reaction vessel[1]. Add a scavenger cocktail. For peptides containing Tyr, p-cresol is a common scavenger to suppress alkylation of the newly deprotected side chain[16]. A typical mixture is 9:1 (v/v) of HF to scavenger[17].

  • HF Reaction: Cool the reaction vessel to -5 to 0°C using a dry ice/acetone or methanol bath[1]. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours[17].

  • HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen followed by a high vacuum[14].

  • Peptide Precipitation and Washing: Wash the resin-crude peptide mixture with cold diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the peptide and remove the scavengers and cleaved protecting groups[16][17].

  • Extraction and Lyophilization: Extract the crude peptide from the resin using an appropriate aqueous solvent (e.g., 10% acetic acid). Lyophilize the aqueous solution to obtain the crude peptide as a powder, which can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC)[7].

Data Presentation: Reaction Parameters and Potential Side Reactions

The efficiency of each step is critical to the final purity and yield of the peptide.

ParameterDeprotectionNeutralizationCoupling (HBTU)HF Cleavage
Reagents 50% TFA in DCM10% DIEA in DCMBoc-Tyr(Bzl)-OH, HBTU, DIEAAnhydrous HF, p-cresol
Typical Time 20-30 min5-10 min (x2)15-60 min1-2 hours
Temperature Room Temp.Room Temp.Room Temp.0°C
Expected Yield/Step >99%>99%>99%70-95% (cleavage)
Monitoring N/AN/ANinhydrin TestHPLC/MS of final product

Note: The overall yield is highly dependent on the length of the peptide. For a 70-mer peptide, a 99.5% yield at each deprotection and coupling step results in a theoretical overall yield of 50%[18].

Potential Side Reactions Involving Boc-Tyr(Bzl)-OH:

Side ReactionDescriptionMitigation Strategies
Incomplete Coupling Steric hindrance from the bulky Boc and Bzl groups can slow down the reaction, leading to deletion sequences.Use highly efficient coupling reagents like HATU or HBTU; perform a double coupling if necessary; monitor with the ninhydrin test.
Partial Bzl Group Cleavage The Bzl group on tyrosine has some lability to the repetitive TFA treatments used for Boc deprotection. This can expose the hydroxyl group, leading to O-acylation in the next coupling step and branched peptides[19].Minimize TFA exposure time. For long peptides, consider using a more acid-stable protecting group like 2,6-dichlorobenzyl (2,6-Cl₂Bzl)[20][21].
3-Benzyltyrosine Formation During the final HF cleavage, the cleaved benzyl cation can re-attach to the tyrosine ring at the 3-position, an electrophilic aromatic substitution reaction[20][22].Use effective scavengers like p-cresol or anisole in the cleavage cocktail to trap the benzyl cations[16].
Racemization The activation of the carboxylic acid can lead to a loss of stereochemical integrity, although this is generally low with urethane-based protecting groups like Boc.Add racemization suppressants like 1-hydroxybenzotriazole (HOBt) to the coupling reaction, especially when using carbodiimide activators[21].

Conclusion

Boc-Tyr(Bzl)-OH is an indispensable building block for the synthesis of tyrosine-containing peptides via the Boc/Bzl SPPS strategy. Its design leverages the principle of graduated acid lability, enabling the controlled, stepwise assembly of peptide chains. While the Boc/Bzl methodology requires handling of strong acids and presents specific challenges such as potential side-chain deprotection and rearrangement, a thorough understanding of the chemical principles and adherence to optimized protocols can mitigate these issues. For researchers in drug discovery and development, mastering the use of Boc-Tyr(Bzl)-OH and the associated Boc chemistry provides a powerful and reliable tool for accessing complex and therapeutically relevant peptides.

References

An In-depth Technical Guide to the Boc Protection of the Tyrosine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and the broader field of organic chemistry, primarily utilized for the protection of amine functionalities. However, its application extends to the protection of other nucleophilic groups, including the phenolic hydroxyl group of the tyrosine side chain. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and potential side reactions associated with the Boc protection of the tyrosine side chain. Understanding these aspects is critical for the strategic design of synthetic routes and the minimization of impurities in the preparation of tyrosine-containing peptides and other complex molecules. While direct Boc protection of the tyrosine hydroxyl group is feasible, the lability of the resulting O-Boc group under acidic conditions often necessitates the use of alternative, more robust protecting groups in solid-phase peptide synthesis (SPPS).

Mechanism of Boc Protection of the Tyrosine Side Chain

The protection of the phenolic hydroxyl group of tyrosine with a Boc group proceeds via a nucleophilic acyl substitution reaction. The key reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride. The reaction can be performed under neutral, basic, or catalyzed conditions.

Uncatalyzed Reaction

In the absence of a catalyst, the lone pair of electrons on the phenolic oxygen of the tyrosine side chain acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, resulting in the formation of the O-Boc protected tyrosine and a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) and tert-butanol.

Base-Catalyzed Reaction

The presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), can accelerate the reaction. The base deprotonates the phenolic hydroxyl group, increasing its nucleophilicity and facilitating the initial attack on the Boc anhydride. The subsequent steps of tetrahedral intermediate collapse and decomposition of the leaving group remain the same.

DMAP-Catalyzed Reaction

4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for the Boc protection of alcohols and phenols. The mechanism involves the initial reaction of DMAP with Boc anhydride to form a more reactive N-tert-butoxycarbonylpyridinium intermediate. This intermediate is then readily attacked by the tyrosine hydroxyl group, leading to the formation of the O-Boc protected product and regeneration of the DMAP catalyst. The use of DMAP can significantly increase the reaction rate but may also promote side reactions if not carefully controlled.

Reaction Mechanism Diagram

Boc_Protection_Tyrosine cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products cluster_catalyst Catalyst (Optional) Tyrosine Tyrosine Side Chain (Ar-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Tyrosine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Tetrahedral_Intermediate Protected_Tyrosine O-Boc Protected Tyrosine (Ar-O-Boc) Tetrahedral_Intermediate->Protected_Tyrosine Collapse Byproducts Byproducts (t-BuOH + CO₂) Tetrahedral_Intermediate->Byproducts Decomposition of Leaving Group Catalyst Base (e.g., TEA) or DMAP Catalyst->Tyrosine Activates Nucleophile

Caption: Mechanism of Boc protection of the tyrosine side chain.

Quantitative Data

The formation of the di-protected N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH) is a common outcome when protecting L-tyrosine with excess Boc anhydride. The yield of the desired product can be influenced by the reaction conditions.

ProductReagentsBaseSolventReaction TimeYield (%)Reference
Boc-L-tyrosineL-Tyrosine, (Boc)₂ONaOHWaterNot Specified>90%[1]
Boc-Tyr(Che)-OHBoc-Tyr-OH, 3-bromocyclohexeneNaHDMFNot Specified70%[2]

Experimental Protocols

The following protocols provide a general framework for the Boc protection of phenols and a more specific method for the synthesis of Boc-L-tyrosine, which can lead to the formation of the di-protected species.

General Procedure for O-Boc Protection of Phenols

This catalyst-free method is performed in an aqueous system.[3]

  • Dissolution: Dissolve 1 mmol of the phenolic substrate in 3.5 mL of a water:acetone (9.5:0.5) mixture.

  • Reagent Addition: Add 1 mmol of di-tert-butyl dicarbonate ((Boc)₂O) dropwise in 1.5 mL of the same solvent mixture.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).

  • Purification: Separate the organic layer, dry it with anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography.

Synthesis of Boc-L-tyrosine

This method can result in the formation of Boc-Tyr(Boc)-OH as a byproduct, especially with excess (Boc)₂O.[1]

  • Basification: Dissolve L-tyrosine in a high-concentration sodium hydroxide solution in water to achieve a pH ≥ 12.

  • Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) in batches and allow the reaction to proceed.

  • Impurity Removal: Extract the reaction mixture with an organic solvent (Solvent A) to remove impurities.

  • Acidification and Extraction: Adjust the aqueous layer to an acidic pH and extract the product with a different organic solvent (Solvent B).

  • Washing and Drying: Combine the organic layers from the second extraction, wash with water until neutral, and then dry.

  • Crystallization: Crystallize the product from an appropriate organic solvent (Solvent C) to obtain pure Boc-L-tyrosine.

Side Reactions and Stability

The O-Boc group on the tyrosine side chain is susceptible to certain side reactions, particularly during the acidic conditions used for the deprotection of the Nα-Boc group in solid-phase peptide synthesis.

Premature Deprotection

The O-Boc group is acid-labile and can be partially or fully cleaved during the repetitive trifluoroacetic acid (TFA) treatments required for Nα-Boc removal in Boc-SPPS.[4] This premature deprotection exposes the free hydroxyl group, which can lead to undesired side reactions in subsequent coupling steps.

C-alkylation

The cleavage of the Boc group generates a stable tert-butyl cation. This electrophile can attack the electron-rich aromatic ring of the tyrosine side chain, leading to the formation of 3-tert-butyl-tyrosine as a byproduct. This side reaction can be minimized by the addition of scavengers, such as triisopropylsilane (TIS) or thioanisole, to the deprotection solution.

Fries-type Rearrangement

Under strong acidic conditions, the O-Boc group can undergo an intramolecular Fries-type rearrangement, migrating from the phenolic oxygen to the aromatic ring of the tyrosine side chain. This results in the formation of an acylated tyrosine derivative as an isomeric impurity.

Side Reactions and Mitigation Workflow

Side_Reactions cluster_side_reactions Potential Side Reactions cluster_mitigation Mitigation Strategies Start O-Boc Protected Tyrosine in Acidic Conditions Premature_Deprotection Premature Deprotection Start->Premature_Deprotection C_Alkylation C-alkylation by t-butyl cation Start->C_Alkylation Fries_Rearrangement Fries-type Rearrangement Start->Fries_Rearrangement Alternative_PG Use of More Stable Protecting Groups Premature_Deprotection->Alternative_PG Avoided by Use_Scavengers Use of Scavengers (e.g., TIS, Thioanisole) C_Alkylation->Use_Scavengers Mitigated by Milder_Acid Milder Deprotection Reagents Fries_Rearrangement->Milder_Acid Mitigated by

Caption: Workflow of side reactions and mitigation strategies.

Conclusion

The Boc protection of the tyrosine side chain is a chemically feasible transformation that can be achieved using di-tert-butyl dicarbonate under various conditions. However, the acid lability of the resulting O-Boc group presents significant challenges, particularly in the context of Boc-based solid-phase peptide synthesis, where it can lead to premature deprotection and undesirable side reactions such as C-alkylation and Fries-type rearrangement. For synthetic strategies requiring robust protection of the tyrosine hydroxyl group, alternative protecting groups with enhanced acid stability are often preferred. A thorough understanding of the reaction mechanism and potential side reactions is paramount for researchers and drug development professionals to make informed decisions in the design and execution of complex synthetic endeavors involving tyrosine.

References

A Comprehensive Technical Guide to Protected Tyrosines in Peptide Synthesis: A Focus on Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with high fidelity and purity is a cornerstone of modern drug discovery and biomedical research. The amino acid tyrosine, with its reactive phenolic hydroxyl group, plays a critical role in the structure and function of many biologically active peptides and is a frequent site of post-translational modifications such as phosphorylation. To prevent unwanted side reactions during peptide synthesis, the hydroxyl group of tyrosine must be protected. The choice of the protecting group is a critical decision that influences the overall success of the synthesis.

This in-depth technical guide provides a comprehensive overview of the key differences between N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) and other commonly used protected tyrosines. We will delve into their chemical properties, stability, and applications in solid-phase peptide synthesis (SPPS), with a focus on providing quantitative data and detailed experimental protocols. This guide is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis strategies.

The Role of Tyrosine Protection in Peptide Synthesis

The phenolic hydroxyl group of tyrosine is nucleophilic and susceptible to O-acylation during the coupling of subsequent amino acids in peptide synthesis. This can lead to the formation of branched peptides and other impurities, complicating purification and reducing the yield of the target peptide. Therefore, a temporary or semi-permanent protecting group is essential to mask the hydroxyl function during chain elongation.

The ideal tyrosine protecting group should be:

  • Stable to the conditions used for the deprotection of the α-amino protecting group (e.g., acidic conditions for Boc-SPPS or basic conditions for Fmoc-SPPS).

  • Easily removable at the final cleavage step without degrading the peptide.

  • Minimally contributing to side reactions, such as racemization or alkylation of the tyrosine ring.

Two major orthogonal strategies dominate solid-phase peptide synthesis: the Boc/Bzl strategy and the Fmoc/tBu strategy.[1] The choice of the Nα-protecting group (Boc or Fmoc) dictates the selection of the side-chain protecting groups.

Physicochemical Properties of Common Protected Tyrosines

The selection of a protected tyrosine is often guided by its physicochemical properties, which influence its handling, solubility, and reactivity. Below is a comparison of key properties for Boc-Tyr(Bzl)-OH and other relevant protected tyrosines.

PropertyBoc-Tyr(Bzl)-OHFmoc-Tyr(tBu)-OHBoc-Tyr(2,6-Cl₂-Bzl)-OHBoc-Tyr(2-Br-Z)-OH
Molecular Formula C₂₁H₂₅NO₅[2]C₂₈H₂₉NO₅C₂₁H₂₃Cl₂NO₅C₂₂H₂₄BrNO₇
Molecular Weight 371.43 g/mol [2]459.5 g/mol 440.32 g/mol 494.33 g/mol
Appearance White to off-white powder[2]SolidWhite powderPowder
Melting Point 110-112 °C-128 - 132 °C112-115 °C
Optical Rotation [α]²⁰/D +27.0±1.5°, c = 2% in ethanol-[α]²⁰/D +20±1°, c = 2% in ethanol[α]²⁵/D +6.5 - +9.5 ° (c=1 in methanol)
Storage Temperature 2-8°C-20°C2-8°C15-25°C

Key Differences in Protecting Group Strategy and Stability

The fundamental difference between Boc-Tyr(Bzl)-OH and other protected tyrosines lies in the nature of the side-chain protecting group and its stability under the conditions of peptide synthesis.

Boc-Tyr(Bzl)-OH: The Classical Choice for Boc-SPPS

Boc-Tyr(Bzl)-OH is a cornerstone of the Boc/Bzl strategy in SPPS.[2] The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). The phenolic hydroxyl group is protected by a benzyl (Bzl) ether, which is more stable to TFA and is typically removed during the final cleavage from the resin with a strong acid, such as anhydrous hydrogen fluoride (HF).[3]

However, the benzyl ether linkage is not completely stable to the repeated TFA treatments required for Boc deprotection. This can lead to two major side reactions:

  • Premature deprotection: The partial removal of the Bzl group exposes the hydroxyl group, which can be acylated in the subsequent coupling step, leading to branched peptide impurities.

  • C-alkylation: The cleaved benzyl cation can alkylate the electron-rich aromatic ring of the deprotected tyrosine, forming 3-benzyltyrosine.[4]

Fmoc-Tyr(tBu)-OH: The Standard for Fmoc-SPPS

In the Fmoc/tBu strategy, the Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the side-chain protecting groups are acid-labile. Fmoc-Tyr(tBu)-OH is the standard choice for this methodology, with the hydroxyl group protected as a tert-butyl (tBu) ether. The tBu group is highly stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA during the final cleavage step.[5]

The primary side reaction associated with Fmoc-Tyr(tBu)-OH is the formation of 3-tert-butyltyrosine during the final TFA cleavage, due to the alkylation of the tyrosine ring by the released tert-butyl cation. The use of scavengers in the cleavage cocktail is crucial to minimize this side reaction.[6]

Acid-Stable Protected Tyrosines for Boc-SPPS

To overcome the limitations of Boc-Tyr(Bzl)-OH in lengthy syntheses, more acid-stable protecting groups have been developed. These are particularly useful when the tyrosine residue is located near the C-terminus of a long peptide, as it will be exposed to numerous Boc deprotection cycles.

  • Boc-Tyr(2,6-Cl₂-Bzl)-OH: The two electron-withdrawing chlorine atoms on the benzyl ring significantly increase the stability of the ether linkage to acid. The 2,6-dichlorobenzyl group is much more resistant to cleavage by TFA during Boc deprotection, thus minimizing premature deprotection and subsequent side reactions.[4]

  • Boc-Tyr(2-Br-Z)-OH: The 2-bromobenzyloxycarbonyl (2-Br-Z) group is another acid-stable protecting group. The electron-withdrawing bromine atom enhances its stability towards TFA. It is removed during the final cleavage with strong acids like HF or TFMSA.[7]

Quantitative Stability Comparison

While direct head-to-head quantitative data under identical conditions is often difficult to find in the literature, the following table summarizes the relative stability and potential for side product formation of the different protecting groups.

Protected TyrosineNα-Deprotection ConditionSide-Chain Stability to Nα-DeprotectionMajor Side Product(s)Mitigation Strategies
Boc-Tyr(Bzl)-OH 50% TFA in DCMModerate3-benzyltyrosine, O-acylationUse of scavengers (e.g., anisole) during HF cleavage.
Fmoc-Tyr(tBu)-OH 20% Piperidine in DMFHigh3-tert-butyltyrosineUse of scavengers (e.g., TIS, water) in the TFA cleavage cocktail.
Boc-Tyr(2,6-Cl₂-Bzl)-OH 50% TFA in DCMHighMinimalRequires strong acid (HF) for final cleavage.
Boc-Tyr(2-Br-Z)-OH 50% TFA in DCMHighMinimalRequires strong acid (HF, TFMSA) for final cleavage.

Experimental Protocols

This section provides detailed methodologies for the incorporation of different protected tyrosines in solid-phase peptide synthesis.

Protocol 1: Synthesis of Boc-Tyr(Bzl)-OH

The synthesis of Boc-Tyr(Bzl)-OH is a two-step process starting from L-tyrosine.[2]

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH) [2]

  • Dissolve L-tyrosine in an aqueous solution of sodium hydroxide.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent (e.g., dioxane) to the solution while maintaining an alkaline pH.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by acidifying the aqueous layer to pH ~3 and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry and concentrate the organic layer to obtain Boc-Tyr-OH.

Part 2: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) [2]

  • Dissolve Boc-Tyr-OH in a suitable solvent such as methanol.

  • Add a base (e.g., sodium methoxide) to deprotonate the phenolic hydroxyl group.

  • Add benzyl bromide to the reaction mixture.

  • Heat the reaction and monitor its progress by HPLC.

  • Upon completion, isolate and purify the product.

Protocol 2: Coupling of Boc-Tyr(Bzl)-OH in Boc-SPPS

This protocol describes a single coupling cycle for incorporating Boc-Tyr(Bzl)-OH into a growing peptide chain on a solid support.[8]

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Boc Deprotection: Remove the Nα-Boc group from the resin-bound peptide using 50% TFA in DCM.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as 5-10% diisopropylethylamine (DIEA) in DCM.

  • Coupling:

    • In a separate vessel, pre-activate Boc-Tyr(Bzl)-OH (3-4 equivalents) with a coupling reagent such as DIC/HOBt or HBTU.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Protocol 3: Coupling of Fmoc-Tyr(tBu)-OH in Fmoc-SPPS

This protocol outlines a single coupling cycle for incorporating Fmoc-Tyr(tBu)-OH.[9]

  • Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Nα-Fmoc group using a solution of 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF to pre-activate the amino acid.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: Wash the resin with DMF.

Protocol 4: Final Cleavage and Deprotection

Boc/Bzl Strategy (e.g., for peptides synthesized with Boc-Tyr(Bzl)-OH):

  • Dry the fully assembled peptide-resin.

  • Place the resin in a suitable HF cleavage apparatus.

  • Add a scavenger such as anisole.

  • Cool the reaction vessel to 0°C.

  • Distill anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Remove the HF by vacuum distillation.

  • Wash the resin with cold diethyl ether to precipitate the crude peptide.

Fmoc/tBu Strategy (e.g., for peptides synthesized with Fmoc-Tyr(tBu)-OH): [9]

  • Dry the peptide-resin.

  • Prepare a cleavage cocktail, typically containing TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide by centrifugation and wash with cold ether.

The Significance of Tyrosine Phosphorylation in Signaling Pathways

The hydroxyl group of tyrosine is a key site for phosphorylation by tyrosine kinases, a critical event in many cellular signaling pathways. The ability to synthesize peptides containing phosphotyrosine or its analogs is essential for studying these pathways. The use of appropriately protected tyrosines is the first step in creating these important research tools.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[4] Binding of its ligand, such as epidermal growth factor (EGF), induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphotyrosine residues serve as docking sites for various signaling proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 P3 P EGFR->P3 Grb2 Grb2 P1->Grb2 Docking PI3K PI3K P2->PI3K Docking Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras Ras_GTP Ras-GTP Ras->Ras_GTP GEF activity Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Akt->Cell_Response

Caption: Simplified EGFR signaling pathway.

Insulin Receptor Signaling Pathway

The insulin receptor is another critical receptor tyrosine kinase that regulates glucose homeostasis and cell growth.[10] Insulin binding activates the receptor's kinase domain, leading to autophosphorylation on multiple tyrosine residues. This creates binding sites for insulin receptor substrate (IRS) proteins, which, upon phosphorylation, activate downstream pathways, including the PI3K-Akt pathway, leading to glucose uptake and glycogen synthesis.

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binding P1 P Insulin_Receptor->P1 Autophosphorylation P2 P Insulin_Receptor->P2 IRS IRS P1->IRS Docking & Phosphorylation P_IRS P-IRS PI3K PI3K P_IRS->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt GLUT4 GLUT4 Vesicle Akt->GLUT4 Translocation Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis

Caption: Simplified Insulin Receptor signaling pathway.

Conclusion

The choice of a protected tyrosine derivative is a critical decision in peptide synthesis that significantly impacts the efficiency, purity, and overall success of the endeavor. Boc-Tyr(Bzl)-OH, a classical building block in Boc-SPPS, offers a reliable option for the synthesis of many peptides. However, for longer and more complex sequences, its moderate acid stability can lead to side reactions.

In such cases, more acid-stable derivatives like Boc-Tyr(2,6-Cl₂-Bzl)-OH or Boc-Tyr(2-Br-Z)-OH provide superior performance within the Boc-based strategy. For researchers employing the Fmoc/tBu strategy, Fmoc-Tyr(tBu)-OH remains the gold standard, offering excellent orthogonality and high yields, provided that appropriate scavengers are used during the final cleavage.

A thorough understanding of the chemical properties, stability, and potential side reactions associated with each protected tyrosine is paramount. By carefully considering the specific requirements of the target peptide and the chosen synthetic strategy, researchers can select the optimal building block to achieve their synthetic goals and advance their research in drug discovery and the life sciences.

References

The Cornerstone of Peptide Drug Discovery: A Technical Guide to Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a pivotal protected amino acid, and its applications in the synthesis of peptide-based therapeutics. We will delve into its core applications, supported by detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

Introduction: The Strategic Importance of Boc-Tyr(Bzl)-OH

N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine, or Boc-Tyr(Bzl)-OH, is a derivative of the amino acid L-tyrosine that is extensively used in peptide synthesis.[1] Its structure features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the α-amino group and a benzyl (Bzl) group on the phenolic hydroxyl side chain.[2] This dual-protection scheme is fundamental to its utility in the stepwise construction of peptides, particularly within the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[2][3]

The Boc group provides temporary protection and can be removed under moderately acidic conditions, while the more robust benzyl group offers semi-permanent protection, requiring stronger acidic conditions for cleavage.[3][4] This differential lability is the cornerstone of the Boc/Bzl strategy, allowing for the selective deprotection of the N-terminus for peptide chain elongation while preventing unwanted side reactions at the tyrosine side chain.[3][5]

Core Applications in Drug Discovery

Boc-Tyr(Bzl)-OH is a critical building block in the synthesis of a wide array of bioactive peptides and peptidomimetics.[6][7] Its incorporation is essential for creating synthetic analogs of endogenous peptides with therapeutic potential.

Opioid Receptor Agonists

The tyrosine residue is a crucial component for the biological activity of opioid peptides such as enkephalins.[4] The synthesis of enkephalin analogs, which are potent analgesics, frequently utilizes Boc-Tyr(Bzl)-OH to introduce this key residue.[3][4] These synthetic analogs can bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs), leading to a reduction in neuronal excitability and pain perception.[4]

Angiotensin II Receptor Antagonists

Another significant application of Boc-Tyr(Bzl)-OH is in the synthesis of Angiotensin II receptor antagonists.[5] Angiotensin II is a key peptide hormone in the Renin-Angiotensin System (RAS), which regulates blood pressure.[5] By incorporating Boc-Tyr(Bzl)-OH into synthetic peptide sequences, researchers can develop antagonists that block the action of Angiotensin II at its receptor, offering a therapeutic strategy for managing hypertension and related cardiovascular diseases.[5]

Peptidomimetics

Boc-Tyr(Bzl)-OH also serves as a versatile starting material for the development of peptidomimetics. These are compounds designed to mimic the structure and biological activity of peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[5] The O-benzyl-tyrosine moiety can be incorporated into various non-peptidic scaffolds to create these advanced therapeutic agents.[5]

Quantitative Data

The successful application of Boc-Tyr(Bzl)-OH relies on its well-defined physicochemical properties and predictable reactivity in peptide synthesis.

Physicochemical Properties of Boc-Tyr(Bzl)-OH
PropertyValueReference(s)
Molecular FormulaC₂₁H₂₅NO₅[2][3][8]
Molecular Weight371.43 g/mol [2][3]
AppearanceWhite to off-white or light yellow crystalline powder[2][3]
Melting Point110-112 °C[2][3]
Optical Rotation [α]²⁰/D+27.0 ± 1.5°, c = 2% in ethanol[3]
Storage Temperature2-8°C[3]
Representative Coupling Efficiencies in Boc-SPPS

The efficiency of the coupling steps is crucial for the overall yield and purity of the final peptide. The following table presents typical coupling efficiencies for Boc-protected amino acids in SPPS.

Coupling ReagentActivation TimeCoupling TimeTypical Coupling Efficiency (%)
DCC/HOBt~10 min1-2 hours>99
HBTU/DIEA1-2 min15-60 min>99.5
DIC/HOBt~10 min1-4 hours>99

Note: Coupling times and efficiencies can be sequence-dependent and may require optimization.[7]

Biological Activity of a Synthetic Enkephalin Analog

The following table summarizes the biological activity of a potent enkephalin analog synthesized using Boc-amino acids, including a modified tyrosine residue.

PeptideReceptorBinding Affinity (Ki, nM)
[Dmt¹,D-Ala²,Phe(p-Cl)⁴,Leu⁵]enkephalinμ-opioid0.21
δ-opioid1.8

Note: Dmt is 2',6'-dimethyl-L-tyrosine, a modification of tyrosine.[3]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of Boc-Tyr(Bzl)-OH.

Synthesis of Boc-Tyr(Bzl)-OH

The synthesis of Boc-Tyr(Bzl)-OH is typically achieved in a two-step process starting from L-tyrosine.[2]

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH) [4]

  • Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.[4]

  • Add a base, for example, sodium hydroxide or potassium hydroxide, to create an alkaline environment.[4]

  • Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while maintaining the alkaline pH.[4]

  • Allow the reaction to proceed at room temperature with stirring.[4]

  • After the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove impurities.[4]

  • Acidify the aqueous layer to a pH of approximately 3 using a dilute acid such as hydrochloric acid.[4]

  • Extract the product, Boc-Tyr-OH, using an organic solvent like ethyl acetate.[4]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[4]

Part 2: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) [1][4]

  • Dissolve the synthesized Boc-Tyr-OH in a suitable solvent, such as methanol.[4]

  • Add a base, for instance, a 28% sodium methoxide solution in methanol, to deprotonate the phenolic hydroxyl group.[1][4]

  • Add benzyl bromide to the reaction mixture.[1][4]

  • Heat the reaction mixture to 40°C and stir for several hours.[1][4]

  • Monitor the reaction progress using a technique like high-performance liquid chromatography (HPLC).[1][4]

  • Upon completion, the desired product, Boc-Tyr(Bzl)-OH, can be isolated and purified, often by crystallization.[1]

Solid-Phase Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)

This protocol outlines the manual solid-phase synthesis of the bioactive pentapeptide Leu-enkephalin using the Boc/Bzl strategy.[3]

  • Attachment of the First Amino Acid (Boc-Leu-OH) to Merrifield Resin:

    • Swell Merrifield resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.[3]

    • In a separate flask, prepare the cesium salt of Boc-Leu-OH by reacting it with cesium carbonate in a DMF/water mixture, followed by solvent removal.[3]

    • Dissolve the Boc-Leu-cesium salt in DMF and add it to the swollen resin. Heat the mixture to 50°C and agitate for 24-48 hours.[3]

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM to remove unreacted starting materials. Dry the resin under vacuum.[3]

  • Peptide Chain Elongation (One Coupling Cycle for Boc-Phe-OH):

    • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group. Wash the resin with DCM.[3]

    • Neutralization: Neutralize the resulting trifluoroacetate salt with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes. Wash the resin with DCM.[3]

    • Coupling:

      • In a separate vessel, pre-activate Boc-Phe-OH (3 equivalents) with dicyclohexylcarbodiimide (DCC) (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF for 10 minutes.[3]

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours.[3]

      • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.[3]

    • Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids (Boc-Gly-OH, Boc-Gly-OH, and Boc-Tyr(Bzl)-OH).[3]

  • Cleavage and Deprotection:

    • Dry the fully assembled peptide-resin under vacuum.[3]

    • Place the resin in the reaction vessel of an HF apparatus.[3]

    • Add anisole as a scavenger to protect the tyrosine residue.[3]

    • Cool the vessel to -5 to 0°C and distill anhydrous hydrogen fluoride (HF) into it.[3]

    • Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups.[3]

    • Remove the HF by vacuum distillation.[3]

    • Wash the resin with cold diethyl ether.[3]

    • Extract the crude peptide with 10% aqueous acetic acid and lyophilize to obtain the crude product.[3]

  • Purification and Characterization:

    • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

    • Characterize the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.[3]

Signaling Pathways and Workflows

Visualizing the biological context and the experimental processes is crucial for a deeper understanding of the role of Boc-Tyr(Bzl)-OH in drug discovery.

opioid_signaling receptor μ-Opioid Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP ac->camp excitability ↓ Neuronal Excitability camp->excitability ion_channel->excitability agonist Enkephalin Analog (synthesized with Boc-Tyr(Bzl)-OH) agonist->receptor renin_angiotensin_system angiotensinogen Angiotensinogen angiotensin_I Angiotensin I angiotensinogen->angiotensin_I  cleavage angiotensin_II Angiotensin II angiotensin_I->angiotensin_II  conversion at1_receptor AT1 Receptor angiotensin_II->at1_receptor Binds & Activates vasoconstriction Vasoconstriction ↑ Blood Pressure at1_receptor->vasoconstriction renin Renin renin->angiotensin_I ace ACE ace->angiotensin_II antagonist Angiotensin II Antagonist (synthesized with Boc-Tyr(Bzl)-OH) antagonist->at1_receptor Blocks boc_spps_workflow start Start with Resin attach Attach First Boc-Amino Acid start->attach deprotect Boc Deprotection (TFA) attach->deprotect neutralize Neutralization (DIEA) deprotect->neutralize couple Couple Next Boc-AA-(Bzl)-OH neutralize->couple repeat Repeat n-1 times couple->repeat repeat->deprotect Yes cleave Cleavage from Resin & Side-chain Deprotection (HF) repeat->cleave No purify Purification (RP-HPLC) cleave->purify end Pure Peptide purify->end

References

The Cornerstone of SARTAN Synthesis: A Technical Guide to Angiotensin II Receptor Antagonists Utilizing Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide details the pivotal role of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) in the synthesis of angiotensin II receptor antagonists. This document provides a comprehensive overview of the synthetic methodologies, quantitative data, and the underlying biochemical pathways.

Angiotensin II receptor antagonists, a class of drugs commonly known as sartans, are at the forefront of treating hypertension and related cardiovascular diseases. Their mechanism of action involves blocking the effects of angiotensin II, a potent vasoconstrictor, at its receptor.[1] The synthesis of peptide-based analogs of angiotensin II, which act as antagonists, heavily relies on precise and controlled chemical strategies. A key building block in this endeavor is Boc-Tyr(Bzl)-OH, a protected amino acid derivative that is instrumental in solid-phase peptide synthesis (SPPS).[1]

Physicochemical Properties of Boc-Tyr(Bzl)-OH

The successful application of Boc-Tyr(Bzl)-OH in peptide synthesis is underpinned by its specific chemical properties, which allow for a strategic and selective approach to peptide chain elongation. The tert-butoxycarbonyl (Boc) group provides temporary protection of the α-amino group, while the benzyl (Bzl) group offers more robust, semi-permanent protection for the tyrosine side chain.[2][3]

ParameterValue
CAS Number 2130-96-3
Molecular Formula C₂₁H₂₅NO₅[1]
Molecular Weight 371.43 g/mol [1]
Appearance White to off-white powder[1]
Purity (Typical) ≥98% (HPLC)[1]
Melting Point 110-112 °C
Optical Rotation [α]²⁰/D +27.0±1.5°, c = 2% in ethanol[2]
Storage Temperature 2-8°C[2]

The Renin-Angiotensin System and Antagonist Mechanism

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary active peptide of this system, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction and an increase in blood pressure. Angiotensin II receptor antagonists competitively block this binding, thereby inhibiting the downstream signaling pathways and promoting vasodilation.

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Antagonist Angiotensin II Receptor Antagonist Antagonist->AT1R Blocks

The Renin-Angiotensin signaling pathway and antagonist mechanism.

Solid-Phase Synthesis of an Angiotensin II Receptor Antagonist

The Boc/Bzl strategy in SPPS is a well-established method for the synthesis of peptide-based therapeutics.[1] The following protocol outlines the manual solid-phase synthesis of [Sar¹, Tyr(Bzl)⁴, Val⁵]-Angiotensin II, an analog that acts as a potent antagonist.[1]

Experimental Protocol

1. Resin Preparation:

  • Swell 1.0 g of Merrifield resin (1% DVB, 100-200 mesh) in dichloromethane (DCM) for 30 minutes in a reaction vessel.[1]

  • Wash the resin with DCM (3 x 20 mL).[1]

2. First Amino Acid Coupling (Boc-Phe-OH):

  • In a separate flask, dissolve Boc-Phe-OH (3 eq) and HOBt (3 eq) in N,N-dimethylformamide (DMF).[1]

  • Add dicyclohexylcarbodiimide (DCC) (3 eq) at 0°C and stir for 15 minutes.[1]

  • Filter the precipitated dicyclohexylurea (DCU).[1]

  • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.[1]

  • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.[1]

  • Wash the resin with DMF (3 x 20 mL), isopropanol (IPA) (2 x 20 mL), and DCM (3 x 20 mL).[1]

3. Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.[1]

  • Treat again with 50% TFA in DCM for 20 minutes with occasional shaking.[1]

  • Wash the resin with DCM (3 x 20 mL), IPA (2 x 20 mL), and DCM (3 x 20 mL).[1]

4. Neutralization:

  • Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (twice).[1]

  • Wash the resin with DCM (5 x 20 mL).[1]

5. Subsequent Amino Acid Couplings:

  • Repeat steps 2-4 for the sequential coupling of Boc-Pro-OH, Boc-His(Tos)-OH, Boc-Val-OH, Boc-Tyr(Bzl)-OH, Boc-Arg(Tos)-OH, and Boc-Sar-OH.[1]

6. Cleavage and Deprotection:

  • Dry the fully assembled peptidyl-resin under vacuum.[1]

  • Transfer the resin to a hydrofluoric acid (HF) cleavage apparatus.[1]

  • Add anisole (1.0 mL per gram of resin) as a scavenger.[1]

  • Carefully distill anhydrous HF into the reaction vessel at -78°C.[1]

  • Stir the mixture at 0°C for 1 hour.[1]

  • Remove the HF by evaporation under a stream of nitrogen.[1]

7. Peptide Precipitation and Purification:

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.[1]

  • Precipitate the peptide with cold diethyl ether.[1]

  • Centrifuge to collect the crude peptide pellet.[1]

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).[1]

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.[1]

  • Collect the fractions containing the pure peptide and confirm the identity and purity by analytical HPLC and mass spectrometry.[1]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.[1]

Start Start: Merrifield Resin Swell Swell Resin in DCM Start->Swell Couple Couple Boc-Amino Acid (DCC/HOBt) Swell->Couple Wash1 Wash (DMF, IPA, DCM) Couple->Wash1 Deprotect Boc Deprotection (50% TFA in DCM) Wash1->Deprotect Wash2 Wash (DCM, IPA, DCM) Deprotect->Wash2 Neutralize Neutralize (DIEA in DCM) Wash2->Neutralize Wash3 Wash (DCM) Neutralize->Wash3 Repeat Repeat for each Amino Acid Wash3->Repeat Repeat->Couple Next Amino Acid Cleave Cleavage & Deprotection (HF/Anisole) Repeat->Cleave Final Amino Acid Purify Purification (RP-HPLC) Cleave->Purify End Final Peptide Purify->End

Workflow for the solid-phase synthesis of a Tyr(Bzl)-containing peptide.

Quantitative Data Summary

The efficiency of the synthesis and the biological activity of the resulting peptides are critical metrics in drug development. The following tables summarize representative data for peptide synthesis using Boc-Tyr(Bzl)-OH and the biological activity of angiotensin II analogs.

Representative Yields and Purity in Peptide Synthesis [1]

Peptide SequenceSynthesis ScaleOverall Yield (%)Purity (%) (Post-HPLC)
[Sar¹, Tyr(Bzl)⁴, Val⁵]-Angiotensin II0.1 mmol65>95
A model hexapeptide0.2 mmol72>97
A decapeptide fragment0.05 mmol58>96

Biological Activity of Angiotensin II Analogs [1]

CompoundModificationReceptor Binding Affinity (IC₅₀, nM)In Vivo Pressor Activity (% of Angiotensin II)
Angiotensin IINative Sequence1.5100
Saralasin[Sar¹, Val⁵, Ala⁸]-Angiotensin II2.1Antagonist
[Tyr(Bzl)⁴]-Angiotensin II AnalogSubstitution at position 45.8Attenuated Agonist
[Sar¹, Tyr(Bzl)⁴]-Angiotensin II AnalogSubstitutions at positions 1 and 43.2Potent Antagonist

Conclusion

Boc-Tyr(Bzl)-OH is an indispensable reagent in the solid-phase synthesis of angiotensin II receptor antagonists. Its unique protecting group strategy allows for the efficient and controlled assembly of complex peptide sequences. The detailed protocols and quantitative data presented in this guide underscore the reliability and effectiveness of using Boc-Tyr(Bzl)-OH in the development of potent cardiovascular therapeutics. The continued application of this building block will undoubtedly contribute to the discovery of novel and improved treatments for hypertension and related disorders.

References

The Strategic Role of Boc-Tyr(Bzl)-OH in the Synthesis of Leu-enkephalin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) in the synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), a pentapeptide with significant opioid activity. This document details the underlying chemical principles, provides in-depth experimental protocols for solid-phase peptide synthesis (SPPS), presents key quantitative data, and illustrates the synthesis workflow.

Introduction: The Significance of Protected Amino Acids in Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The assembly of a specific amino acid sequence requires a robust strategy of using protecting groups to prevent unwanted side reactions at the N-terminus and reactive side chains. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classic and effective approach for solid-phase peptide synthesis (SPPS). Within this framework, Boc-Tyr(Bzl)-OH is an indispensable building block for the incorporation of the N-terminal tyrosine residue in Leu-enkephalin, which is crucial for its biological activity.

The Boc group provides temporary protection for the α-amino group and is readily removed by moderate acid treatment, typically with trifluoroacetic acid (TFA). The benzyl group, on the other hand, offers more robust, "permanent" protection for the phenolic hydroxyl group of the tyrosine side chain, requiring a much stronger acid, such as anhydrous hydrogen fluoride (HF), for its cleavage. This differential acid lability is the foundation of the Boc/Bzl strategy, allowing for the selective deprotection and stepwise elongation of the peptide chain.

Physicochemical Properties of Boc-Tyr(Bzl)-OH

A thorough understanding of the physicochemical properties of Boc-Tyr(Bzl)-OH is essential for its proper handling, storage, and successful application in peptide synthesis.

PropertyValue
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 371.43 g/mol
Appearance White to off-white crystalline powder
Melting Point 110-112 °C
Optical Rotation [α]²⁰/D +27.0 ± 1.5° (c=2 in ethanol)
Solubility Soluble in DMF, DCM, and alcohols
Storage Temperature 2-8°C

The Boc/Bzl Strategy in Leu-enkephalin Synthesis

The synthesis of Leu-enkephalin via the Boc/Bzl strategy on a solid support, typically a Merrifield resin, follows a cyclical process of deprotection, neutralization, and coupling.

The Synthesis Workflow

The overall workflow for the solid-phase synthesis of Leu-enkephalin using Boc-protected amino acids is depicted below.

G cluster_0 Resin Preparation cluster_2 Final Steps resin Merrifield Resin (Chloromethylated Polystyrene) swell Swell Resin in DCM resin->swell attach Attach Boc-Leu-OH (Cesium Salt Method) swell->attach deprotection Boc Deprotection (50% TFA in DCM) attach->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling of next Boc-Amino Acid (e.g., Boc-Phe-OH) neutralization->coupling wash Wash (DCM and DMF) coupling->wash wash->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (Anhydrous HF) wash->cleavage purification Purification (RP-HPLC) cleavage->purification peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) purification->peptide

Caption: Boc-SPPS workflow for Leu-enkephalin synthesis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of Leu-enkephalin.

Materials and Reagents
  • Merrifield resin (1% DVB, 100-200 mesh, ~1.0 meq/g substitution)

  • Boc-Leu-OH

  • Boc-Phe-OH

  • Boc-Gly-OH

  • Boc-Tyr(Bzl)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Step 1: Resin Preparation and Attachment of the First Amino Acid (Boc-Leu-OH)
  • Resin Swelling: Swell 1.0 g of Merrifield resin in DCM (10-15 mL) for 1 hour in a peptide synthesis vessel with gentle agitation.

  • Formation of Cesium Salt: In a separate flask, dissolve Boc-Leu-OH (2 mmol) in a mixture of ethanol (10 mL) and water (2 mL). Neutralize the solution to pH 7.0 with a 20% aqueous solution of Cs₂CO₃.

  • Drying the Salt: Evaporate the solvent to dryness under reduced pressure. Co-evaporate with anhydrous DMF (2 x 10 mL) to ensure the salt is completely dry.

  • Attachment to Resin: Dissolve the dried Boc-Leu-cesium salt in DMF (8-10 mL) and add it to the swollen resin. Heat the mixture at 50°C for 24 hours with constant agitation.

  • Washing: Wash the resin sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Substitution Level Determination: Determine the substitution level of the resin using a method such as picric acid titration. A typical loading is in the range of 0.5-0.8 mmol/g.

Step 2: Peptide Chain Elongation - One Coupling Cycle

This cycle is repeated for the sequential addition of Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, and finally Boc-Tyr(Bzl)-OH.

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 1 min).

    • Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 2 minutes. Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (v/v) to the resin and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, dissolve the next Boc-amino acid (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction for completion using the Kaiser test (a negative result indicates a complete reaction). If the test is positive, the coupling step should be repeated.

  • Washing:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 3: Cleavage and Deprotection
  • Resin Preparation: Dry the fully assembled peptide-resin under vacuum.

  • HF Apparatus Setup: Place the dried resin in the reaction vessel of a specialized HF apparatus.

  • Scavenger Addition: Add anisole (1 mL per gram of resin) to the vessel to act as a scavenger, preventing side reactions.

  • Cooling: Cool the reaction vessel to -5 to 0°C.

  • HF Cleavage: Carefully distill anhydrous HF into the reaction vessel. Stir the mixture at 0°C for 1 hour.

  • HF Removal: Remove the HF by vacuum distillation.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavenger.

Step 4: Purification and Characterization
  • Extraction: Extract the crude peptide from the resin with 10% aqueous acetic acid.

  • Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide as a white powder.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of Leu-enkephalin.

Quantitative Data in Leu-enkephalin Synthesis

The efficiency of each step in the synthesis is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data.

Table 1: Typical Reaction Parameters for a Single Coupling Cycle

StepReagent/SolventVolume/ConcentrationDuration
Deprotection 50% TFA in DCM10 mL/g resin2 min + 30 min
Neutralization 10% DIEA in DCM10 mL/g resin2 x 2 min
Coupling Boc-AA-OH/DIC/HOBt3 eq. each2-4 hours

Table 2: Representative Yields and Purity in Leu-enkephalin Synthesis

StageExpected YieldPurityNotes
Resin Loading 0.5 - 0.8 mmol/gN/ADependent on initial resin and reaction conditions.
Overall Peptide Synthesis (on resin) >95% (cumulative)N/AAssuming >99% coupling efficiency per cycle.
Crude Peptide (after HF cleavage) 70-85%60-80% (by HPLC)Yield is based on the initial loading of the first amino acid.
Purified Leu-enkephalin 40-60% (overall)>98% (by HPLC)Significant loss occurs during purification.

Potential Side Reactions and Mitigation

The synthesis of peptides using the Boc/Bzl strategy is robust, but potential side reactions can occur.

G cluster_0 Potential Side Reactions cluster_1 Mitigation Strategies incomplete_coupling Incomplete Coupling mitigation_coupling Use potent coupling reagents (e.g., HBTU) Double coupling Monitor with Kaiser test incomplete_coupling->mitigation_coupling racemization Racemization mitigation_racemization Use of additives (e.g., HOBt) Controlled temperature racemization->mitigation_racemization bzl_migration Benzyl Group Migration on Tyrosine mitigation_migration Minimize exposure to strong acid Efficient coupling to reduce cycle time bzl_migration->mitigation_migration

Caption: Common side reactions and their mitigation strategies.

Under the repeated acidic conditions for Boc deprotection, a small proportion of the benzyl protecting groups on the tyrosine side chain may migrate from the oxygen atom to the aromatic ring. While generally a minor issue for short peptides like Leu-enkephalin, it is a consideration for longer syntheses.

Conclusion

Boc-Tyr(Bzl)-OH is a cornerstone reagent for the synthesis of Leu-enkephalin and other tyrosine-containing peptides using the Boc/Bzl solid-phase peptide synthesis strategy. Its dual protection scheme allows for the selective and controlled elongation of the peptide chain. A thorough understanding of its properties, coupled with optimized and carefully monitored experimental protocols, enables the efficient and high-purity synthesis of this biologically important opioid peptide. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field of peptide chemistry and drug development.

The Strategic Application of Boc-Tyr(Bzl)-OH in the Development of Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties—is a cornerstone of therapeutic innovation. Peptides themselves are often potent and selective signaling molecules, but their application as drugs is frequently hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics overcome these limitations by retaining the key pharmacophoric elements of the parent peptide within a more robust, often non-peptidic, scaffold.[1][2]

A critical building block in the synthesis of both peptides and the subsequent design of peptidomimetics is N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine, or Boc-Tyr(Bzl)-OH . The tyrosine residue, with its phenolic side chain, is frequently implicated in the biological activity of peptides, playing a key role in receptor binding and molecular recognition.[3] The dual protection offered by the acid-labile Boc group on the α-amino function and the more stable benzyl ether on the tyrosine side chain makes Boc-Tyr(Bzl)-OH an invaluable reagent, particularly within the framework of Boc/Bzl solid-phase peptide synthesis (SPPS).[1][4]

This technical guide provides an in-depth overview of the properties of Boc-Tyr(Bzl)-OH, its application in the foundational synthesis of tyrosine-containing peptides, and its pivotal role as a precursor for the rational design and synthesis of advanced peptidomimetics targeting critical signaling pathways.

Physicochemical Properties of Boc-Tyr(Bzl)-OH

The successful application of Boc-Tyr(Bzl)-OH in synthesis begins with a thorough understanding of its chemical and physical properties. These characteristics dictate its handling, storage, and reactivity.

PropertyValue
Molecular Formula C₂₁H₂₅NO₅[5]
Molecular Weight 371.43 g/mol [5]
Appearance White to off-white powder[5]
Melting Point 110-112 °C[5]
Optical Rotation [α]²⁰/D +27.0 ± 1.5° (c = 2% in ethanol)[5]
Storage Temperature 2-8°C[5]
CAS Number 2130-96-3

The Role of Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Boc-Tyr(Bzl)-OH is a cornerstone of the Boc/Bzl strategy for SPPS. This strategy is predicated on a gradient of acid lability for the removal of protecting groups. The temporary N-α-Boc group is cleaved at each cycle of amino acid addition using a moderate acid, typically trifluoroacetic acid (TFA). In contrast, the more robust side-chain protecting groups, such as the benzyl ether on the tyrosine residue, remain intact until the final step of the synthesis, where they are removed with a much stronger acid, commonly anhydrous hydrogen fluoride (HF).[5] This differential stability is fundamental to the controlled, stepwise assembly of the peptide chain.[5]

The benzyl group effectively prevents unwanted side reactions at the phenolic hydroxyl group of tyrosine, such as O-acylation, during peptide synthesis. However, it is worth noting that the benzyl ether of tyrosine is more susceptible to acid cleavage than that of serine or threonine, and partial cleavage can sometimes occur during repeated TFA treatments in the synthesis of long peptides.[6]

From Peptide to Peptidomimetic: A Logical Progression

The synthesis of a bioactive peptide using Boc-Tyr(Bzl)-OH is often the first step in a larger drug discovery campaign. Once a lead peptide with a critical tyrosine residue is identified, the knowledge gained from its synthesis and structure-activity relationship (SAR) studies is used to design peptidomimetics. The goal is to create a molecule with enhanced stability against enzymatic degradation and improved oral bioavailability.[1]

The O-benzyl-tyrosine moiety, derived from Boc-Tyr(Bzl)-OH, can be incorporated into a variety of non-peptidic scaffolds.[1] For example, the aromatic ring of the protected tyrosine can become part of a benzodiazepine, tetrahydroquinoline, or other heterocyclic system.[1][7] These scaffolds are designed to orient the key pharmacophoric elements—the aromatic ring and hydrogen bond donors/acceptors—in a spatial arrangement that mimics the bioactive conformation of the parent peptide.

cluster_0 Peptide-Based Discovery cluster_1 Peptidomimetic Design cluster_2 Synthesis & Optimization Lead Peptide Lead Peptide SAR Studies SAR Studies Lead Peptide->SAR Studies Bioactive Conformation Bioactive Conformation SAR Studies->Bioactive Conformation Pharmacophore ID Identify Key Pharmacophore Bioactive Conformation->Pharmacophore ID Scaffold Selection Select Non-Peptidic Scaffold Pharmacophore ID->Scaffold Selection Synthesis Chemical Synthesis (using Boc-Tyr(Bzl)-OH derived moiety) Scaffold Selection->Synthesis Optimization Lead Optimization (ADME Properties) Synthesis->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Conceptual workflow for peptidomimetic design.

Experimental Protocols

Protocol 1: Synthesis of Leu-Enkephalin via Boc-SPPS

This protocol details the manual solid-phase synthesis of the opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) using the Boc/Bzl strategy, incorporating Boc-Tyr(Bzl)-OH.[5]

1. Attachment of the First Amino Acid (Boc-Leu-OH) to Merrifield Resin:

  • Swell 1 g of Merrifield resin in dichloromethane (DCM) for 30 minutes.

  • In a separate flask, dissolve Boc-Leu-OH (2 mmol) and cesium carbonate (1 mmol) in a DMF/water mixture.

  • Remove the solvent under reduced pressure to obtain the Boc-Leu-cesium salt.

  • Dissolve the salt in DMF, add it to the swollen resin, and heat at 50°C for 24 hours.

  • Wash the resin sequentially with DMF, DMF/water, DMF, and DCM. Dry under vacuum.

2. Peptide Chain Elongation (One Coupling Cycle for Boc-Tyr(Bzl)-OH):

  • Deprotection: Wash the resin with DCM. Add 50% TFA in DCM and agitate for 30 minutes. Wash with DCM and isopropanol.

  • Neutralization: Wash with DCM. Add 10% diisopropylethylamine (DIEA) in DCM and agitate for 10 minutes. Wash thoroughly with DCM.

  • Coupling: In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF. Add dicyclohexylcarbodiimide (DCC) (3 equivalents) and pre-activate for 10 minutes. Add the activated solution to the resin and agitate for 2-4 hours. Monitor completion with a ninhydrin test.

  • Repeat this cycle for each amino acid in the sequence (Gly, Gly, Phe).

3. Cleavage and Deprotection:

  • Place the dried, fully assembled peptide-resin in an HF apparatus.

  • Add anisole (1 mL per gram of resin) as a scavenger.

  • Cool the vessel to -5 to 0°C and distill anhydrous HF into it.

  • Stir the mixture at 0°C for 1 hour.

  • Remove the HF by vacuum distillation.

  • Wash the resin with cold diethyl ether.

  • Extract the crude peptide with 10% aqueous acetic acid and lyophilize.

4. Purification:

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Resin Resin-Bound Peptide (Free Amine) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash Wash (DCM, DMF) Deprotection->Wash Neutralization Neutralization (10% DIEA in DCM) Neutralization->Wash Coupling Coupling (Boc-AA-OH, DCC/HOBt) Coupling->Wash Wash->Neutralization Wash->Coupling Next_Cycle Resin-Bound Peptide (n+1) (Boc-Protected) Wash->Next_Cycle Next_Cycle->Deprotection Repeat for next amino acid

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 2: Representative Synthesis of a Tyr-based Peptidomimetic Scaffold

This protocol provides a conceptual framework for incorporating a protected tyrosine moiety into a non-peptidic scaffold, such as a tetrahydroquinoline (THQ) core, which has been used in the development of opioid peptidomimetics.[1]

1. Synthesis of the Core Scaffold:

  • Synthesize the desired core scaffold (e.g., a substituted tetrahydroquinoline) using established organic chemistry methods. The scaffold should be designed to have a reactive site for coupling with the tyrosine derivative.

2. Preparation of the Tyrosine Derivative:

  • Start with a commercially available, appropriately protected tyrosine derivative, such as Boc-2',6'-dimethyl-L-tyrosine, which has shown superior potency in opioid ligands.[1]

3. Coupling of the Tyrosine Derivative to the Scaffold:

  • Dissolve the core scaffold and the protected tyrosine derivative in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIEA) to facilitate amide bond formation between the scaffold and the tyrosine derivative.

  • Stir the reaction at room temperature until completion, monitoring progress by TLC or LC-MS.

4. Deprotection and Final Modification:

  • Selectively remove the Boc protecting group from the tyrosine moiety using TFA in DCM.

  • Further chemical modifications can be performed on the scaffold or the deprotected amine as needed to complete the synthesis of the final peptidomimetic.

  • Purify the final compound using column chromatography or preparative HPLC.

Quantitative Data Presentation

The transition from a peptide to a peptidomimetic is driven by the goal of improving biological activity and pharmacokinetic properties. The following tables summarize quantitative data for angiotensin and opioid receptor ligands, demonstrating the impact of structural modifications, including those involving tyrosine.

Table 1: Biological Activity of Angiotensin II Analogs
CompoundStructureReceptor Binding (pA₂)Pressor Activity (% of Angiotensin II)Reference
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-Phe-100%[8]
[Sar¹,Tyr(Me)⁴]ANG IISar-Arg-Val-Tyr(Me)-Ile-His-Pro-Phe8.1< 0.1%
[Sar¹,Ile⁸]ANG IISar-Arg-Val-Tyr-Ile-His-Pro-Ile8.74 (aortic strips)-[8]
[Sar¹,MeTyr⁴,Ile⁸]ANG IISar-Arg-Val-MeTyr-Ile-His-Pro-Ile7.44 (aortic strips)0.3%[8]

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Binding Affinities of Opioid Peptides and Peptidomimetics
CompoundStructureMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)Reference
Endomorphin-2Tyr-Pro-Phe-Phe-NH₂---[8]
RP-170Tyr-c[D-Lys-Phe-Phe-Asp]NH₂Subnanomolar-Nanomolar[8]
RP-171Tyr-c[(R)-β³-Lys-Phe-Phe-Asp]NH₂~50-fold lower than RP-170No bindingNo binding[8]
DAMGO[D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalinPotent Agonist--

Ki (inhibition constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium.

Signaling Pathways and Mechanisms

Peptidomimetics derived from tyrosine-containing peptides often target G-protein coupled receptors (GPCRs), such as the Angiotensin II and Opioid receptors. Understanding these signaling pathways is crucial for rational drug design.

Renin-Angiotensin System (RAS) and Angiotensin II Receptor Antagonism

The RAS is a critical regulator of blood pressure. Angiotensin II, an octapeptide containing tyrosine at position 4, is the primary effector molecule, causing vasoconstriction and aldosterone secretion upon binding to the AT1 receptor. Peptidomimetic antagonists block this interaction.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion by ACE ACE (in Lungs) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Gq11 Gq/11 Activation AT1_Receptor->Gq11 Antagonist Angiotensin II Antagonist Antagonist->AT1_Receptor Blocks Binding Blocked_Effects Reduced Vasoconstriction, Reduced Aldosterone PLC Phospholipase C Activation Gq11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Effects Vasoconstriction, Aldosterone Secretion IP3_DAG->Effects

Caption: The Renin-Angiotensin signaling pathway and antagonist mechanism.

Opioid Receptor Signaling

Opioid peptides, such as enkephalins, contain an N-terminal tyrosine that is crucial for their analgesic activity. They bind to opioid receptors (e.g., μ-opioid receptor), which are inhibitory GPCRs. Activation leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in a decrease in neuronal excitability and pain transmission.

Opioid_Agonist Opioid Agonist (e.g., Enkephalin Analog) Opioid_Receptor Opioid Receptor (e.g., μ-receptor) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Inhibitory G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia K_Channel ↑ K⁺ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca²⁺ Influx Ion_Channels->Ca_Channel K_Channel->Analgesia Ca_Channel->Analgesia

Caption: Opioid receptor signaling pathway.

Conclusion

Boc-Tyr(Bzl)-OH is more than just a protected amino acid; it is a strategic tool in the development of novel therapeutics. Its well-defined role in Boc-SPPS provides a reliable method for synthesizing tyrosine-containing peptides, which serve as essential leads in drug discovery. Furthermore, the O-benzyl-tyrosine moiety derived from this reagent is a versatile building block for the creation of sophisticated peptidomimetics with enhanced pharmacological profiles. By understanding the properties, synthetic applications, and biological context of Boc-Tyr(Bzl)-OH, researchers are well-equipped to design and synthesize the next generation of peptide-inspired drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Boc-Tyr(Bzl)-OH from L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), a crucial protected amino acid derivative for solid-phase peptide synthesis (SPPS).[1][2][3] Two primary synthetic routes are outlined: a two-step synthesis starting from L-tyrosine and a more direct one-step synthesis from N-Boc-L-tyrosine.[2][3] This guide includes comprehensive experimental procedures, purification methods, and characterization data to ensure the successful and efficient synthesis of this key building block.

Introduction

N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) is a derivative of the amino acid L-tyrosine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenolic hydroxyl group is protected by a benzyl (Bzl) group.[1] This dual-protection strategy is fundamental in Boc-chemistry-based solid-phase peptide synthesis (SPPS) to allow for selective amide bond formation at the C-terminus while preventing undesired side reactions at the N-terminus and the tyrosine side chain.[1][2] The quality and purity of Boc-Tyr(Bzl)-OH are critical for the successful synthesis of complex peptides.[1]

Physicochemical Properties
PropertyValue
Molecular Formula C₂₁H₂₅NO₅
Molecular Weight 371.43 g/mol [3][4]
Appearance White to off-white or light yellow crystalline powder[3][4]
Melting Point 110-112 °C[1][4]
Optical Rotation [α]²⁰/D +27.0 ± 1.5°, c = 2% in ethanol[4]
Storage Temperature 2-8°C[4]
Synthesis Protocols

Two primary methods for the synthesis of Boc-Tyr(Bzl)-OH are presented below. Method 1 is a two-step process starting from L-tyrosine, while Method 2 is a one-step process starting from the more readily functionalized N-Boc-L-tyrosine.

Method 1: Two-Step Synthesis from L-Tyrosine

This method involves the initial protection of the α-amino group of L-tyrosine with a Boc group, followed by the benzylation of the phenolic hydroxyl group.[2][3]

Experimental Workflow

Synthesis_Workflow_Method1 cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Benzylation L_Tyrosine L-Tyrosine Boc_Protection Boc Protection (Boc)₂O, Base Dioxane/Water L_Tyrosine->Boc_Protection Boc_Tyr_OH N-Boc-L-Tyrosine (Crude) Boc_Protection->Boc_Tyr_OH Purification1 Acidification & Extraction Boc_Tyr_OH->Purification1 Boc_Tyr_OH_Pure N-Boc-L-Tyrosine (Pure) Purification1->Boc_Tyr_OH_Pure Benzylation Benzylation Benzyl Bromide, Base Dioxane/DMF Boc_Tyr_OH_Pure->Benzylation Boc_Tyr_Bzl_OH Boc-Tyr(Bzl)-OH (Crude) Purification2 Washing & Crystallization Boc_Tyr_Bzl_OH->Purification2 Benzylation->Boc_Tyr_Bzl_OH Final_Product Boc-Tyr(Bzl)-OH (Pure) Purification2->Final_Product

Caption: Workflow for the two-step synthesis of Boc-Tyr(Bzl)-OH.

Step 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

Materials:

  • L-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)[2][3]

  • Dioxane

  • Water

  • Saturated potassium hydrogen sulfate (KHSO₄) solution or dilute hydrochloric acid (HCl)[2][3]

  • Ethyl acetate

Procedure:

  • Dissolve the base (e.g., K₂CO₃) in a 1:1 mixture of water and dioxane and cool the solution to 0°C.[3]

  • Add L-tyrosine to the cooled solution, followed by the addition of a solution of (Boc)₂O in dioxane.[3]

  • Stir the reaction mixture at room temperature overnight.[3]

  • After the reaction is complete, add water and acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., saturated KHSO₄ solution).[2][3]

  • Extract the product, Boc-Tyr-OH, with an organic solvent like ethyl acetate.[2][3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

Step 2: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

Materials:

  • N-Boc-L-tyrosine (from Step 1)

  • Benzyl bromide

  • Sodium bicarbonate (NaHCO₃)[1][5]

  • 1,4-Dioxane

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]

Procedure:

  • Suspend N-Boc-L-tyrosine (20.7 mmol) in a 1:1 mixture of dioxane and DMF (150 mL).[1][5]

  • Add sodium bicarbonate (20.7 mmol) and benzyl bromide (20.7 mmol) to the suspension with continuous stirring.[1][5]

  • Heat the reaction mixture to 90°C and stir overnight.[1][5]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1][5]

  • Dissolve the crude product in ethyl acetate (100 mL).[1][5]

  • Wash the organic solution with brine (100 mL) and water (100 mL).[1][5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude product.[1]

  • Purify the crude product by crystallization.[1]

Method 2: One-Step Synthesis from N-Boc-L-tyrosine

This method is a more direct approach starting from commercially available N-Boc-L-tyrosine.

Experimental Workflow

Synthesis_Workflow_Method2 Start N-Boc-L-Tyrosine Reaction Benzylation Benzyl Bromide, NaOMe Methanol Start->Reaction Workup Workup Water, Toluene Wash, Neutralization Reaction->Workup Crude_Product Boc-Tyr(Bzl)-OH (Crude) Workup->Crude_Product Purification Filtration & Crystallization Crude_Product->Purification Final_Product Boc-Tyr(Bzl)-OH (Pure) Purification->Final_Product

Caption: Workflow for the one-step synthesis of Boc-Tyr(Bzl)-OH.

Materials:

  • N-Boc-L-tyrosine

  • 28% Sodium methoxide solution in methanol[1][6]

  • Benzyl bromide[1][6]

  • Methanol

  • Water

  • Toluene or Heptane

  • Hydrochloric acid (e.g., 1 M) or saturated KHSO₄ solution[1]

Procedure:

  • Dissolve N-Boc-L-tyrosine (1.0 mmol) in methanol (0.5 mL).[1][6]

  • To the solution, add 28% sodium methoxide-methanol solution (0.42 mL, 2.1 mmol).[1][6]

  • Add benzyl bromide (1.4 mmol).[1][6]

  • Stir the reaction mixture at 40°C for 3-24 hours. The reaction progress can be monitored by HPLC.[1][6]

  • After the reaction is complete, add water (2 mL) to the mixture.[1][6]

  • Wash the aqueous solution with toluene or heptane to remove excess benzyl bromide and other nonpolar impurities.[1]

  • Carefully neutralize the aqueous solution with hydrochloric acid to precipitate the product.[1]

  • Filter the solid precipitate and dry it under vacuum to obtain Boc-Tyr(Bzl)-OH.[1]

Purification

Proper purification is essential to remove unreacted starting materials, excess reagents, and any side products.[1] The most common purification method for Boc-Tyr(Bzl)-OH is crystallization.[1]

Crystallization Protocol:

  • Dissolve the crude Boc-Tyr(Bzl)-OH in a minimal amount of a warm "good solvent" such as ethyl acetate, dichloromethane, or methanol.[1]

  • Slowly add an "anti-solvent" like hexane, heptane, or petroleum ether until the solution becomes cloudy.[1]

  • Allow the solution to cool slowly to room temperature and then to 0-4°C to promote crystal formation.[1]

  • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[1]

Characterization

The identity and purity of the synthesized Boc-Tyr(Bzl)-OH should be confirmed using various analytical techniques.

Analysis Expected Result
Melting Point A sharp melting point range of 110-112°C indicates high purity.[1]
¹H NMR The spectrum should show characteristic peaks for the aromatic protons (benzyl & tyrosine), the amide proton, the α-proton, the benzyl -CH₂- protons, the β-protons, and the Boc group protons.[7]
¹³C NMR The spectrum provides detailed information about the carbon framework of the molecule.[7]
FT-IR The spectrum should display characteristic absorption bands for the functional groups present in the molecule.[7]

Typical ¹H NMR Chemical Shifts (δ, ppm):

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Aromatic (Benzyl & Tyrosine)7.42 - 6.90m9H
-NH (Amide)~5.0d1H
-CH (α-proton)~4.58m1H
-CH₂- (Benzyl)5.02s2H
-CH₂- (β-protons)3.12 - 2.86m2H
-C(CH₃)₃ (Boc)1.42s9H
Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[7]
Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Step-by-step guide for Boc-Tyr(Bzl)-OH solid-phase peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating Boc-Tyr(Bzl)-OH, utilizing the Boc/Bzl protection strategy. The protocol details the entire workflow from resin preparation to final peptide purification and analysis, designed for practical application in a laboratory setting.

Introduction to Boc/Bzl Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical approach where the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group.[3] Side-chain functional groups, such as the hydroxyl group of tyrosine, are protected by more stable, benzyl-based groups, which require stronger acidic conditions for removal.[4][5]

The synthesis cycle consists of sequential deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Nα-Boc protected amino acid.[6] This cycle is repeated until the desired peptide sequence is assembled.[4] The final step involves cleavage of the peptide from the resin and simultaneous removal of the side-chain protecting groups.[6]

Boc-Tyr(Bzl)-OH is a commonly used building block in this strategy. The benzyl ether protecting group on the tyrosine side chain is relatively stable to the mild acidic conditions used for Boc deprotection but can be cleaved with strong acids at the end of the synthesis.[7][8]

Experimental Protocols

This section outlines the detailed methodology for manual Boc-SPPS.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade/Purity
Merrifield ResinSolid support for peptide acids1% DVB, 100-200 mesh
Boc-Tyr(Bzl)-OH & other Boc-amino acidsBuilding blocks≥98.0% (HPLC)
Dichloromethane (DCM)Solvent for swelling, washing, and reactionsAnhydrous, peptide synthesis grade
N,N-Dimethylformamide (DMF)Solvent for washing and couplingAnhydrous, peptide synthesis grade
Trifluoroacetic Acid (TFA)Reagent for Boc deprotectionReagent grade
Diisopropylethylamine (DIEA)Base for neutralizationReagent grade
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)Coupling agentReagent grade
1-Hydroxybenzotriazole (HOBt)Racemization suppressorAnhydrous
Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)Cleavage reagentAnhydrous
Anisole, Thioanisole, or p-CresolScavengers for cleavageReagent grade
Diethyl Ether (cold)Peptide precipitationAnhydrous
Acetonitrile (ACN)HPLC mobile phaseHPLC grade
WaterHPLC mobile phaseHPLC grade
Step-by-Step Synthesis Protocol

The entire synthesis is carried out in a reaction vessel equipped for solid-phase synthesis, allowing for efficient filtration and washing of the resin.

Step 1: Resin Preparation and First Amino Acid Coupling

  • Resin Swelling: Swell the Merrifield resin in DCM for at least 30-60 minutes in the reaction vessel.[7][8]

  • First Amino Acid Attachment (Esterification): The first Boc-amino acid is typically attached to the Merrifield resin via its cesium salt to prevent racemization.[9] This step is often performed prior to initiating the cyclical synthesis.

Step 2: The SPPS Cycle (Deprotection, Neutralization, Coupling)

This cycle is repeated for each amino acid in the peptide sequence.

2.2.1. Nα-Boc Deprotection

  • Pre-wash: Wash the resin with a solution of 50% TFA in DCM for 1-2 minutes.[6]

  • Deprotection: Add a fresh solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes to ensure complete removal of the Boc group.[6][9]

  • Washing: Filter the resin and wash thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc group.[9] An isopropanol (IPA) wash can also be used to help remove trace TFA.[6]

2.2.2. Neutralization

  • Add a 10% solution of DIEA in DCM to the resin.[9]

  • Agitate for 2 minutes and repeat this step once more.[9]

  • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[7] In situ neutralization protocols, where the base is added along with the coupling reagents, can also be employed.[4][5]

2.2.3. Amino Acid Coupling (incorporating Boc-Tyr(Bzl)-OH)

This protocol uses the DIC/HOBt coupling method, which is cost-effective and minimizes racemization.[7]

  • Activation: In a separate vial, dissolve the Boc-amino acid (e.g., Boc-Tyr(Bzl)-OH) (2-4 equivalents) and HOBt (2-4 equivalents) in a minimal amount of DMF. Add DIC (2-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes.

  • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.[7]

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.[7]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test, such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF and DCM (3-5 times each) to remove excess reagents and byproducts.[7]

The following diagram illustrates the cyclical workflow of Boc-SPPS.

SPPS_Workflow Start Start: Peptide-Resin (Boc-AA-Resin) Deprotection Step 1: Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Step 2: Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling (Boc-AA, DIC/HOBt) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 EndCycle End of Cycle: Elongated Peptide-Resin Wash3->EndCycle Repeat Repeat for Next Amino Acid EndCycle->Repeat Is sequence complete? No Final Final Peptide-Resin EndCycle->Final Is sequence complete? Yes Repeat->Deprotection

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Step 3: Cleavage and Final Deprotection

The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups. This is achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][10]

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel using a specialized HF cleavage apparatus.[10]

  • Preparation: Dry the final peptide-resin thoroughly under vacuum.[10]

  • Scavengers: Add scavengers to the reaction vessel to trap reactive carbocations generated during deprotection.[6] A common scavenger cocktail for peptides containing Tyr is anisole or p-cresol.

  • Cleavage Reaction: Cool the reaction vessel (typically to -5 to 0 °C) and condense anhydrous HF into it.[10] Allow the reaction to proceed for 1 hour with stirring.[10]

  • HF Removal: Carefully remove the HF by evaporation under a stream of nitrogen or under vacuum.[6][10]

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.[6][10]

  • Collection and Washing: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.[6][10]

  • Drying: Dry the crude peptide under vacuum.

The following diagram shows the chemical transformations during the key steps of the synthesis.

Boc_SPPS_Chemistry cluster_cycle SPPS Cycle cluster_final Final Steps Boc_Peptide_Resin Boc-NH-CHR-CO-Peptide-Resin Deprotection Deprotection (TFA) Boc_Peptide_Resin->Deprotection Free_Amine H₂N-CHR-CO-Peptide-Resin Deprotection->Free_Amine Coupling Coupling (Boc-Tyr(Bzl)-OH, DIC/HOBt) Free_Amine->Coupling Elongated_Peptide Boc-Tyr(Bzl)-NH-CHR-CO-Peptide-Resin Coupling->Elongated_Peptide Final_Peptide_Resin H-[Sequence with Bzl]-Resin Elongated_Peptide->Final_Peptide_Resin ...Repeat Cycles... Cleavage Cleavage & Deprotection (HF, Scavengers) Final_Peptide_Resin->Cleavage Crude_Peptide H-[Sequence]-OH (Crude Peptide) Cleavage->Crude_Peptide

Caption: Key chemical transformations in Boc-SPPS.

Purification and Analysis

The crude peptide product contains impurities from incomplete reactions or side reactions.[11][12] Therefore, purification is essential to obtain a high-purity final product.

Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[11][13]

ParameterTypical Condition
Column C18 stationary phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient A scouting gradient (e.g., 5% to 95% B over 30-60 min) is run first to determine the elution profile. An optimized, shallower gradient is then used for purification.[11]
Detection UV absorbance, typically at 214 nm (peptide bond) and 280 nm (for aromatic residues like Tyr).[13]
Fraction Collection Fractions corresponding to the target peptide peak are collected.
Analysis and Characterization

After purification, the peptide's identity and purity must be confirmed.

  • Analytical RP-HPLC: Fractions are analyzed for purity using a fast analytical gradient.[13] Fractions with the desired purity (e.g., >95%) are pooled.

  • Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed using techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[13][14]

  • Lyophilization: The pooled, pure fractions are lyophilized (freeze-dried) to obtain the final peptide as a fluffy, white powder.

  • Quantification: The final peptide amount can be determined by amino acid analysis, which provides the net peptide content.[13]

Conclusion

The Boc/Bzl strategy for solid-phase peptide synthesis remains a robust and reliable method for producing synthetic peptides. By carefully following this detailed protocol for the incorporation of Boc-Tyr(Bzl)-OH, researchers can successfully synthesize, purify, and characterize their target peptides. The success of the synthesis relies on the use of high-quality reagents, careful monitoring of reaction completion, and effective purification techniques.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting and utilizing appropriate coupling reagents for the incorporation of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) in solid-phase peptide synthesis (SPPS). The choice of coupling reagent is a critical determinant for achieving high coupling efficiency, minimizing side reactions such as racemization, and ultimately ensuring the successful synthesis of high-purity peptides.

Introduction to Coupling Boc-Tyr(Bzl)-OH

Boc-Tyr(Bzl)-OH is a widely used amino acid derivative in Boc-SPPS. The benzyl ether protecting group on the tyrosine side chain is relatively stable. However, it can be susceptible to migration under the repeated acidic conditions used for Nα-Boc deprotection.[1] This potential side reaction highlights the importance of achieving rapid and highly efficient coupling to minimize the exposure of the protected tyrosine residue to the acidic deprotection reagents. Therefore, the selection of an appropriate coupling reagent and optimized protocol is paramount.

Comparison of Recommended Coupling Reagents

Several classes of coupling reagents are available for SPPS, each with distinct mechanisms, efficiencies, and potential drawbacks. The optimal choice depends on factors such as the steric hindrance of the amino acids being coupled, the length and complexity of the peptide, and the desired reaction kinetics.

Quantitative Data Summary

Direct comparative studies on the coupling efficiency of various reagents specifically for Boc-Tyr(Bzl)-OH in SPPS are not extensively available in the literature. However, data from studies on other sterically hindered amino acids, such as Boc-L-Valine and Boc-L-Isoleucine, can provide valuable insights into the expected performance. The following table summarizes typical yields and key characteristics of common coupling reagents.

Coupling Reagent ClassExamplesTypical Yield (%) (for hindered couplings)Relative Reaction RateRisk of RacemizationKey Considerations
Carbodiimides DIC/HOBt85-90ModerateLow to ModerateA cost-effective and widely used combination. The use of HOBt is crucial to suppress racemization. The urea byproduct of DIC is soluble in common washing solvents.[1]
Uronium/Aminium Salts HBTU90-95FastLowA reliable and efficient option for both routine and challenging couplings.[1]
HATU>95Very FastVery LowHighly efficient for hindered couplings due to the formation of a more reactive OAt-ester. Often preferred for rapid synthesis protocols.[1]
COMU>95Very FastVery LowA third-generation uronium reagent with high solubility and an improved safety profile.
Phosphonium Salts PyBOP90-95FastLowByproducts are generally less problematic than those from older phosphonium reagents like BOP. Very effective for hindered residues.

Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual yields may vary depending on the specific reaction conditions, peptide sequence, and solid support used.

Decision Tree for Reagent Selection

To aid in the selection of a suitable coupling reagent for Boc-Tyr(Bzl)-OH, the following decision tree can be utilized.

start Start: Couple Boc-Tyr(Bzl)-OH sterically_hindered Is the coupling sterically hindered (e.g., coupling to a bulky amino acid)? start->sterically_hindered routine_coupling Use DIC/HOBt sterically_hindered->routine_coupling No challenging_coupling Is rapid coupling or highest efficiency critical? sterically_hindered->challenging_coupling Yes hatu_comu Use HATU or COMU challenging_coupling->hatu_comu Yes hbtu_pybop Use HBTU or PyBOP challenging_coupling->hbtu_pybop No

A decision tree for selecting a suitable coupling reagent.

Experimental Protocols

The following are generalized protocols for the manual coupling of Boc-Tyr(Bzl)-OH in Boc-SPPS. The equivalents of reagents are based on the initial loading of the resin.

General Workflow for a Single Coupling Cycle in Boc-SPPS

The fundamental steps for a single amino acid addition in Boc-SPPS are illustrated in the following workflow.

start Start: Resin with N-terminal Boc-deprotected peptide swelling 1. Swell resin in DCM/DMF start->swelling deprotection 2. Boc Deprotection (e.g., 50% TFA in DCM) swelling->deprotection washing1 3. Wash (DCM, IPA, DCM) deprotection->washing1 neutralization 4. Neutralization (e.g., 10% DIEA in DCM) washing1->neutralization washing2 5. Wash (DCM) neutralization->washing2 coupling 6. Couple Boc-Tyr(Bzl)-OH with selected reagent washing2->coupling washing3 7. Wash (DMF, DCM) coupling->washing3 end End: Resin with elongated peptide washing3->end

General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Coupling with DIC/HOBt

This method is a cost-effective and reliable choice for many standard couplings.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in dichloromethane (DCM) for 20-30 minutes, followed by washing with N,N-dimethylformamide (DMF).

  • Amino Acid and Additive Solution: In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (2-3 equivalents) and 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Protocol 2: Coupling with HBTU/HATU

These uronium/aminium salt-based reagents offer faster coupling times and are particularly useful for sterically hindered amino acids.

  • Resin Preparation, Deprotection, and Neutralization: Follow the general Boc-SPPS workflow to ensure the resin-bound peptide has a free N-terminal amine.

  • Pre-activation: In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (2-3 equivalents) and HBTU or HATU (2-3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (4-6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature. Coupling times are typically shorter with these reagents, ranging from 15 to 60 minutes.

  • Monitoring: Monitor the reaction progress using the ninhydrin test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Protocol 3: Coupling with PyBOP

PyBOP is a phosphonium salt-based reagent that is also highly effective for hindered couplings.

  • Resin Preparation, Deprotection, and Neutralization: Follow the general Boc-SPPS workflow.

  • Coupling Mixture: In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (2-3 equivalents) and PyBOP (2-3 equivalents) in DMF.

  • Coupling: Add the amino acid/PyBOP solution to the resin, followed by the addition of DIEA (4-6 equivalents).

  • Reaction: Agitate the mixture at room temperature for 30-90 minutes.

  • Monitoring: Monitor the reaction progress using the ninhydrin test.

  • Washing: After a complete reaction, wash the resin thoroughly with DMF and DCM.

Potential Side Reactions and Mitigation Strategies

Racemization

The activation of the carboxylic acid of Boc-Tyr(Bzl)-OH can lead to epimerization at the α-carbon.

  • Mitigation: The addition of HOBt or its derivatives significantly suppresses racemization.[1] Uronium/aminium and phosphonium salt reagents generally exhibit a lower risk of racemization compared to carbodiimides alone.[1] Using a hindered base like DIEA is also recommended over less hindered bases.

Benzyl Group Migration

Under repeated acidic conditions of Boc deprotection, the benzyl group can potentially migrate from the hydroxyl group to the aromatic ring of tyrosine.

  • Mitigation: Employing highly efficient coupling reagents to ensure rapid and complete reactions minimizes the number of required coupling cycles and the overall exposure time to acidic conditions. For particularly long peptides where the tyrosine residue is near the N-terminus, considering a more acid-stable side-chain protecting group may be necessary.

Conclusion

The successful incorporation of Boc-Tyr(Bzl)-OH in SPPS is readily achievable with the careful selection of a coupling reagent and adherence to optimized protocols. For routine synthesis, DIC/HOBt offers a reliable and economical option.[1] For more challenging couplings or to accelerate the synthesis, uronium/aminium salts such as HBTU and HATU, or phosphonium salts like PyBOP, are recommended.[1] By understanding the mechanisms and potential side reactions associated with each class of reagent, researchers can effectively troubleshoot and optimize their peptide synthesis strategies to obtain high-purity peptides containing tyrosine.

References

How to monitor the coupling efficiency of Boc-Tyr(Bzl)-OH in SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of successful Solid-Phase Peptide Synthesis (SPPS) is the diligent monitoring of each coupling step to ensure near-quantitative reaction completion. Incomplete couplings result in the formation of deletion sequences, which are often challenging to separate from the target peptide, thereby compromising the final purity and yield. This is particularly critical when incorporating sterically hindered amino acids like N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). The bulky Boc and Bzl protecting groups can impede the coupling reaction, necessitating careful monitoring to confirm the complete acylation of the N-terminal amine.[1][2]

This application note provides detailed qualitative and quantitative protocols for monitoring the coupling efficiency of Boc-Tyr(Bzl)-OH in Boc-based SPPS, tailored for researchers, scientists, and professionals in drug development.

General Workflow for Boc-SPPS

The Boc-SPPS strategy involves a cyclical process where each cycle adds a single amino acid to the growing peptide chain anchored to a solid support. The N-terminal Boc group is temporarily removed with a moderate acid, such as trifluoroacetic acid (TFA). A subsequent neutralization step prepares the free amine for coupling with the next activated Boc-amino acid. Monitoring is performed after the coupling step to ensure its completion before proceeding to the next cycle.[1][3]

General Workflow for a Single Boc-SPPS Cycle cluster_main START Start: Peptide-Resin (Free N-terminal Amine) COUPLING 1. Coupling Add activated Boc-Tyr(Bzl)-OH START->COUPLING WASH1 2. Wash (e.g., DMF, DCM) COUPLING->WASH1 MONITOR 3. Monitor Coupling Efficiency (e.g., Kaiser Test) WASH1->MONITOR DEPROTECTION 4. Deprotection (e.g., TFA in DCM) MONITOR->DEPROTECTION Complete (Negative Test) RECOUPLE Recouple or Cap MONITOR->RECOUPLE Incomplete (Positive Test) WASH2 5. Wash (e.g., DCM, IPA) DEPROTECTION->WASH2 NEUTRALIZATION 6. Neutralization (e.g., DIEA in DCM) WASH2->NEUTRALIZATION WASH3 7. Wash (e.g., DCM) NEUTRALIZATION->WASH3 END Ready for Next Coupling Cycle WASH3->END RECOUPLE->WASH1

Caption: General workflow for a single Boc-SPPS cycle.

Part 1: Qualitative Monitoring of Coupling Efficiency

Qualitative colorimetric tests are rapid, simple, and highly sensitive methods to check for the presence of free primary amines on the resin surface. A negative test result (i.e., no free amines) following the coupling step indicates a complete reaction.

The Kaiser Test (Ninhydrin Test)

The Kaiser test is the most widely used method for detecting primary amines in SPPS.[4] Ninhydrin reacts with primary amines to produce a characteristic deep blue color (Ruhemann's purple).[5] The intensity of the color is proportional to the amount of free amine present on the resin.[4][5]

Experimental Protocol: Qualitative Kaiser Test

Reagents:

  • Reagent A (KCN/Pyridine):

    • Dissolve 16.5 mg of KCN in 25 mL of deionized water.

    • Dilute 1.0 mL of this KCN solution with 49 mL of pyridine. Store in a dark glass bottle at 4°C. Stable for up to 2 weeks.[6]

  • Reagent B (Ninhydrin/n-Butanol):

    • Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol. Store in a dark glass bottle at 4°C. Stable for up to 2 months.[6]

  • Reagent C (Phenol/n-Butanol):

    • Dissolve 40 g of phenol in 20 mL of n-butanol. Store in a dark bottle.[7]

Procedure:

  • Collect a small sample of the peptide-resin (approx. 10-20 beads) from the reaction vessel after the coupling step and subsequent washing.

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[7]

  • Heat the tube in a heating block or boiling water bath at 100-110°C for 3-5 minutes.[4][7]

  • Remove the tube and observe the color of the beads and the solution.

Data Presentation: Interpretation of Kaiser Test Results

ObservationInterpretationRecommended Action
Colorless to Yellow Solution & Beads Complete Coupling: No free primary amines detected.[5]Proceed to the next deprotection step.
Intense Blue Solution & Blue Beads Incomplete or Failed Coupling: Free primary amines are present.[6]Repeat the coupling step (recouple). Consider increasing reaction time or using a stronger coupling agent.
Light Blue Solution, Dark Blue Beads Incomplete Coupling: Significant amount of unreacted sites.[7]Recouple the amino acid.
Dark Blue Solution, Colorless Beads Nearly Complete Coupling: Trace amounts of unreacted sites.[7]Extend the coupling time or proceed to a capping step (e.g., with acetic anhydride) to block unreacted amines.
Other Qualitative Tests

While the Kaiser test is standard, other tests can also be employed.

  • Chloranil Test: Useful for detecting both primary and secondary amines. A small sample of washed resin is treated with solutions of acetaldehyde in DMF and chloranil in DMF. A bluish-green color after 5 minutes at room temperature indicates the presence of free amines.[4]

  • TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) Test: A very sensitive test for primary amines. Resin beads are washed and suspended in DMF, followed by the addition of TNBS solution. Intensely orange or red beads after 10 minutes indicate a positive result (incomplete coupling).[8][9]

Part 2: Quantitative Monitoring of Coupling Efficiency

For rigorous analysis, especially during process development or troubleshooting difficult couplings, quantitative methods are recommended.

Quantitative Analysis by HPLC and Mass Spectrometry

This is the most definitive method to assess coupling efficiency. It involves cleaving the peptide from a small resin sample and analyzing the product mixture.

Experimental Protocol: Cleavage and HPLC/MS Analysis

  • Sample Collection: After the coupling of Boc-Tyr(Bzl)-OH, collect a small, accurately weighed sample of the dried peptide-resin (e.g., 5-10 mg).

  • Cleavage:

    • Place the resin in a suitable reaction vessel.

    • Add a cleavage cocktail. For Boc-SPPS, this is typically anhydrous Hydrogen Fluoride (HF) with a scavenger like anisole. (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • Alternatively, for a less hazardous preliminary analysis if using a TFA-labile linker, a strong TFA-based cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) can be used, though it will not cleave the Bzl side-chain protecting group.

    • Allow the cleavage reaction to proceed for 1-2 hours at 0-4°C.

  • Work-up:

    • Evaporate the cleavage cocktail under a stream of nitrogen.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically at 214 or 280 nm).

    • Couple the HPLC to a Mass Spectrometer (MS) to identify the masses of the main product and any impurities, such as the deletion sequence lacking Tyr(Bzl).[10][11]

Data Presentation: Example HPLC/MS Data Interpretation

Peak IDRetention Time (min)Observed Mass [M+H]⁺IdentityInterpretation
115.21545.8Target PeptideThe desired product is present.
213.81284.6Deletion (-Tyr(Bzl)) SequenceA peak corresponding to the mass of the peptide without the Tyr(Bzl) residue indicates a failed coupling step.

Note: The coupling efficiency can be estimated from the relative peak areas in the HPLC chromatogram: % Efficiency ≈ [Area(Target) / (Area(Target) + Area(Deletion))] x 100.

Quantitative Ninhydrin (Sarin) Assay

This method quantifies the number of free amines on the resin by measuring the absorbance of the Ruhemann's purple chromophore released into solution.[12]

Experimental Protocol: Quantitative Ninhydrin Assay

  • Accurately weigh two samples of the peptide-resin (approx. 1-5 mg each) into test tubes.

  • To one tube (the sample), add a known volume of the ninhydrin reagent solutions as used in the qualitative test.

  • To the second tube (the reference), add a known volume of a deprotection solution (e.g., 50% TFA in DCM) to completely remove the N-terminal Boc group, wash, neutralize, and then add the ninhydrin reagents. This will represent 100% free amines.

  • Prepare a blank sample containing only the reagents.

  • Heat all tubes at 100°C for 15-20 minutes to ensure all the chromophore is released into the solution.[5]

  • Cool the tubes, dilute with a suitable solvent (e.g., 50% ethanol/water), and measure the absorbance of the supernatant at 570 nm.

  • The coupling efficiency is calculated as: % Completeness = [1 – (Absorbance_sample / Absorbance_reference)] x 100

Decision Workflow Based on Monitoring Results cluster_decision START Perform Qualitative Test (e.g., Kaiser Test) after Coupling NEGATIVE Result: Negative (Yellow/Colorless) START->NEGATIVE POSITIVE Result: Positive (Blue) START->POSITIVE PROCEED Coupling Complete: Proceed to Next Deprotection NEGATIVE->PROCEED RECOUPLE Action: Recouple (Same conditions, longer time) POSITIVE->RECOUPLE ANALYZE Optional: Take sample for quantitative HPLC/MS analysis to confirm issue POSITIVE->ANALYZE RECOUPLE->START Retest RECOUPLE_MOD Action: Recouple (Change coupling agent or add additives) RECOUPLE_MOD->START Retest CAP Action: Cap (e.g., Acetic Anhydride) ANALYZE->RECOUPLE_MOD Severe steric hindrance ANALYZE->CAP Minor unreacted sites acceptable

References

Application Note: Monitoring Boc-Tyr(Bzl)-OH Coupling in Solid-Phase Peptide Synthesis Using the Kaiser Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in the creation of synthetic peptides for research, therapeutic, and diagnostic applications. The stepwise addition of amino acids to a growing peptide chain anchored to a solid support requires near-quantitative coupling efficiency at each step to ensure the purity and yield of the final product. Incomplete coupling reactions lead to the formation of deletion sequences, which can be challenging to separate from the desired peptide.

The incorporation of sterically hindered amino acids, such as N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), presents a significant challenge to achieving complete coupling. The bulky Boc protecting group on the α-amino group and the benzyl protection on the tyrosine side chain can sterically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1] Therefore, rigorous monitoring of the coupling reaction is essential.

The Kaiser test, a highly sensitive colorimetric assay for detecting free primary amines, is a widely used method for qualitatively monitoring the completeness of coupling reactions in SPPS.[2][3][4] This application note provides a detailed protocol for utilizing the Kaiser test to monitor the coupling of Boc-Tyr(Bzl)-OH and offers guidance on the interpretation of the results.

Principle of the Kaiser Test

The Kaiser test is based on the reaction of ninhydrin with primary amines. In the presence of a primary amine, ninhydrin undergoes a reaction to produce a characteristic deep blue or purple chromophore known as Ruhemann's purple.[5] A positive test, indicated by a blue color, signifies the presence of unreacted primary amines on the resin, indicating an incomplete coupling reaction. A negative test, where the solution and beads remain colorless or turn yellow, suggests that the coupling reaction is complete, as the N-terminal amine has been acylated.

It is important to note that the Kaiser test is not reliable for detecting secondary amines, such as the N-terminus of proline.[2][3][4] In such cases, alternative tests like the isatin or chloranil test are recommended.[3][4]

Experimental Protocols

Reagent Preparation

Accurate preparation of the Kaiser test reagents is critical for reliable results. It is recommended to prepare fresh solutions, although they can be stored for a limited time under appropriate conditions.[5]

Table 1: Kaiser Test Reagent Preparation

ReagentComponents & PreparationStorage & Stability
Reagent A 1. Dissolve 16.5 mg of potassium cyanide (KCN) in 25 mL of deionized water. 2. Dilute 1.0 mL of the KCN solution with 49 mL of pyridine.[2][5][6]Store in a well-sealed, dark glass bottle at 4°C. Stable for up to 2 weeks.[5]
Reagent B Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[2][5]Store in a dark glass bottle at 4°C. Stable for up to 2 months.[5]
Reagent C Dissolve 40 g of phenol in 20 mL of n-butanol.[2][5]Store in a dark glass bottle at room temperature. Stable for up to 6 months.[5]

Safety Precaution: Potassium cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Qualitative Kaiser Test Protocol

This protocol is designed to qualitatively assess the presence of free primary amines on the peptide-resin.

  • Sample Collection: Carefully withdraw a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.

  • Washing: Place the resin beads in a small test tube. Wash the beads thoroughly with dimethylformamide (DMF) (3 x 1 mL) to remove any residual reagents and unreacted amino acids. Decant the solvent after each wash.

  • Reagent Addition: To the washed resin beads, add 2-3 drops of each of the following reagents in order:

    • Reagent A (KCN in pyridine)

    • Reagent B (Ninhydrin in n-butanol)

    • Reagent C (Phenol in n-butanol)[2]

  • Incubation: Heat the test tube at 110°C for 5 minutes.[2]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.

Interpretation of Results

The color of the resin beads and the surrounding solution provides a qualitative indication of the coupling reaction's completeness.

Table 2: Interpretation of Qualitative Kaiser Test Results

ObservationInterpretationRecommended Action
Colorless or yellow beads and solution Coupling is complete. No significant amount of free primary amine is present.Proceed to the next step in the synthesis (e.g., deprotection).
Blue beads and colorless or light blue solution Coupling is incomplete. A significant amount of unreacted amine remains on the resin.Recouple the amino acid.
Colorless beads and blue solution Coupling is nearly complete. A small amount of unreacted amine is present.Extend the coupling time or proceed with a capping step to block any unreacted amines.
Intense blue beads and intense blue solution Coupling has failed. A large amount of unreacted amine is present.Re-evaluate the coupling protocol, reagents, and amino acid. A recoupling is necessary.

Source: Adapted from various sources providing guidelines on interpreting Kaiser test results.[2]

Data Presentation and Troubleshooting

Due to the steric hindrance of Boc-Tyr(Bzl)-OH, incomplete coupling is a potential issue. A systematic approach to monitoring and troubleshooting is crucial for success.

Table 3: Quantitative Data Summary (Hypothetical)

Coupling CycleAmino AcidKaiser Test Result (Qualitative)Coupling Time (h)Recoupling Required?Capping Performed?
1Boc-Gly-OHNegative (Yellow)1NoNo
2Boc-Ala-OHNegative (Yellow)1NoNo
3Boc-Tyr(Bzl)-OH Positive (Blue beads) 2 Yes No
3 (Recouple)Boc-Tyr(Bzl)-OH Negative (Yellow) 2 No No
4Boc-Leu-OHNegative (Yellow)1NoNo
Troubleshooting False Positives and Negatives
  • False Positives: A false positive result (blue color even with complete coupling) can occur due to the lability of the Fmoc group under the heating conditions of the test, especially in the presence of pyridine.[3][4] Although this is more relevant for Fmoc-SPPS, it is a point to consider in mixed protection strategies. Inadequate washing of the resin can also lead to false positives.

  • False Negatives: A false negative result (yellow color despite incomplete coupling) can occur if the N-terminal amine is sterically inaccessible to the ninhydrin reagent. For difficult couplings like that of Boc-Tyr(Bzl)-OH, a recoupling step might be considered even with a negative or faint positive Kaiser test.[7]

Visualizations

Experimental Workflow

G cluster_SPPS_Cycle Boc-Tyr(Bzl)-OH Coupling Cycle start Start: Peptide-Resin with Free N-terminal Amine coupling Couple Boc-Tyr(Bzl)-OH start->coupling wash1 Wash Resin (DMF) coupling->wash1 kaiser_test Perform Kaiser Test wash1->kaiser_test observe Observe Color kaiser_test->observe decision Incomplete Coupling? observe->decision recouple Recouple or Cap decision->recouple Yes (Blue Color) deprotection Proceed to Next Deprotection decision->deprotection No (Yellow Color) wash2 Wash Resin recouple->wash2 wash2->kaiser_test

Caption: Workflow for Kaiser test monitoring of Boc-Tyr(Bzl)-OH coupling.

Kaiser Test Chemical Reaction

G cluster_Kaiser_Reaction Kaiser Test Reaction Principle primary_amine Primary Amine (on Resin) intermediate Intermediate Aldehyde/Ketone + Ammonia + Hydrindantin primary_amine->intermediate + 2 ninhydrin1 Ninhydrin ninhydrin1->intermediate ruhemanns_purple Ruhemann's Purple (Blue/Purple Color) intermediate->ruhemanns_purple + ninhydrin2 Ninhydrin ninhydrin2->ruhemanns_purple

Caption: Simplified chemical principle of the Kaiser test.

References

Application Note: Quantitative Monitoring of Peptide Synthesis by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the quantitative monitoring of peptide synthesis. It is considered the gold standard for assessing the purity of synthetic peptides, which is crucial for their application in research, diagnostics, and therapeutics.[1][2] During solid-phase peptide synthesis (SPPS), a heterogeneous mixture of the target peptide and various impurities is generated, including truncated sequences, deletion sequences, and byproducts from the cleavage of protecting groups. Reversed-phase HPLC (RP-HPLC) is the most widely used method for separating and quantifying these components based on their hydrophobicity.

This application note provides detailed protocols for the quantitative analysis of synthetic peptides using RP-HPLC, methods for data interpretation, and guidance on presenting quantitative data in a clear and structured format.

Principles of Reversed-Phase HPLC for Peptide Analysis

Reversed-phase HPLC separates molecules based on their hydrophobic character. In the context of peptide analysis, a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used in the column, while a polar mobile phase is used to elute the sample.[3] A gradient of increasing organic solvent (commonly acetonitrile) in the mobile phase is employed to elute the peptides from the column.[3][4] More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher concentrations of the organic solvent. The peptide backbone and any aromatic residues absorb UV light, allowing for detection and quantification, typically at 214-220 nm and 280 nm.[5][6][7]

Experimental Protocols

Materials and Reagents
  • Crude synthetic peptide, lyophilized powder

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • 0.45 µm syringe filters

  • HPLC vials with septa

  • Pipettes and tips

  • Vortex mixer

  • Analytical balance

Equipment
  • HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™)

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 4.6 x 250 mm)[5]

Protocol for Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the crude peptide and dissolve it in 1 mL of Mobile Phase A (see section 3.4) to create a 1 mg/mL stock solution.

  • Vortexing: Vortex the solution for 30-60 seconds to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution with Mobile Phase A to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.[8]

  • Capping: Securely cap the vial.

Protocol for HPLC Method Setup and Execution
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.[2]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • HPLC System Preparation:

    • Install the C18 column and set the column temperature to 30 °C.

    • Purge the pump with both mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[8]

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 220 nm[5]

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
30.03565
32.0595
35.0595
36.0955
40.0955
  • Sequence Setup: Create a sequence in the data acquisition software to inject a blank (Mobile Phase A), followed by the prepared peptide sample.

  • Run Execution: Start the sequence to perform the HPLC analysis.

Protocol for Data Analysis and Purity Calculation
  • Peak Integration: After the run is complete, integrate all the peaks in the chromatogram.

  • Purity Calculation: The purity of the peptide is typically calculated as the area percentage of the main peptide peak relative to the total area of all integrated peaks.[1][6][9]

    Purity (%) = (Area of Main Peptide Peak / Total Area of All Peaks) x 100

Data Presentation

Quantitative data from the HPLC analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: HPLC Analysis of Crude and Purified Synthetic Peptide (Example: GLP-1)

SampleRetention Time (min)Peak Area% Purity
Crude GLP-120.5485432185.1
Purified GLP-120.5298765499.2
Impurity 1 (Crude)18.21543215.4
Impurity 2 (Crude)22.89965439.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Crude Peptide filter Filter Sample dissolve->filter inject Inject Sample filter->inject equilibrate Equilibrate Column equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC-based quantitative monitoring of peptide synthesis.

data_interpretation cluster_peaks Peak Characteristics cluster_purity Purity Assessment chromatogram HPLC Chromatogram retention_time Retention Time chromatogram->retention_time peak_area Peak Area chromatogram->peak_area peak_shape Peak Shape chromatogram->peak_shape main_peak Identify Main Peak peak_area->main_peak impurity_peaks Identify Impurity Peaks peak_area->impurity_peaks purity_calc Calculate Area % Purity main_peak->purity_calc impurity_peaks->purity_calc

References

Application Notes and Protocols: Boc Deprotection of Boc-Tyr(Bzl)-OH using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butyloxycarbonyl (Boc) protecting group from amino acids is a fundamental step in peptide synthesis and the broader field of organic synthesis. For the tyrosine derivative N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), this deprotection is commonly achieved through acidolysis with trifluoroacetic acid (TFA). While effective, the reaction requires careful optimization to ensure complete removal of the Boc group while minimizing potential side reactions.

The primary challenges during the TFA-mediated deprotection of Boc-Tyr(Bzl)-OH include the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain, leading to the formation of 3-benzyltyrosine as an undesired byproduct.[1] Another significant side reaction is the alkylation of the tyrosine ring by the tert-butyl cation generated during the cleavage of the Boc group.[1][2] To counteract these issues, scavengers are frequently added to the reaction mixture to trap these reactive electrophilic species.[1][3]

These application notes provide a comprehensive overview of the Boc deprotection of Boc-Tyr(Bzl)-OH using TFA, including detailed experimental protocols, a summary of reaction conditions, and a discussion of the reaction mechanism and potential side reactions.

Data Presentation

The efficiency of Boc deprotection is influenced by several factors, including TFA concentration, reaction time, and the use of scavengers. The following table summarizes various reported conditions and outcomes for this reaction.

Starting MaterialReagentsSolventTemperature (°C)TimeYield (%)Purity (%)Reference
Boc-Tyr(Bzl)-OH50% TFADichloromethane (DCM)Room Temp.30-60 min>95%Not specified[4]
Boc-Tyr(Bzl)-OH100% TFANoneNot specified5 minLower Purity<91%[1]
Boc-Tyr(Bzl)-OH55% TFADichloromethane (DCM)Room Temp.30 minNot specified~9% higher than 100% TFA[1]
Boc-protected peptideTFADichloromethane (DCM)0 to Room Temp.1-2 hoursNot specifiedNot specified[1]
Boc-amino acid/peptideTFA (2 equiv)Ionic Liquid130/1007-10 minNot specifiedHigh[5]
Boc-protected amineTFADichloromethane (DCM)Room Temp.2 hoursNot specifiedNot specified[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Boc deprotection of Boc-Tyr(Bzl)-OH in solution.

Materials:

  • Boc-Tyr(Bzl)-OH

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Scavenger (e.g., anisole, thioanisole, or triethylsilane)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Boc-Tyr(Bzl)-OH in anhydrous DCM to a concentration of approximately 0.1–0.2 M.[1]

  • Scavenger Addition: Add a suitable scavenger to the solution. Anisole (5–10 equivalents) is a common choice to trap the liberated tert-butyl cations and prevent side reactions.[1]

  • Cooling: Cool the flask in an ice bath to 0°C.

  • TFA Addition: While stirring, slowly add an equal volume of TFA to the solution.[1][4]

  • Reaction: Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1–2 hours).[1]

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][4]

  • Precipitation: To the resulting oil or solid, add a sufficient amount of cold diethyl ether to precipitate the product, H-Tyr(Bzl)-OH, as its trifluoroacetate salt.[1][4]

  • Isolation: Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum.[1]

  • Purification (Optional): If necessary, the product can be further purified by recrystallization or chromatography.[7]

Reaction Mechanism and Side Reactions

The mechanism of Boc deprotection with TFA proceeds through several key steps:

  • Protonation: The tert-butyl carbamate is protonated by the strong acid, TFA.[8]

  • Formation of tert-butyl cation: The protonated carbamate loses a stable tert-butyl cation, resulting in the formation of a carbamic acid.[8]

  • Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[8][9]

  • Protonation of the amine: Under the acidic conditions, the newly formed amine is protonated, yielding the amine trifluoroacetate salt.[8]

Potential Side Reactions:

  • Benzyl Group Migration: The acidic conditions can facilitate the migration of the benzyl group from the phenolic oxygen to the aromatic ring of the tyrosine side chain.[1][10]

  • C-alkylation: The electrophilic tert-butyl cation generated during the deprotection can attack the electron-rich tyrosine ring, leading to the formation of 3-tert-butyl-tyrosine.[2][3] The use of scavengers is crucial to minimize this side reaction.

Mandatory Visualization

Boc_Deprotection_Workflow A Boc-Tyr(Bzl)-OH in DCM B Add Scavenger (e.g., Anisole) A->B C Cool to 0°C B->C D Add TFA C->D E Reaction at 0°C to RT D->E F Monitor by TLC/LC-MS E->F G Concentrate in vacuo F->G H Precipitate with Cold Ether G->H I Filter and Dry H->I J H-Tyr(Bzl)-OH·TFA Salt I->J

Caption: Workflow for the Boc deprotection of Boc-Tyr(Bzl)-OH using TFA.

Reaction_Mechanism sub Boc-Tyr(Bzl)-OH protonated Protonated Boc-Tyr(Bzl)-OH sub->protonated + H⁺ (from TFA) carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid - tert-butyl cation tbutyl tert-butyl cation protonated->tbutyl product H-Tyr(Bzl)-OH (Amine) carbamic_acid->product - CO2 co2 CO2 carbamic_acid->co2 tfa_salt H-Tyr(Bzl)-OH·TFA Salt product->tfa_salt + H⁺ (from TFA) scavenger Scavenger tbutyl->scavenger trapped by tfa TFA trapped Trapped Cation scavenger->trapped

Caption: Mechanism of TFA-mediated Boc deprotection and scavenger action.

References

Application Notes and Protocols for Final Cleavage of Peptides with Tyr(Bzl) from Resin Using Hydrogen Fluoride (HF)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust method for producing peptides.[1][2][3][4] A critical final step in this process is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.[5] For peptides containing the amino acid Tyrosine protected with a benzyl ether (Tyr(Bzl)), this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF).[5][6] The benzyl ether of tyrosine is stable to the milder acids used for the deprotection of the Nα-Boc group during synthesis but is efficiently cleaved by HF.[5]

The primary challenge during the HF cleavage of Tyr(Bzl)-containing peptides is the generation of a reactive benzyl carbocation.[5][6][7] This electrophile can lead to undesirable side reactions, most notably the re-alkylation of the deprotected tyrosine at the C3 position of the aromatic ring to form 3-benzyltyrosine.[6] It can also modify other susceptible amino acid residues such as tryptophan, methionine, and cysteine.[1][7] To mitigate these side reactions, the inclusion of "scavengers" in the cleavage cocktail is essential to trap these reactive carbocations.[1][5][7]

These application notes provide a detailed protocol for the final cleavage of peptides containing Tyr(Bzl) from the resin using HF, with a focus on maximizing yield and purity while ensuring operational safety.

Safety Precautions: Handling Anhydrous Hydrogen Fluoride

EXTREME DANGER: Anhydrous Hydrogen Fluoride (HF) is a highly corrosive, toxic, and volatile substance that can cause severe burns and systemic toxicity upon contact with skin, eyes, or mucous membranes.[1][3] All procedures involving HF must be performed in a dedicated, well-ventilated fume hood with a specialized HF-resistant apparatus.[1][8] Appropriate personal protective equipment (PPE), including an apron, TFA-resistant gloves, HF-resistant elbow-length gloves (neoprene is preferred), safety glasses, and a lab coat, must be worn at all times.[8] An emergency eyewash station, safety shower, and a specific HF first aid kit (containing calcium gluconate gel) must be readily accessible.[1][8]

Materials and Reagents

  • Peptide-resin (dried under high vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, thioanisole, dimethyl sulfide (DMS), 1,2-ethanedithiol (EDT))[1][7]

  • Teflon-coated magnetic stir bar

  • HF cleavage apparatus (HF-resistant reaction vessel and collection tubes)

  • Dry ice/methanol or dry ice/acetone bath

  • Cold diethyl ether

  • Glacial acetic acid

  • Fine sintered glass funnel

  • Collection vessel

  • Lyophilizer

Experimental Protocols

Protocol 1: Standard "High" HF Cleavage

This protocol is suitable for many peptides containing Tyr(Bzl) and other acid-labile protecting groups.

1. Preparation of the Peptide-Resin:

  • Place the dried peptide-resin (typically 0.1-0.5 mmol) and a Teflon-coated magnetic stir bar into the HF-resistant reaction vessel.[5]
  • Add the appropriate scavenger or scavenger cocktail. A common choice for Tyr(Bzl)-containing peptides is anisole or p-cresol (approximately 1.0 mL per gram of resin).[1][5]

2. HF Distillation and Cleavage Reaction:

  • Securely cap the reaction vessel and cool it in a dry ice/alcohol bath for at least 5 minutes.[5][9]
  • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the cooled reaction vessel.[5][9]
  • Once the desired volume of HF is collected, stop the distillation.
  • Transfer the reaction vessel to an ice-water bath and allow the reaction to proceed with stirring at 0-5 °C for 30-60 minutes.[5][9][10] For peptides containing more resistant protecting groups like Arg(Tos), the reaction time may need to be extended to 2 hours.[9][10]

3. HF Removal and Peptide Precipitation:

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.[5]
  • CAUTION: Carefully open the reaction vessel in the fume hood.
  • Add cold diethyl ether to the residue to precipitate the crude peptide and wash away the scavengers.[1][5]

4. Peptide Isolation and Work-up:

  • Filter the resin and precipitated peptide through a fine sintered glass funnel.[5]
  • Wash the resin and peptide thoroughly with additional cold diethyl ether (3 times) to remove residual scavengers and organic byproducts.[1][7]
  • Dissolve the crude peptide in a suitable solvent, such as 10-20% aqueous acetic acid, to separate it from the resin.[5][7]
  • Filter the solution to remove the resin.
  • Lyophilize the filtrate to obtain the crude peptide powder.[5]

Protocol 2: "Low-High" HF Cleavage

This two-step procedure is recommended for peptides that are particularly sensitive to alkylation, including those with Tyr(Bzl), Trp(For), Cys(Bzl), and Met. The initial "low" HF step utilizes a lower concentration of HF in a high concentration of scavengers to favor an SN2 deprotection mechanism, which minimizes carbocation formation.[6][7]

Step 1: Low HF Deprotection

  • Place the dried peptide-resin (1-2 g) and a stir bar in the reaction vessel.[7]

  • Add the "low HF" scavenger cocktail. A typical mixture is HF/dimethyl sulfide (DMS)/p-cresol (25:65:10 v/v).[1] Use approximately 10 mL of the cocktail per gram of resin.

  • Distill the HF into the scavenger mixture.

  • Allow the reaction to proceed at 0 °C for 2 hours with stirring.[7]

  • Evaporate the HF and DMS under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove scavengers and byproducts.

Step 2: High HF Cleavage

  • To the same reaction vessel containing the washed peptide-resin, add the "high HF" scavenger (e.g., p-cresol or anisole, ~1.0 mL).

  • Perform the HF cleavage as described in Protocol 1 (steps 2-4) to cleave the peptide from the resin and remove any remaining resistant protecting groups.[10]

Data Presentation

The selection of the cleavage protocol and scavenger cocktail can significantly impact the final purity of the crude peptide. The following table summarizes expected outcomes and potential side products.

Cleavage ProtocolScavenger Cocktail (v/v/v)Target PeptideKey Side ReactionExpected Purity (Crude)
Standard "High" HF HF/Anisole (9:1)Peptide with Tyr(Bzl)3-benzyltyrosine formation60-80%
Standard "High" HF HF/p-Cresol (9:1)Peptide with Tyr(Bzl)Alkylation of Tyr, Trp, Met65-85%
"Low-High" HF Low: HF/DMS/p-cresol (25:65:10) High: HF/p-cresol (9:1)Peptide with Tyr(Bzl), Trp, MetMinimized alkylation80-95%
Standard "High" HF HF/Anisole/EDT (10:1:0.2)Peptide with Tyr(Bzl), Cys(Bzl)Disulfide formation, alkylation70-90%

Note: Expected purity can vary significantly based on the peptide sequence, length, and success of the synthesis.

Mandatory Visualizations

Experimental Workflow Diagram

HF_Cleavage_Workflow Workflow for HF Cleavage of Tyr(Bzl)-Containing Peptides cluster_prep Preparation cluster_cleavage HF Cleavage Reaction cluster_workup Post-Cleavage Work-up Resin Dried Peptide-Resin (with Tyr(Bzl)) AddScavenger Add Scavenger(s) (e.g., Anisole, p-Cresol) Resin->AddScavenger 1. CoolVessel Cool Reaction Vessel (-78 °C) AddScavenger->CoolVessel 2. DistillHF Distill Anhydrous HF CoolVessel->DistillHF 3. Reaction Cleavage Reaction (0-5 °C, 30-60 min) DistillHF->Reaction 4. EvaporateHF Evaporate HF (Nitrogen Stream) Reaction->EvaporateHF 5. Precipitate Precipitate Peptide (Cold Diethyl Ether) EvaporateHF->Precipitate 6. FilterWash Filter and Wash (Cold Diethyl Ether) Precipitate->FilterWash 7. Dissolve Dissolve Peptide (aq. Acetic Acid) FilterWash->Dissolve 8. Lyophilize Lyophilize Dissolve->Lyophilize 9. CrudePeptide Crude Peptide Product Lyophilize->CrudePeptide 10.

Caption: Workflow for the final cleavage of Tyr(Bzl)-peptides from resin using HF.

Side Reaction Pathway

Side_Reaction_Pathway Mechanism of Tyr(Bzl) Cleavage and Side Reaction cluster_cleavage cluster_scavenging TyrBzl Peptide-Tyr(Bzl) DesiredProduct Desired Peptide-Tyr TyrBzl->DesiredProduct + HF BenzylCation Benzyl Carbocation (Reactive) TyrBzl->BenzylCation + HF HF Anhydrous HF SideProduct Side Product (3-benzyltyrosine) DesiredProduct->SideProduct TrappedCation Trapped Cation (Alkylated Scavenger) BenzylCation->TrappedCation + Scavenger (Desired) BenzylCation->SideProduct + Deprotected Tyr (Side Reaction) Scavenger Scavenger (e.g., Anisole) Scavenger->TrappedCation

Caption: Role of scavengers in preventing 3-benzyltyrosine side product formation.

References

Application Note: Purification of Tyr(Bzl)-Containing Peptides by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic peptides is a critical step in research, diagnostics, and therapeutic drug development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this purpose, offering high resolution and recovery for a wide range of peptides.[1][2][3] Peptides containing the O-benzyl-L-tyrosine (Tyr(Bzl)) residue present unique challenges due to the hydrophobic nature of the benzyl protecting group.[4][5] This application note provides a detailed protocol and troubleshooting guide for the successful purification of Tyr(Bzl)-containing peptides using RP-HPLC.

The benzyl group on the tyrosine side chain significantly increases the overall hydrophobicity of the peptide.[4] This increased hydrophobicity leads to longer retention times on reverse-phase columns, which can be advantageous for separating the target peptide from more polar impurities.[4] However, it can also lead to challenges such as poor solubility in aqueous mobile phases, peptide aggregation, and poor peak shapes.[4][5] Furthermore, incomplete cleavage of the benzyl group or side reactions during synthesis can result in impurities that are structurally very similar to the target peptide, making separation difficult.[6][7]

Experimental Workflow

The overall workflow for the purification of a crude Tyr(Bzl)-containing peptide involves several key stages, from initial sample preparation to final lyophilization of the purified product.

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide in DMSO or DMF dilute Dilute with Mobile Phase A dissolve->dilute filtrate Filter Sample (0.22 µm) dilute->filtrate inject Inject onto RP-HPLC Column filtrate->inject gradient Gradient Elution inject->gradient detect UV Detection (220 nm & 280 nm) gradient->detect collect Fraction Collection detect->collect analyze Analyze Fractions (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize purified Purified Peptide lyophilize->purified

Caption: Workflow for Tyr(Bzl)-peptide purification.

Detailed Experimental Protocol

This protocol provides a general starting point for the purification of Tyr(Bzl)-containing peptides. Optimization may be required based on the specific peptide sequence and its hydrophobicity.

Sample Preparation

Proper sample preparation is crucial to prevent precipitation and ensure efficient separation.

  • Dissolution: Weigh the crude lyophilized peptide. Dissolve it in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8]

  • Dilution: Dilute the dissolved peptide solution with Mobile Phase A (see below) to a final concentration suitable for injection (e.g., 1-5 mg/mL).

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[8]

RP-HPLC Conditions

The following are recommended starting conditions for the purification of a Tyr(Bzl)-containing peptide.

ParameterRecommendationRationale
Column C18, 5 µm, 100-300 ÅC18 columns provide high hydrophobicity, which is suitable for retaining and separating peptides. A wide pore size (300 Å) is often recommended for larger peptides.[2][8]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade waterTrifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape.[2]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrileAcetonitrile is the organic modifier used to elute the peptide from the column.[9]
Flow Rate 1.0 mL/min (analytical)This is a standard flow rate for a 4.6 mm ID column. Scale up for preparative columns.
Detection 220 nm and 280 nm220 nm detects the peptide backbone, while 280 nm is useful for peptides containing aromatic residues like Tyr(Bzl).[8]
Column Temp. 30-40°CElevated temperatures can improve peak shape and solubility.
Gradient Elution

A gradient elution is necessary to separate the peptide from impurities with varying hydrophobicities.

  • Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution time of the target peptide. A typical scouting gradient is 5% to 95% Mobile Phase B over 30-40 minutes.[4]

  • Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to maximize resolution. For example, if the peptide elutes at 60% B in the scouting run, an optimized gradient could be 40% to 70% B over 30 minutes.

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
50955

This is an example of a scouting gradient. The actual gradient should be optimized for each specific peptide.

Fraction Collection and Analysis
  • Collect fractions corresponding to the major peaks observed in the chromatogram.

  • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry (MS) to confirm the identity of the target peptide.

  • Pool the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Troubleshooting Common Issues

Several challenges can arise during the purification of Tyr(Bzl)-containing peptides. The following diagram and table outline common problems and their solutions.

G cluster_problems Common Problems cluster_solutions Potential Solutions p1 Poor Peak Shape (Broadening/Tailing) s1 Adjust Mobile Phase (e.g., add ion-pairing agent) p1->s1 s5 Increase Column Temperature p1->s5 p2 Peptide Precipitation on Column s2 Increase Initial %B in Gradient p2->s2 p2->s5 p3 Incomplete Separation of Impurities s3 Optimize Gradient Slope p3->s3 s4 Use Different Column Chemistry (e.g., C8, Phenyl) p3->s4

Caption: Troubleshooting guide for HPLC purification.

ProblemPotential CauseRecommended Solution(s)
Poor Peak Shape (Broadening or Tailing) - Peptide aggregation- Secondary interactions with the stationary phase- Ensure 0.1% TFA is in both mobile phases.[4]- Increase column temperature.- Dissolve the peptide in a small amount of strong organic solvent before dilution.[4]
Peptide Precipitation on the Column - Low solubility of the hydrophobic peptide in the initial mobile phase- Increase the initial percentage of Mobile Phase B in the gradient.- Ensure the sample is fully dissolved before injection.[8]
Incomplete Separation of Impurities - Co-elution of structurally similar impurities (e.g., deletion sequences, 3-benzyltyrosine)- Optimize the gradient to make it shallower around the elution time of the target peptide.- Try a different column chemistry (e.g., C8, C4, or Phenyl) to alter selectivity.[8]
Low or No Recovery - Irreversible adsorption to the column- Poor solubility of the crude peptide- After the run, wash the column with a strong solvent like 100% acetonitrile or isopropanol.[4]- Experiment with different solvents for sample preparation.[4]

Conclusion

The purification of Tyr(Bzl)-containing peptides by reverse-phase HPLC can be challenging but is achievable with careful optimization of the experimental conditions. The increased hydrophobicity imparted by the benzyl group necessitates a methodical approach to sample preparation and gradient development. By following the protocols and troubleshooting guidelines outlined in this application note, researchers can effectively purify these peptides to a high degree of homogeneity, which is essential for their intended applications in research and drug development.

References

Application Notes and Protocols: Mass Spectrometry Analysis of Peptides Containing Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug development, the precise synthesis and characterization of peptides are paramount. N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) is a critical building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl protection strategy.[1][2] This strategy relies on the differential acid lability of the N-terminal Boc group and the more stable side-chain protecting groups like benzyl ethers.[2] Mass spectrometry (MS) is an indispensable tool for the verification of peptide synthesis, offering high sensitivity and detailed structural information.[3]

However, the analysis of peptides containing protecting groups such as Boc and Bzl presents unique challenges. The labile nature of the Boc group can lead to in-source decay, while the benzyl group on the tyrosine side chain can undergo characteristic neutral losses during tandem mass spectrometry (MS/MS).[4][5] A thorough understanding of these fragmentation patterns is crucial for accurate data interpretation and quality control.

This document provides detailed application notes and protocols for the mass spectrometry analysis of peptides containing Boc-Tyr(Bzl)-OH, intended to guide researchers in the successful characterization of these synthetic molecules.

Physicochemical Properties of Boc-Tyr(Bzl)-OH

A foundational understanding of the building block is essential for its effective use and analysis.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₅NO₅[1]
Molecular Weight 371.43 g/mol [1][2]
Appearance White to off-white or light yellow crystalline powder[1][2]
CAS Number 2130-96-3[1]
Storage Temperature 2-8°C[2]

Mass Spectrometry of Peptides with Protecting Groups

The mass spectrometric behavior of peptides is significantly influenced by the presence of protecting groups. The tert-butyloxycarbonyl (Boc) group is known to be labile in the gas phase and can be lost as isobutylene (56 Da) or tert-butanol (74 Da), particularly with electrospray ionization (ESI).[4] The benzyl (Bzl) group protecting the tyrosine side chain is also prone to a characteristic neutral loss of the benzyl group (C₇H₇, ~91 Da) or the entire benzyloxy group (C₇H₇O, ~107 Da) during collision-induced dissociation (CID).[3][4]

While ESI is a common ionization technique compatible with liquid chromatography (LC), "softer" ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed to minimize in-source fragmentation of the labile Boc group.[6]

Experimental Protocols

Reproducible and reliable data acquisition requires meticulously planned experimental protocols. The following are detailed methodologies for the LC-MS/MS analysis of a synthetic peptide containing a Boc-Tyr(Bzl)-OH residue.

Protocol 1: Sample Preparation
  • Dissolution: Dissolve the lyophilized synthetic peptide in a suitable solvent. A common choice is 0.1% formic acid in a 50:50 (v/v) mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[3]

  • Dilution: For direct infusion or LC-MS analysis, further dilute the stock solution with 0.1% formic acid in water to a working concentration in the range of 10-100 fmol/µL.[3]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is suitable for most peptides.[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Gradient: Develop a suitable gradient for the elution of the peptide of interest. A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: A flow rate of 200-400 µL/min is standard for analytical columns.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion mode is typically used for peptides.

    • MS Scan: Acquire full MS scans over a mass-to-charge (m/z) range appropriate for the expected precursor ion of the protected peptide.

    • MS/MS Analysis: Select the precursor ion of the Boc- and Bzl-protected peptide for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

    • Collision Energy: Apply stepped or optimized collision energy to observe the fragmentation of both the protecting groups and the peptide backbone. A normalized collision energy in the range of 20-35% can be a good starting point.[4]

Data Presentation and Interpretation

The analysis of the MS/MS spectra of peptides containing Boc-Tyr(Bzl)-OH should focus on identifying characteristic fragmentation patterns.

Fragmentation TypeExpected Mass Loss (Da)Significance
Boc Group Fragmentation 56 (isobutylene) or 74 (tert-butanol)Indicates the presence of the N-terminal Boc protecting group.[4]
Bzl Group Neutral Loss 91 (benzyl group) or 107 (benzyloxy group)Diagnostic indicator of the Tyr(Bzl) modification.[3][4]
Peptide Backbone Fragmentation b- and y-ionsConfirms the amino acid sequence of the peptide.

The presence of a prominent neutral loss from the benzyl group can sometimes dominate the spectrum, potentially obscuring the sequence-informative b- and y-ions, especially with CID.[3] HCD can offer a more balanced fragmentation profile, yielding both the diagnostic neutral loss and sufficient backbone fragmentation for sequence confirmation.[3]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Lyophilized Peptide containing Boc-Tyr(Bzl)-OH B Dissolution (0.1% Formic Acid in H2O/ACN) A->B C Dilution to Working Concentration B->C D LC Separation (C18 Reverse Phase) C->D E ESI Ionization (Positive Mode) D->E F Full MS Scan E->F G Precursor Ion Selection F->G I Identify Precursor Ion F->I H MS/MS Fragmentation (CID or HCD) G->H J Analyze MS/MS Spectrum H->J K Confirm Characteristic Neutral Losses (Boc and Bzl) J->K L Sequence Verification (b- and y-ions) J->L

Caption: Workflow for the LC-MS/MS analysis of peptides containing Boc-Tyr(Bzl)-OH.

Context: Tyrosine in Signaling Pathways

While Boc-Tyr(Bzl)-OH is a synthetic amino acid derivative used in the laboratory, its core structure, tyrosine, is a crucial component of many biological signaling pathways. The hydroxyl group of the tyrosine side chain is a primary site of phosphorylation by tyrosine kinases, a modification that acts as a molecular switch in numerous cellular processes. The ability to synthesize and analyze tyrosine-containing peptides is therefore fundamental to studying these pathways.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor P1 Phosphorylation of Tyrosine Residues Receptor->P1 Dimerization & Autophosphorylation P2 Recruitment of Signaling Proteins P1->P2 P3 Downstream Signaling Cascade P2->P3 P4 Cellular Response P3->P4

Caption: A generalized receptor tyrosine kinase signaling pathway.

Conclusion

The mass spectrometric analysis of peptides containing Boc-Tyr(Bzl)-OH requires careful consideration of the labile nature of the protecting groups. By employing the detailed protocols outlined in this document and understanding the characteristic fragmentation patterns, researchers can confidently verify the successful synthesis and integrity of their peptides. This analytical rigor is a critical step in advancing research and development in peptide-based therapeutics and diagnostics.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis using Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of peptides in solution using N-α-(tert-butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). This methodology is particularly suited for the synthesis of short to medium-length peptides and for the preparation of peptide fragments for subsequent condensation. Solution-phase synthesis allows for the purification and characterization of intermediates at each step, ensuring high purity of the final product.

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classic approach in peptide chemistry. The acid-labile Boc group serves as a temporary protecting group for the α-amino function, while the benzyl group provides semi-permanent protection for the side chain of tyrosine. The benzyl group is more stable to the acidic conditions used for Boc removal and is typically cleaved under stronger acidic conditions or by catalytic transfer hydrogenation.[1]

Data Presentation

The following tables summarize typical quantitative data for the key steps in the solution-phase synthesis of a dipeptide utilizing Boc-Tyr(Bzl)-OH. Actual yields and reaction times may vary depending on the specific amino acid sequence and reaction conditions.

Table 1: Peptide Coupling Reaction

Carboxyl ComponentAmine ComponentCoupling ReagentsSolventReaction Time (hours)Typical Yield (%)
Boc-Tyr(Bzl)-OHH-Gly-OMe·HClDCC / HOBtDCM12-2485-95
Boc-Tyr(Bzl)-OHH-Ala-OMe·HClDCC / HOBtDCM/DMF12-2480-90
Boc-Dipeptide-OHH-Leu-OMe·HClHBTU / DIPEADMF2-4>90

Table 2: Deprotection and Saponification Steps

StepSubstrateReagentsSolventReaction TimeTypical Yield (%)
Boc DeprotectionBoc-Dipeptide-OMe50% TFA in DCMDCM0.5-1 hour>95
Boc DeprotectionBoc-Dipeptide-OMe4 M HCl in DioxaneDioxane0.5 hour>95[2]
SaponificationBoc-Dipeptide-OMe1 M LiOH or NaOHTHF/Water2-4 hours90-98
Benzyl DeprotectionBzl-Protected Peptide10% Pd/C, Formic AcidMethanol1-4 hours>90

Experimental Protocols

Protocol 1: Dipeptide Synthesis via DCC/HOBt Coupling

This protocol describes the coupling of Boc-Tyr(Bzl)-OH with a C-terminal protected amino acid methyl ester (e.g., Glycine methyl ester).

Materials:

  • Boc-Tyr(Bzl)-OH

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flasks, magnetic stirrer, ice bath

Procedure:

  • Neutralization of the Amine Component:

    • In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM or DIPEA (1.0 equivalent) dropwise while stirring.

    • Stir the mixture at 0°C for 15-20 minutes to generate the free amine.

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve Boc-Tyr(Bzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool this solution to 0°C in an ice bath.

  • Coupling Reaction:

    • To the cooled solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]

    • Stir the activation mixture at 0°C for 30 minutes.

    • Add the neutralized glycine methyl ester solution from step 1 to the activation mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: N-terminal Boc Group Deprotection

This protocol describes the removal of the temporary Boc protecting group to allow for further peptide chain elongation.

Materials:

  • Boc-protected peptide ester (e.g., Boc-Tyr(Bzl)-Gly-OMe)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected peptide in anhydrous DCM.

  • Add an equal volume of TFA to create a 50% TFA/DCM solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the completion of the reaction by TLC.

  • Remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.

  • Dissolve the resulting residue in a minimal amount of DCM and add cold diethyl ether with vigorous stirring to precipitate the deprotected peptide as a trifluoroacetate salt.

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Note: Alternatively, 4 M HCl in dioxane can be used for Boc deprotection, which can offer better selectivity in the presence of other acid-labile groups.[2][5]

Protocol 3: Saponification of the C-terminal Ester

This protocol outlines the hydrolysis of the C-terminal methyl ester to a free carboxylic acid, which is necessary for subsequent coupling reactions.

Materials:

  • Protected dipeptide methyl ester (e.g., Boc-Tyr(Bzl)-Gly-OMe)

  • 1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • 1 M HCl solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the peptide methyl ester in THF or MeOH.

  • Add an equal volume of 1 M LiOH or NaOH solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent (THF or MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the peptide with a free C-terminal carboxylic acid.

Protocol 4: Final Deprotection of the Benzyl (Bzl) Group

This protocol describes the final removal of the semi-permanent benzyl protecting group from the tyrosine side chain by catalytic transfer hydrogenation.[1][6]

Materials:

  • Bzl-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst

  • Formic acid (88-95%)

  • Methanol (MeOH)

  • Celite

Procedure:

  • Dissolve the Bzl-protected peptide in methanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).

  • To this suspension, add formic acid as the hydrogen donor.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material has been completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting crude peptide can be purified by recrystallization or reversed-phase HPLC.

Visualizations

Solution_Phase_Peptide_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Boc_Tyr_Bzl_OH Boc-Tyr(Bzl)-OH Coupling Peptide Coupling (DCC/HOBt in DCM) Boc_Tyr_Bzl_OH->Coupling H_AA_OMe H-AA-OMe·HCl Neutralization Neutralization (e.g., NMM in DCM) H_AA_OMe->Neutralization Neutralization->Coupling Workup_Purification1 Aqueous Workup & Purification Coupling->Workup_Purification1 Protected_Dipeptide Protected Dipeptide (Boc-Tyr(Bzl)-AA-OMe) Workup_Purification1->Protected_Dipeptide Boc_Deprotection Boc Deprotection (TFA in DCM) Protected_Dipeptide->Boc_Deprotection Saponification Saponification (LiOH in THF/H₂O) Protected_Dipeptide->Saponification Dipeptide_Salt Dipeptide Salt (H-Tyr(Bzl)-AA-OMe·TFA) Boc_Deprotection->Dipeptide_Salt Dipeptide_Salt->Coupling Next Coupling Cycle Protected_Dipeptide_Acid Protected Dipeptide Acid (Boc-Tyr(Bzl)-AA-OH) Saponification->Protected_Dipeptide_Acid Final_Deprotection Final Deprotection (Catalytic Transfer Hydrogenation) Protected_Dipeptide_Acid->Final_Deprotection Final_Purification Final Purification (RP-HPLC) Final_Deprotection->Final_Purification Final_Peptide Final Peptide (H-Tyr-AA-OH) Final_Purification->Final_Peptide Boc_Bzl_Protection_Strategy cluster_deprotection Deprotection Conditions cluster_products Deprotection Products Boc_Tyr_Bzl_OH Boc-Tyr(Bzl)-OH Mild_Acid Mild Acid (e.g., TFA, HCl in Dioxane) Boc_Tyr_Bzl_OH->Mild_Acid Selectively removes Boc group Hydrogenation Stronger Conditions (e.g., Catalytic Transfer Hydrogenation) Boc_Tyr_Bzl_OH->Hydrogenation Selectively removes Bzl group H_Tyr_Bzl_OH H-Tyr(Bzl)-OH Mild_Acid->H_Tyr_Bzl_OH Boc_Tyr_OH Boc-Tyr-OH Hydrogenation->Boc_Tyr_OH

References

Troubleshooting & Optimization

How to prevent benzyl group migration in Boc-Tyr(Bzl)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of benzyl group migration when using Boc-Tyr(Bzl)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is benzyl group migration in the context of Boc-Tyr(Bzl)-OH?

A1: Benzyl group migration is a common side reaction that occurs during the use of Boc-Tyr(Bzl)-OH in solid-phase peptide synthesis (SPPS), particularly under acidic conditions. The benzyl (Bzl) group, which protects the hydroxyl group of the tyrosine side chain, can migrate from the oxygen atom to the carbon atoms of the aromatic ring. This acid-catalyzed O- to C-alkylation primarily results in the formation of a 3-benzyltyrosine impurity, which has a mass increase of +90 Da compared to the desired peptide.[1] This migration is especially prevalent during the repetitive trifluoroacetic acid (TFA) treatments required for the removal of the N-terminal Boc protecting group in Boc/Bzl synthesis strategies.[2][3]

Q2: What is the underlying chemical mechanism of benzyl group migration?

A2: The migration of the benzyl group is an acid-catalyzed electrophilic aromatic substitution reaction. During the final cleavage from the resin with strong acids like anhydrous hydrogen fluoride (HF), the benzyl group is cleaved from the tyrosine oxygen, forming a benzyl cation (a carbocation). This highly reactive benzyl cation can then act as an electrophile and attack the electron-rich aromatic ring of the deprotected tyrosine, leading to C-alkylation and the formation of 3-benzyltyrosine.[3] The extent of this side reaction is highly dependent on the acid concentration, with high concentrations of HF promoting an SN1 mechanism that favors carbocation formation.[3]

Q3: How can I detect benzyl group migration in my synthesized peptide?

A3: The most effective methods for detecting benzyl group migration are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC: The 3-benzyltyrosine containing peptide will have a different retention time compared to the desired peptide, often appearing as a distinct impurity peak in the chromatogram.[1]

  • Mass Spectrometry: The side product will exhibit a mass increase of +90 Da corresponding to the addition of a benzyl group to the tyrosine residue.[1]

Q4: Are there alternative protecting groups for the tyrosine side chain that are less prone to migration?

A4: Yes, several alternative protecting groups offer greater stability to acidic conditions, thereby reducing the risk of migration. These are particularly recommended for the synthesis of long peptides that require multiple acid exposure steps.

  • 2,6-Dichlorobenzyl (2,6-Cl₂Bzl): The electron-withdrawing chlorine atoms on the benzyl ring significantly increase the acid stability of this protecting group, making it a superior choice for minimizing C-alkylation in Boc/Bzl synthesis.[3]

  • 2-Bromobenzylcarbonate (2-BrZ): Similar to the 2,6-Cl₂Bzl group, the electron-withdrawing bromine atom enhances acid stability.

While direct quantitative comparisons are not always readily available, qualitative data strongly indicates that these modified benzyl groups are more robust than the standard Bzl group.[3]

Troubleshooting Guide

Issue Potential Root Cause Recommended Solution(s)
Detection of a +90 Da adduct in the final peptide product by Mass Spectrometry. C-alkylation of the tyrosine ring by the benzyl cation, forming 3-benzyltyrosine.1. Optimize Cleavage Conditions: Employ a "low-high" HF cleavage protocol. The initial "low" HF step, with a lower concentration of HF in the presence of a scavenger like dimethyl sulfide (DMS), favors an SN2 mechanism, minimizing the formation of the problematic benzyl cation.[3] 2. Enhance Scavenging: Increase the concentration and variety of scavengers in your cleavage cocktail. A combination of thioanisole, p-cresol, and 1,2-ethanedithiol (EDT) is effective at trapping benzyl cations and other reactive species.[1] 3. Use a More Stable Protecting Group: For future syntheses, consider using Boc-Tyr(2,6-Cl₂Bzl)-OH or another acid-stable alternative, especially for long peptide sequences.[3]
Significant impurity peak with a similar retention time to the desired product in HPLC. The impurity is likely the 3-benzyltyrosine isomer, which can be challenging to separate from the target peptide.1. Optimize HPLC Purification: Adjust the gradient and/or the stationary phase of your reverse-phase HPLC to improve the resolution between the desired peptide and the C-alkylated impurity. 2. Implement Preventive Measures: Focus on preventing the formation of the impurity in the first place by following the solutions outlined above for the +90 Da adduct issue.
Low overall yield of the desired peptide after cleavage and purification. A significant portion of the peptide has been converted to the 3-benzyltyrosine side product, which is then lost during purification.Proactively address the root cause of benzyl migration by optimizing your cleavage protocol and scavenger cocktail, or by using a more stable protecting group for the tyrosine side chain.

Experimental Protocols

Protocol 1: "Low-High" HF Cleavage

This method is designed to minimize the formation of benzyl cations by employing a two-step cleavage process.

  • "Low HF" Step (SN2-favored):

    • Place the peptide-resin in the HF cleavage vessel.

    • For every gram of resin, add 6.5 mL of dimethyl sulfide (DMS) and 1.0 mL of p-cresol as scavengers.

    • Cool the vessel in a dry ice/acetone bath.

    • Distill 2.5 mL of HF per gram of resin into the vessel.

    • Allow the mixture to warm to 0°C and stir for 2 hours. This step removes many of the side-chain protecting groups via an SN2 mechanism.[4][5]

  • "High HF" Step (SN1 for final cleavage):

    • After the "low HF" step, carefully evaporate the HF and DMS under vacuum.

    • Add fresh scavengers (e.g., anisole or a cocktail of p-cresol and thioanisole).

    • Introduce a higher concentration of HF (typically 90-95%) to cleave the peptide from the resin and remove any remaining protecting groups.

    • Stir at 0°C for 1 hour.[4]

    • Evaporate the HF and proceed with peptide precipitation and purification.

Protocol 2: Optimized Scavenger Cocktail for Standard HF Cleavage

For a standard single-step HF cleavage, the composition of the scavenger cocktail is critical. The following table provides examples of different cocktails and their expected impact on the purity of a model Tyr(Bzl)-containing peptide.

Scavenger Cocktail Composition Expected Purity of Crude Peptide Notes
Cocktail A 95% TFA, 5% H₂O70-80%Significant formation of 3-benzyltyrosine is likely.[1]
Cocktail B 92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole is effective at scavenging benzyl cations.[1]
Cocktail C 90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.[1]

Note: The optimal scavenger cocktail may vary depending on the specific peptide sequence and the presence of other sensitive amino acids.

Visualizing the Mechanism and Prevention

The following diagrams illustrate the chemical pathways involved in benzyl group migration and the strategies to prevent this side reaction.

Caption: Mechanism of benzyl group migration and preventive strategies.

Caption: Experimental workflow for preventing benzyl group migration.

References

Side reactions associated with Boc-Tyr(Bzl)-OH in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Boc-Tyr(Bzl)-OH in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of tyrosine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction associated with Boc-Tyr(Bzl)-OH during the final cleavage step?

A1: The most prevalent side reaction is the acid-catalyzed O- to C-migration of the benzyl (Bzl) group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine residue. This results in the formation of the isomeric byproduct, 3-benzyltyrosine, which can be challenging to separate from the desired peptide.[1] Another common issue is the alkylation of the tyrosine ring by the tert-butyl cation liberated during the cleavage of the Boc group.

Q2: How can these side reactions be minimized?

A2: The most effective method to minimize these side reactions is the addition of "scavengers" to the cleavage cocktail.[1] Scavengers are nucleophilic compounds that trap the reactive carbocations (both benzyl and tert-butyl) generated during acidolysis, preventing them from modifying the tyrosine residue or other sensitive amino acids in the peptide sequence.

Q3: What are the recommended scavengers for cleaving peptides containing Tyr(Bzl)?

A3: A combination of scavengers is often recommended for comprehensive protection. Common and effective scavengers include:

  • Thioanisole: Particularly effective at scavenging benzyl cations.[1]

  • Anisole or p-cresol: Act as scavengers for both benzyl and tert-butyl cations.[1]

  • 1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations.[1]

  • Triisopropylsilane (TIS): Primarily used to scavenge trityl cations but is also effective against other carbocations.[1]

A widely used and robust cleavage cocktail for peptides with multiple sensitive residues is "Reagent K," which contains TFA, phenol, water, thioanisole, and 1,2-ethanedithiol.

Q4: Is the O-benzyl group on tyrosine completely stable during the repetitive TFA treatments for Boc group removal in solid-phase peptide synthesis (SPPS)?

A4: The O-benzyl group of tyrosine is known to be more acid-labile than that of serine or threonine and can be partially removed by trifluoroacetic acid (TFA) during Boc-SPPS. This premature deprotection can lead to undesired side reactions, such as O-acylation of the unprotected hydroxyl group in subsequent coupling steps. For the synthesis of long peptides, using a more acid-stable derivative like Boc-Tyr(2,6-Cl2Bzl)-OH is recommended.

Troubleshooting Guides

Issue 1: Identification of an impurity with a mass increase of +90 Da in the crude peptide.

Q: My mass spectrometry (MS) analysis shows a significant peak with a mass increase of +90 Da compared to the expected peptide mass. What is the likely cause?

A: This mass increase is characteristic of the addition of a benzyl group to your peptide. The most probable cause is the formation of 3-benzyltyrosine, resulting from the acid-catalyzed migration of the benzyl protecting group from the oxygen to the carbon of the tyrosine ring during final cleavage.[1]

Troubleshooting Steps:

  • Confirm the impurity: Use tandem MS (MS/MS) to fragment the impurity and confirm that the modification is on the tyrosine residue.

  • Optimize the cleavage cocktail:

    • Increase scavenger concentration: If you are using a simple cleavage cocktail (e.g., TFA/water), switch to a more robust mixture with a higher concentration and variety of scavengers.

    • Use a proven cocktail: Employ a well-established scavenger cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v).

  • Modify cleavage conditions:

    • "Low-High" HF cleavage: If using hydrogen fluoride (HF) for cleavage, a "low-high" procedure can minimize this side reaction. The initial "low HF" step (e.g., HF/dimethyl sulfide (DMS)/p-cresol; 25:65:10 v/v) favors an SN2 mechanism for deprotection, generating fewer carbocations. This is followed by a "high HF" step to complete the cleavage.[2][3]

Issue 2: Incomplete cleavage of the Tyr(Bzl) protecting group.

Q: My HPLC analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the Bzl group still attached to tyrosine. How can I improve the cleavage efficiency?

A: Incomplete cleavage of the Tyr(Bzl) group can occur due to suboptimal cleavage conditions or steric hindrance within the peptide sequence.

Troubleshooting Steps:

  • Extend the cleavage time: A standard 2-hour cleavage may not be sufficient. Extend the reaction time to 4-6 hours and monitor the progress by analyzing small aliquots at different time points via HPLC.

  • Optimize the cleavage reagent: For particularly resistant cases, stronger acid systems like HF or TFMSA (trifluoromethanesulfonic acid) are more effective than TFA for cleaving the benzyl ether.

  • Ensure proper reaction setup: Ensure the peptide-resin is well-swollen in the cleavage cocktail and that there is adequate agitation throughout the reaction.

Quantitative Data on Scavenger Effectiveness

The choice of scavenger cocktail significantly impacts the purity of the final peptide by minimizing the formation of the 3-benzyltyrosine side product. While extensive quantitative comparative studies are not widely published, the following table summarizes the expected impact of different scavenger cocktails on the purity of a model Tyr(Bzl)-containing peptide based on qualitative descriptions from the literature.

Cleavage Cocktail CompositionExpected Purity of Crude PeptideRemarks
95% TFA, 5% H₂O70-80%Significant formation of 3-benzyltyrosine is likely.[1]
92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole effectively reduces benzyl cation-related side products.[1]
90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.[1]
Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)>95%A highly effective cocktail for peptides with multiple sensitive residues, including Tyr(Bzl).

Note: Expected purity is an estimate for a model peptide and can vary depending on the sequence and the presence of other sensitive residues.

Experimental Protocols

Protocol 1: Standard "Low-High" HF Cleavage of a Peptide Containing Tyr(Bzl)

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus and fume hood by trained personnel.

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF)

  • Dimethyl sulfide (DMS)

  • p-Cresol

  • Teflon-coated stirring bar

  • HF cleavage apparatus

  • Dry ice/acetone bath

  • Cold diethyl ether

  • 10% aqueous acetic acid

Procedure:

  • Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus.

  • Low HF Step:

    • Add the "low HF" scavenger mix: 6.5 mL of DMS and 1.0 mL of p-cresol per gram of resin.

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Carefully distill 2.5 mL of anhydrous HF per gram of resin into the vessel.

    • Stir the mixture at 0°C for 2 hours.

    • Remove the HF and DMS by vacuum.

  • High HF Step:

    • Add p-cresol (1.0 mL per gram of resin) to the reaction vessel.

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Carefully distill 10 mL of anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1 hour.

  • Work-up:

    • Remove the HF by vacuum distillation.

    • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • Extract the crude peptide from the resin with 10% aqueous acetic acid.

    • Lyophilize the aqueous extract to obtain the crude peptide.

Protocol 2: RP-HPLC Analysis for the Quantification of 3-Benzyltyrosine

Objective: To separate and quantify the 3-benzyltyrosine impurity from the desired peptide.

Materials:

  • Crude peptide sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm. The aromatic nature of 3-benzyltyrosine will also allow for detection at 280 nm.

    • Gradient: A shallow gradient is recommended for optimal separation. For example:

      • 5-65% Mobile Phase B over 60 minutes.

  • Analysis:

    • Inject the prepared sample.

    • Identify the peaks corresponding to the desired peptide and the 3-benzyltyrosine impurity. The impurity will typically have a slightly different retention time than the main product.

    • Use mass spectrometry (MS) coupled to the HPLC to confirm the identity of the peaks.

    • Quantify the amount of 3-benzyltyrosine by integrating the peak area and expressing it as a percentage of the total peak area.

Visualizations

Side_Reaction_Mechanism Tyr_Bzl Boc-Tyr(Bzl)-OH Residue Protonation Protonation of Ether Oxygen (Strong Acid, e.g., HF) Tyr_Bzl->Protonation Carbocation_Formation Formation of Benzyl Carbocation + Tyr Residue Protonation->Carbocation_Formation Scavenger Scavenger (e.g., Thioanisole) Carbocation_Formation->Scavenger Migration Intramolecular Attack (O- to C-migration) Carbocation_Formation->Migration No/Ineffective Scavenger Desired_Product Desired Deprotected Tyrosine Carbocation_Formation->Desired_Product Effective Scavenger Trapped_Carbocation Trapped Benzyl Cation Scavenger->Trapped_Carbocation Side_Product 3-Benzyltyrosine Side Product Migration->Side_Product Troubleshooting_Workflow decision decision result result issue issue start Analyze Crude Peptide (HPLC, MS) check_mass Unexpected Mass? start->check_mass mass_plus_90 Mass +90 Da? check_mass->mass_plus_90 Yes success Improved Purity check_mass->success No incomplete_cleavage Mass of Protected Peptide? mass_plus_90->incomplete_cleavage No benzyl_migration Probable 3-Benzyltyrosine Formation mass_plus_90->benzyl_migration Yes other_issue Other Side Reaction incomplete_cleavage->other_issue No incomplete_cleavage_issue Incomplete Cleavage of Bzl Group incomplete_cleavage->incomplete_cleavage_issue Yes optimize_scavengers Optimize Scavenger Cocktail (e.g., use Reagent K) benzyl_migration->optimize_scavengers low_high_hf Consider 'Low-High' HF Cleavage Protocol benzyl_migration->low_high_hf extend_time Extend Cleavage Time (4-6 hours) incomplete_cleavage_issue->extend_time stronger_acid Use Stronger Acid (HF or TFMSA) incomplete_cleavage_issue->stronger_acid optimize_scavengers->success low_high_hf->success extend_time->success stronger_acid->success

References

Technical Support Center: Minimizing Racemization in Boc-Tyr(Bzl)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization during the coupling of Boc-Tyr(Bzl)-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer (typically the L-form) of an amino acid is converted into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain, which can drastically alter the peptide's structure, biological activity, and therapeutic properties.[1]

Q2: What is the primary mechanism of racemization for Boc-Tyr(Bzl)-OH during coupling?

A2: The most common mechanism for racemization of N-protected amino acids is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The activated carboxyl group of Boc-Tyr(Bzl)-OH can cyclize to form this intermediate. The proton on the chiral alpha-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The subsequent reaction of the incoming amine with the achiral oxazolone can produce both the desired L-peptide and the undesired D-diastereomer.[1] A less common pathway is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.[1]

Q3: Which experimental factors have the greatest impact on racemization?

A3: Several factors can influence the degree of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can lead to higher racemization if used alone.[3][4] The addition of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for suppressing racemization by forming active esters that are less prone to cyclizing into an oxazolone.[3][5][6]

  • Base: The type and amount of base used can significantly affect racemization.[5] Stronger, less sterically hindered bases like triethylamine (TEA) can increase racemization compared to weaker or more hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3][5] Using the minimum necessary amount of base is recommended.

  • Solvent: The polarity of the solvent can play a role. While DMF is a common solvent, in some cases, less polar solvents might reduce racemization.

  • Temperature: Higher temperatures can accelerate the rate of racemization.[2] Performing couplings at lower temperatures (e.g., 0 °C) can be beneficial, especially for racemization-prone residues.[2]

  • Pre-activation Time: A long pre-activation time, where the amino acid is mixed with the coupling reagent before the amine is added, can increase the formation of the oxazolone intermediate.[2][7]

Troubleshooting Guides

Problem: I am observing a significant amount of a diastereomeric impurity in my peptide containing Tyr(Bzl).

Potential Cause Solution
Inappropriate Coupling Reagent If using a carbodiimide (e.g., DIC) alone, switch to a method that includes an additive. The DIC/HOBt combination is a cost-effective and reliable option.[4][8] For more challenging couplings, consider using uronium/aminium salts (HBTU, HATU) or phosphonium salts (PyBOP), which are known for lower racemization risk.[3][8][9]
Base-Induced Racemization If using a strong base like triethylamine (TEA), switch to a more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3][5] Ensure you are not using an excess of base.
High Reaction Temperature Perform the coupling reaction at a lower temperature. Start the activation at 0 °C and allow the reaction to proceed at or below room temperature.[2]
Prolonged Pre-activation Minimize the pre-activation time to 1-5 minutes before adding the amine component.[2] Alternatively, employ an in situ activation protocol where all components are mixed together at the start of the reaction.[7]

Problem: The coupling of Boc-Tyr(Bzl)-OH is slow and incomplete, forcing me to use harsher conditions that might increase racemization.

Potential Cause Solution
Steric Hindrance Boc-Tyr(Bzl)-OH is not exceptionally hindered, but the growing peptide chain can be. Switch to a more powerful coupling reagent like HATU or HBTU to increase the reaction rate.[9][10]
Peptide Aggregation Poor solvation of the growing peptide chain can hinder the coupling reaction.[11] Try switching the solvent from DMF to NMP or adding a small amount of DCM.[9] Gentle heating (e.g., to 40°C) can also help, but monitor closely for increased racemization.[10]
Insufficient Reagents Ensure you are using an adequate excess of the amino acid and coupling reagents (e.g., 3-4 equivalents relative to the resin loading).[10] If the coupling is still incomplete, perform a double coupling with fresh reagents after washing the resin.[9]

Quantitative Data on Coupling Reagents

The choice of coupling reagent and additive has a significant impact on the level of racemization. While specific percentages can vary based on the exact peptide sequence and conditions, the following table provides a general comparison of racemization levels observed with different coupling systems.

Coupling Reagent/AdditiveRelative Racemization RiskKey Considerations
DIC aloneHighNot recommended without an additive due to high risk of racemization.
DIC / HOBtLow to ModerateA widely used, cost-effective combination that significantly suppresses racemization.[4][8]
HBTU / HOBtLowFaster and more efficient than DIC/HOBt, a reliable choice for many applications.[10]
HATUVery LowHighly recommended for difficult couplings and for minimizing racemization, especially with sensitive amino acids.[9][10]
PyBOPLowAn effective phosphonium-based reagent, particularly useful for sterically hindered or N-methylated amino acids.[3][10]
DEPBTVery LowReported to be particularly effective for coupling racemization-prone amino acids like Histidine.[7]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-Tyr(Bzl)-OH using DIC/HOBt

This protocol describes a standard method for coupling Boc-Tyr(Bzl)-OH with minimal racemization during solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Boc-Tyr(Bzl)-OH

  • Diisopropylcarbodiimide (DIC)

  • 1-hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-diisopropylethylamine (DIPEA) (for neutralization step)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.[8]

  • Boc Deprotection: Treat the resin with 25-50% Trifluoroacetic Acid (TFA) in DCM to remove the N-terminal Boc group.[12]

  • Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual acid.[10]

  • Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of DIPEA in DMF (2 x 2 minutes). Wash the resin thoroughly with DMF to remove excess base.[10]

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents).[9]

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For sensitive couplings, the reaction can be started at 0 °C.

  • Monitoring: Monitor the reaction progress using a qualitative method like the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.[8]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[10]

Visualizations

G cluster_0 Experimental Workflow start Start: Peptide-Resin with free N-terminus coupling_choice Select Coupling Reagent (e.g., DIC/HOBt) start->coupling_choice pre_activation Pre-activation (1-5 min) Boc-Tyr(Bzl)-OH + Reagent coupling_choice->pre_activation coupling Add to Resin Couple at 0°C to RT pre_activation->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Complete (Negative) recouple Incomplete Coupling (Positive Test) kaiser_test->recouple end End: Coupled Peptide-Resin wash->end double_couple Double Couple with fresh reagents recouple->double_couple double_couple->kaiser_test

Caption: Workflow for a single coupling cycle of Boc-Tyr(Bzl)-OH.

G cluster_1 Racemization Mechanism activated_acid Activated Boc-Tyr(Bzl)-OH (L-enantiomer) oxazolone 5(4H)-Oxazolone Intermediate (Achiral) activated_acid->oxazolone - H+ (Base-catalyzed) l_peptide Desired L-Peptide oxazolone->l_peptide Nucleophilic Attack d_peptide Undesired D-Peptide (Racemized Product) oxazolone->d_peptide Nucleophilic Attack base Base (e.g., DIPEA) amine Incoming Amine (H2N-Peptide)

Caption: The oxazolone formation pathway for racemization.

References

Technical Support Center: Boc-Tyr(Bzl)-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common solubility issues encountered with Boc-Tyr(Bzl)-OH in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Boc-Tyr(Bzl)-OH in DMF?

A1: The solubility of Boc-Tyr(Bzl)-OH in DMF can be influenced by the purity of both the solute and the solvent, as well as the specific experimental conditions.[1] Some commercial suppliers indicate that it should be "clearly soluble" at a concentration of 1 mmole in 2 mL of DMF.[1][2] However, achieving a clear solution at higher concentrations may be more challenging.[1]

Q2: Why is my Boc-Tyr(Bzl)-OH not dissolving completely in DMF?

A2: Several factors can contribute to the incomplete dissolution of Boc-Tyr(Bzl)-OH in DMF:

  • Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit under your current conditions.[1]

  • Solvent Quality: The presence of impurities, particularly water, in the DMF can negatively affect the solubility of Boc-protected amino acids. It is highly recommended to use a high-purity, anhydrous grade of DMF.[1][3]

  • Temperature: Solubility is temperature-dependent. At ambient temperature, dissolution may be slow or incomplete.[1]

  • Particle Size: A larger particle size of the Boc-Tyr(Bzl)-OH powder can lead to a slower dissolution rate.[1]

  • Compound Purity: Impurities within the Boc-Tyr(Bzl)-OH itself can impact its solubility.[3]

Q3: What immediate steps can I take to improve the solubility of Boc-Tyr(Bzl)-OH in DMF?

A3: Yes, several physical methods can aid dissolution:

  • Sonication: Gentle sonication can help break up aggregates of the solid, increasing the surface area and facilitating faster dissolution.[1]

  • Vortexing: Vigorous vortexing can also help to disperse the solid and promote solubilization.[1]

  • Warming: Gently warming the mixture can increase the solubility of Boc-Tyr(Bzl)-OH.[1][3] However, exercise caution, as excessive heat could potentially lead to degradation or side reactions.[1] It is advisable not to exceed 40°C.[3]

Q4: Are there alternative solvents or solvent systems I can use if solubility in DMF remains an issue?

A4: Yes, if you continue to experience solubility issues with DMF, consider the following options:

  • Alternative Solvents: N-methylpyrrolidone (NMP) is a more polar alternative to DMF and may improve solvation.[1] Dimethyl Sulfoxide (DMSO) is another effective solvent for many protected amino acids.[3][4]

  • Co-solvent Systems: For particularly challenging cases, especially with larger protected peptide fragments, more powerful solvent systems can be effective.[1] Mixtures such as Trifluoroethanol (TFE) with Dichloromethane (DCM) or Trichloromethane (TCM), and Hexafluoroisopropanol (HFIP) with DCM or TCM have been reported to be useful for dissolving sparingly-soluble protected peptides.[1] A "Magic Mixture" of DCM/DMF/NMP (1:1:1) has also been shown to be effective.[4]

  • Additives: The addition of Lithium Chloride (LiCl) to DMF can enhance the solubility of some protected peptides.[1][5]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with Boc-Tyr(Bzl)-OH in DMF.

Issue Possible Cause Recommended Action
Boc-Tyr(Bzl)-OH forms a suspension or dissolves very slowly in DMF. High ConcentrationReduce the concentration of Boc-Tyr(Bzl)-OH in the solution.
Poor Solvent QualityUse a fresh, high-purity, anhydrous grade of DMF.
Low TemperatureGently warm the solution to a maximum of 40°C.[3]
Large Particle SizeIf possible, gently grind the powder to reduce particle size before dissolution.
Initial dissolution is successful, but precipitation occurs later. SupersaturationThe initial dissolution may have been kinetically trapped. Try reducing the overall concentration.
Change in TemperatureEnsure the temperature of the solution is maintained. A decrease in temperature can reduce solubility.
The solution is hazy or opalescent, not a clear solution. Water in DMFEnsure anhydrous conditions. Use freshly opened anhydrous DMF or DMF from a sure-seal bottle.
Fine Undissolved ParticlesTry filtering the solution through a syringe filter (e.g., 0.45 µm) to remove any insoluble microparticles.

Data Summary

Qualitative Solubility of Boc-Tyr(Bzl)-OH in Various Solvents
Solvent Chemical Class Solubility Citation
Dimethylformamide (DMF)AmideClearly Soluble[6]
Dichloromethane (DCM)Halogenated HydrocarbonSoluble[6]
ChloroformHalogenated HydrocarbonSoluble[6]
Ethyl Acetate (EtOAc)EsterSoluble[6]
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble[6]
AcetoneKetoneSoluble[6]
Ethanol (EtOH)AlcoholAlmost Transparent[1][6]
Methanol (MeOH)AlcoholSoluble[6]

Note: "Clearly soluble" is often described in commercial sources as 1 mmole in 2 mL of DMF.[1][2]

Experimental Protocols

Standard Dissolution Protocol for Boc-Tyr(Bzl)-OH in DMF
  • Weigh the desired amount of Boc-Tyr(Bzl)-OH powder into a clean, dry reaction vessel.

  • Add the calculated volume of anhydrous DMF to achieve the target concentration.

  • Stir the mixture at room temperature using a magnetic stirrer for 15-30 minutes.[1]

  • Visually inspect the solution for any undissolved particles.[1]

  • If undissolved particles remain, proceed with troubleshooting steps such as gentle warming or sonication.

Protocol for Quantitative Solubility Determination (Isothermal Equilibrium Method)

This protocol provides a framework for researchers who need to determine the precise solubility of Boc-Tyr(Bzl)-OH in a specific solvent.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of Boc-Tyr(Bzl)-OH and dissolve it in a solvent in which it is freely soluble (e.g., DMF) to create a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.[6]

  • Sample Preparation and Equilibration:

    • Add an excess amount of Boc-Tyr(Bzl)-OH to several vials, ensuring undissolved solid is present in each.

    • Add a known volume of the test solvent (e.g., DMF) to each vial.

    • Seal the vials and place them in a thermostatic shaker at the desired temperature.

    • Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[6]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter is recommended.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the standard solutions by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., around 275 nm).[6]

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) of the standard solutions against their known concentrations.

    • Use the analytical signal of the diluted sample to determine its concentration from the calibration curve.

    • Calculate the solubility of Boc-Tyr(Bzl)-OH in the test solvent, accounting for the dilution factor. Express the solubility in the desired units (e.g., mg/mL, g/100mL, or mol/L).[6]

Visualizations

G start Start: Boc-Tyr(Bzl)-OH Solubility Issue in DMF check_conc Is the concentration high? start->check_conc reduce_conc Action: Reduce concentration check_conc->reduce_conc Yes check_dmf Is the DMF anhydrous and high purity? check_conc->check_dmf No reduce_conc->check_dmf use_fresh_dmf Action: Use fresh, anhydrous DMF check_dmf->use_fresh_dmf No try_physical Have physical methods been tried (warming, sonication, vortexing)? check_dmf->try_physical Yes use_fresh_dmf->try_physical apply_physical Action: Apply gentle warming, sonication, or vortexing try_physical->apply_physical No check_alt_solvents Are alternative solvents or additives an option? try_physical->check_alt_solvents Yes success Success: Compound dissolved apply_physical->success use_alt_solvents Action: Use alternative solvents (NMP) or co-solvents (DCM/TFE) or additives (LiCl) check_alt_solvents->use_alt_solvents Yes fail Issue persists: Consult further check_alt_solvents->fail No use_alt_solvents->success

Caption: Troubleshooting workflow for dissolving Boc-Tyr(Bzl)-OH in DMF.

References

Technical Support Center: Improving Coupling Efficiency for Sterically Hindered Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the coupling of the sterically hindered amino acid, N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of Boc-Tyr(Bzl)-OH challenging?

A1: The primary challenge in coupling Boc-Tyr(Bzl)-OH arises from steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the benzyl (Bzl) group on the side-chain hydroxyl function create a sterically crowded environment around the carboxylic acid.[1][2] This bulkiness can impede the approach of the activating agent and the subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling.[2]

Q2: What are the most common issues encountered when coupling Boc-Tyr(Bzl)-OH?

A2: The most frequent issues include:

  • Low Coupling Yields: Indicated by a positive Kaiser test after the initial coupling attempt, signaling the presence of unreacted free amines.[2]

  • Formation of Deletion Sequences: If incomplete coupling is not addressed, the subsequent amino acid will couple to the unreacted amine, resulting in a peptide chain missing the Boc-Tyr(Bzl)-OH residue.[1][3]

  • Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity (epimerization), particularly with prolonged activation times or inappropriate reagents.[4][5]

  • Peptide Aggregation: Sequences containing hydrophobic and sterically hindered residues like Boc-Tyr(Bzl)-OH can be prone to aggregation on the solid support, which blocks reactive sites and reduces coupling efficiency.[6][7]

Q3: Which coupling reagents are most effective for Boc-Tyr(Bzl)-OH?

A3: For sterically hindered amino acids, more potent coupling reagents are generally recommended over standard carbodiimides like DCC or DIC alone.[2][8] The most effective reagents fall into two main categories:

  • Uronium/Aminium Salts: Reagents such as HBTU, HATU, HCTU, and COMU are highly efficient and provide rapid coupling times.[4] HATU is particularly effective for challenging couplings and can help suppress racemization.[8]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for hindered couplings and are generally associated with a lower risk of racemization.[6]

Q4: How can I monitor the completeness of the coupling reaction?

A4: The most common method for monitoring coupling reactions in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (Kaiser) test.[1][4] A positive result (blue or purple beads) indicates the presence of free primary amines and thus an incomplete coupling. A negative result (yellow beads) signifies a successful coupling. For quantitative analysis, a small amount of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry.[1][9]

Q5: What should I do if the Kaiser test is positive after the initial coupling?

A5: A positive Kaiser test necessitates immediate action to avoid deletion sequences. The recommended procedure is to perform a "double coupling" or "recoupling," where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents.[7][9] If the Kaiser test remains positive after the second coupling, any remaining unreacted amines should be "capped" by acetylation with a reagent like acetic anhydride to prevent them from reacting in subsequent cycles.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Coupling Yield / Positive Kaiser Test Steric Hindrance: The bulky protecting groups on Boc-Tyr(Bzl)-OH are impeding the reaction.[6]1. Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP instead of DIC/HOBt.[2][6] 2. Increase reaction time: Extend the coupling duration to 2-4 hours, or even overnight for particularly difficult couplings.[2][6] 3. Perform a double coupling: Repeat the coupling step with fresh reagents.[7] 4. Increase reagent excess: Use a higher excess of Boc-Tyr(Bzl)-OH and coupling reagent (e.g., 3-4 equivalents).[2]
Peptide Aggregation: The growing peptide chain is poorly solvated, preventing access to the N-terminus.[6][7]1. Change the solvent: Switch from DMF to N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.[6][7] 2. Increase the temperature: Performing the synthesis at an elevated temperature (e.g., 50-60°C) can help disrupt secondary structures and improve coupling efficiency.[7] 3. Incorporate structure-disrupting moieties: If the sequence allows, the use of pseudoproline dipeptides can disrupt aggregation.[7]
Presence of Deletion Sequences in Final Peptide Incomplete Coupling: Unreacted N-terminal amines from the previous cycle were not addressed.[1]1. Follow the recommendations for "Low Coupling Yield" to ensure complete coupling in the first place. 2. Implement a capping step: After a positive Kaiser test post-recoupling, cap the unreacted amines with acetic anhydride to terminate the chain.[2][3]
Presence of Diastereomeric Impurities (Racemization) Over-activation of the Carboxylic Acid: Prolonged exposure to activating agents can lead to racemization.[6]1. Add a racemization suppressant: Always use an additive like HOBt or, preferably, HOAt when using carbodiimide coupling reagents.[5][6] 2. Choose a low-racemization coupling reagent: HATU and phosphonium-based reagents like PyBOP generally result in lower levels of racemization.[6] 3. Avoid prolonged pre-activation times: Add the activated amino acid to the resin promptly.[6] 4. Use a weaker, sterically hindered base: Use N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) instead of stronger bases.[6]
Solubility Issues with Boc-Tyr(Bzl)-OH Poor Solubilization in DMF: The amino acid derivative does not fully dissolve, leading to inaccurate concentrations and poor coupling.1. Sonication: Gentle sonication can help break up solid aggregates.[10] 2. Gentle Warming: Slightly warming the solvent can increase solubility, but avoid excessive heat.[10] 3. Use an alternative solvent system: Consider using NMP or a mixture of DMF with a more disruptive solvent like DCM.[6][10]

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for overcoming the steric hindrance of Boc-Tyr(Bzl)-OH. The following table summarizes the characteristics of commonly used reagents.

Coupling Reagent Class Examples Relative Efficiency Typical Coupling Time Risk of Racemization Key Considerations
Carbodiimides DIC/HOBtGood1 - 4 hoursLow to ModerateCost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. The addition of HOBt is crucial to suppress racemization.[4]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUVery Good to Excellent15 - 60 minutesLowHighly efficient and fast-acting, especially for hindered amino acids.[4] HATU is often considered superior due to the formation of a more reactive OAt ester. COMU is a safer alternative to HOBt/HOAt-based reagents.[11]
Phosphonium Salts PyBOP, PyAOPVery Good to Excellent15 - 60 minutesVery LowAlso very efficient for difficult couplings. Generally associated with lower racemization levels compared to uronium salts.[6]

Experimental Protocols

General Workflow for a Single Coupling Cycle in Boc-SPPS

This workflow outlines the fundamental steps for adding a single amino acid, such as Boc-Tyr(Bzl)-OH, to a growing peptide chain on a solid support.

G cluster_activation Activation Resin Peptide-Resin (Free N-terminus) Preactivation Pre-activation Boc-Tyr(Bzl)-OH + Coupling Reagent + Base Coupling Coupling (Addition to Resin) Preactivation->Coupling Add to Resin Wash1 Wash (DMF, DCM) Coupling->Wash1 Monitor with Kaiser Test Deprotection Boc Deprotection (TFA in DCM) Wash1->Deprotection Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralization (DIEA in DCM/DMF) Wash2->Neutralization Wash3 Wash (DCM/DMF) Neutralization->Wash3 NextCycle Ready for Next Coupling Cycle Wash3->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Coupling using HATU (Recommended for Hindered Amino Acids)

This protocol is highly recommended for coupling Boc-Tyr(Bzl)-OH due to its high efficiency.[4]

  • Resin Preparation: Swell the resin in dichloromethane (DCM).

  • Boc Deprotection: Remove the Boc group from the N-terminus of the resin-bound peptide using 25-50% trifluoroacetic acid (TFA) in DCM.[12]

  • Washing: Wash the resin thoroughly with DCM.

  • Neutralization: Neutralize the resin with 5-10% diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) to generate the free amine.[12]

  • Washing: Wash the resin with DMF.

  • Pre-activation: In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (2-3 equivalents), HATU (2-3 equivalents), and DIEA or NMM (4-6 equivalents) in DMF. Allow to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate for 30-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion. If positive, perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.[4]

Protocol 2: Coupling using DIC/HOBt (Cost-Effective Method)

This is a more economical option but may require longer reaction times for sterically hindered residues.[4]

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (2-3 equivalents) and HOBt (2-3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by Diisopropylcarbodiimide (DIC) (2-3 equivalents). Agitate the reaction vessel at room temperature for 1-4 hours.[4]

  • Monitoring: Perform a Kaiser test.

  • Washing: Once coupling is complete, wash the resin with DMF and DCM.

Decision Tree for Troubleshooting Low Coupling Yield

This diagram provides a logical workflow for addressing low coupling yields when working with Boc-Tyr(Bzl)-OH.

G Start Start: Low Coupling Yield (Positive Kaiser Test) DoubleCouple Perform Double Coupling Start->DoubleCouple Kaiser2 Kaiser Test Still Positive? DoubleCouple->Kaiser2 After Recoupling Cap Cap Unreacted Amines (e.g., Acetic Anhydride) Kaiser2->Cap Yes Proceed Proceed to Next Cycle Kaiser2->Proceed No Cap->Proceed Troubleshoot Further Troubleshooting Cap->Troubleshoot If problem persists in subsequent cycles SwitchReagent Switch to More Potent Coupling Reagent (HATU, PyBOP) Troubleshoot->SwitchReagent IncreaseTime Increase Coupling Time and/or Temperature Troubleshoot->IncreaseTime ChangeSolvent Change Solvent (DMF -> NMP) Troubleshoot->ChangeSolvent

Caption: Decision tree for troubleshooting low coupling yield.

References

Troubleshooting incomplete Boc deprotection of Tyr(Bzl) residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incomplete cleavage of the tert-butyloxycarbonyl (Boc) group from Tyrosine residues also protected with a benzyl (Bzl) group.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of a Tyr(Bzl) residue?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration : The most frequent cause is an inadequate concentration of trifluoroacetic acid (TFA) or degraded TFA that has absorbed water, reducing its effectiveness.[1][2][3][4] The rate of Boc cleavage often shows a second-order dependence on the acid concentration.[2][5]

  • Inadequate Reaction Time or Temperature : The deprotection is a kinetic process and may require more time for completion, especially if the reaction is conducted at low temperatures (e.g., 0°C) to minimize side reactions.[1][5][6]

  • Steric Hindrance : Bulky neighboring amino acids can sterically hinder the acid's access to the Boc group, slowing down the cleavage reaction.[2][3][4]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis) : In SPPS, if the resin support does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains.[4][7] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity.[2][8]

  • Peptide Aggregation (SPPS) : On-resin aggregation of growing peptide chains can form secondary structures that block reagent access to the N-terminus.[4]

Q2: How can I detect and confirm that the Boc deprotection is incomplete?

Several analytical techniques can be used to monitor the reaction's progress and confirm the presence of remaining Boc-protected material:

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) : These are the most reliable methods for quantitative analysis. You can track the disappearance of the starting material peak and the appearance of the product peak.[2][5][7] LC-MS can confirm the identity of the peaks by their mass-to-charge ratio; the incompletely deprotected species will have a mass that is 100.12 g/mol higher than the target peptide.[7]

  • Thin-Layer Chromatography (TLC) : A quick and simple qualitative method to visualize the consumption of the starting material (less polar) and the formation of the deprotected product (more polar).[1][2][5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : This technique provides definitive structural evidence. The disappearance of the characteristic singlet signal for the nine tert-butyl protons of the Boc group, typically found around 1.4-1.5 ppm, confirms its removal.[2][5]

  • Kaiser Test (for SPPS) : This is a colorimetric test for free primary amines. A negative (yellow beads) or weak positive result after the deprotection step suggests that the N-terminal amine is still protected by the Boc group.[4][7]

Q3: What are the common side reactions during the deprotection of Boc-Tyr(Bzl)-OH, and how can they be minimized?

The primary challenge is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the tyrosine's aromatic ring, forming a hard-to-separate 3-benzyltyrosine byproduct.[1] Additionally, the tert-butyl cation (t-Bu+) generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic residues.[7]

Common Side Reactions:

  • Benzyl Group Migration : The acidic conditions can cause the Bzl group to rearrange from the oxygen to the C3 position of the tyrosine ring.[1][9]

  • C-alkylation by tert-butyl Cation : The liberated t-butyl cation can alkylate the electron-rich aromatic ring of another tyrosine residue, resulting in a +56 Da mass adduct.[1][10] Tryptophan and methionine are also susceptible.[7]

  • Premature Bzl Group Cleavage : The O-benzyl group of tyrosine is not completely stable to the repeated TFA treatments used for Nα-Boc deprotection in SPPS.[6][11]

Minimization Strategies:

  • Use of Scavengers : This is the most critical factor. Scavengers are added to the cleavage cocktail to trap the reactive benzyl and tert-butyl cations.[1][6] Effective scavengers include anisole, thioanisole, phenol, water, and triisopropylsilane (TIS).[1][6][10]

  • Control Reaction Temperature : Performing the deprotection at 0°C can help control the reaction rate and minimize side reactions.[1]

  • Optimize TFA Concentration : While neat TFA can be used, dilutions with DCM (e.g., 50-55%) can modulate acidity and improve outcomes, particularly in SPPS.[1][8]

Troubleshooting Guide

If analytical methods indicate incomplete deprotection, consider the following troubleshooting steps.

Start Incomplete Deprotection Detected (via HPLC, LC-MS, NMR, or TLC) Check_Reagents Verify Reagent Quality - Is TFA fresh and anhydrous? - Are scavengers pure? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Time - Temperature - Acid Concentration Start->Check_Conditions SPPS_Specific SPPS Specific Issues? - Resin Swelling - Peptide Aggregation Start->SPPS_Specific Sol_Reagents Action: Use Fresh Reagents - Use fresh, high-purity TFA. - Ensure proper scavenger choice and concentration. Check_Reagents->Sol_Reagents Sol_Conditions Action: Optimize Conditions 1. Increase reaction time and monitor. 2. If still incomplete, slowly increase temperature (e.g., to RT from 0°C). 3. Increase TFA concentration. Check_Conditions->Sol_Conditions Sol_SPPS Action: Address SPPS Issues 1. Switch to 50-55% TFA in DCM to improve resin swelling. 2. Use a pre-wash step with the deprotection solution. SPPS_Specific->Sol_SPPS

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Summary

Table 1: Recommended Scavengers for Deprotection

Scavengers are critical for preventing side reactions by trapping reactive carbocations generated during acidolysis.[1][6]

ScavengerTarget CationTypical ConcentrationNotes
AnisoleBenzyl, tert-butyl5-10 equivalentsA common and effective choice for preventing Bzl migration and t-butylation.[1]
ThioanisoleBenzyl, tert-butyl0.5 mL / 10 mL cocktailVery effective at trapping benzyl cations.[6] Often used in "Reagent K".
PhenolBenzyl, tert-butyl0.5 mL / 10 mL cocktailPotent scavenger for benzyl cations.[6]
Triisopropylsilane (TIS)tert-butyl2.5% (v/v)Excellent for reducing side reactions related to the t-butyl cation.[10]
Watertert-butyl2.5-5% (v/v)Helps to hydrolyze the t-butyl cation.[6][10]
1,2-Ethanedithiol (EDT)Benzyl, tert-butyl0.25 mL / 10 mL cocktailParticularly useful in cleavage cocktails for peptides containing Trp.[6]
Table 2: Comparison of TFA Deprotection Conditions in SPPS

The choice of TFA concentration can impact the efficiency of Boc removal in solid-phase synthesis due to its effect on resin swelling.[8]

Deprotection CocktailTimeAverage Peptide PurityKey Finding
100% TFA5 min~83%Lower purity attributed to insufficient resin swelling, leading to incomplete Boc removal.[8]
55% TFA in DCM30 min~92%Higher purity achieved due to better resin swelling and more efficient reagent transfer.[8]

Key Experimental Protocols

Protocol 1: Standard Boc Deprotection of Boc-Tyr(Bzl)-OH in Solution

This protocol describes a general method for removing the Boc group using TFA in DCM.[1]

Materials:

  • Boc-Tyr(Bzl)-OH derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Anisole)

  • Cold diethyl ether

  • Ice bath, round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-Tyr(Bzl)-OH starting material in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.

  • Add a suitable scavenger. For example, add 5-10 equivalents of anisole to the solution.[1]

  • Cool the flask to 0°C in an ice bath.

  • Slowly, and with stirring, add an equal volume of TFA to the solution (to achieve a 50% TFA/DCM mixture).

  • Continue stirring the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Once complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Add a sufficient amount of cold diethyl ether to the resulting oil/solid to precipitate the product.

  • Collect the precipitate by filtration, wash it with cold diethyl ether, and dry under vacuum.[1]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dissolve 1. Dissolve Boc-Tyr(Bzl)-OH in anhydrous DCM Add_Scavenger 2. Add Scavenger (e.g., Anisole) Dissolve->Add_Scavenger Cool 3. Cool to 0°C Add_Scavenger->Cool Add_TFA 4. Add equal volume of TFA Cool->Add_TFA Stir 5. Stir at 0°C, then warm to RT Add_TFA->Stir Monitor 6. Monitor by TLC/LC-MS Stir->Monitor Concentrate 7. Concentrate under reduced pressure Monitor->Concentrate Precipitate 8. Precipitate with cold diethyl ether Concentrate->Precipitate Isolate 9. Filter, Wash, and Dry Precipitate->Isolate Product Deprotected Tyr(Bzl)-OH (TFA Salt) Isolate->Product

Caption: Experimental workflow for solution-phase Boc deprotection.
Protocol 2: Kaiser Test for SPPS

This protocol is used to detect the presence of free primary amines on the resin after a deprotection step. A blue color indicates a successful deprotection.[4]

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.[4]

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[4]

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Wash the resin beads with ethanol.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.[4]

  • Heat the test tube at 100°C for 5 minutes.[4]

  • Observe the color:

    • Intense Blue Beads/Solution : Positive result, indicating the presence of free primary amines (successful Boc deprotection).

    • Yellow/Colorless Beads/Solution : Negative result, indicating the absence of free primary amines (incomplete Boc deprotection).[4]

Deprotection Mechanism and Side Reactions

The Boc group is removed via an acid-catalyzed mechanism that generates a stable tert-butyl cation. This cation, along with the benzyl cation from premature side-chain deprotection, must be trapped by scavengers to prevent unwanted alkylation of the peptide.

BocTyrBzl Boc-Tyr(Bzl)-Peptide Protonation Protonation by TFA (H+) BocTyrBzl->Protonation BzlCation benzyl cation (Bzl⁺) BocTyrBzl->BzlCation Premature Bzl Cleavage Cleavage Boc Cleavage Protonation->Cleavage Product H₂N-Tyr(Bzl)-Peptide (Desired Product) Cleavage->Product tButylCation tert-butyl cation (t-Bu⁺) Cleavage->tButylCation SideReaction1 C-Alkylation (+56 Da) tButylCation->SideReaction1 Scavenger Scavenger (Anisole, TIS, etc.) tButylCation->Scavenger SideReaction2 Bzl Migration BzlCation->SideReaction2 BzlCation->Scavenger TrappedCations Trapped Cations Scavenger->TrappedCations

Caption: Mechanism of Boc deprotection and prevention of side reactions.

References

Technical Support Center: TFA Deprotection of Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the trifluoroacetic acid (TFA) mediated deprotection of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges during the TFA deprotection of Boc-Tyr(Bzl)-OH?

A1: The main challenge is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain.[1] This rearrangement forms an undesired isomeric byproduct, 3-benzyltyrosine, which can be difficult to separate from the final product.[1] Another significant side reaction is the alkylation of the tyrosine ring by the tert-butyl cation that is released during the cleavage of the Boc group.[1][2]

Q2: What is the function of a scavenger in this deprotection reaction?

A2: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" or quench reactive electrophilic species.[1][3] During the deprotection of Boc-Tyr(Bzl)-OH, TFA cleaves the Boc and Bzl protecting groups, generating reactive tert-butyl and benzyl carbocations.[2][3] Scavengers react with these carbocations, preventing them from causing unwanted side reactions like the alkylation of the tyrosine residue or other nucleophilic amino acids in a peptide chain.[3]

Q3: Which scavengers are most effective for the deprotection of Boc-Tyr(Bzl)-OH?

A3: A combination of scavengers is often recommended to effectively manage the different reactive species generated.[3] Common and effective scavengers include:

  • Thioanisole: Highly effective at scavenging benzyl cations.[3][4]

  • Anisole: A common choice to trap benzyl cations.[1]

  • Phenol or p-cresol: Acts as a scavenger for benzyl cations.[3]

  • 1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations.[3]

  • Triisopropylsilane (TIS): Primarily used to scavenge tert-butyl cations and trityl cations from other protecting groups.[2][3]

Q4: Why is a scavenger cocktail (a mixture of scavengers) often used?

A4: A scavenger cocktail provides a broader range of protection against the various reactive electrophiles generated during deprotection. For instance, while thioanisole is excellent for trapping benzyl cations, TIS is more effective against tert-butyl cations.[2][3] Using a combination, such as thioanisole and TIS, ensures that both major types of unwanted carbocations are effectively neutralized, leading to a cleaner reaction and higher purity of the final product.[3]

Troubleshooting Guide

IssueRoot Cause AnalysisRecommended Solutions
Incomplete Deprotection (Starting material remains)Insufficient Reaction Time or Temperature: The removal of the Bzl group can be slower than for other protecting groups.[5] Suboptimal Acid Concentration: The concentration of TFA may be too low for efficient cleavage.[1]Extend Reaction Time: Monitor the reaction by TLC or HPLC and allow it to proceed until the starting material is consumed (typically 1-4 hours at room temperature).[1][6] Optimize TFA Concentration: Ensure a sufficient concentration of TFA is used. A common condition is a 1:1 mixture of TFA and a solvent like Dichloromethane (DCM).[1][6]
Presence of a Side Product with a Mass Increase of +90 Da C-alkylation by Benzyl Cation: The liberated benzyl cation has re-alkylated the tyrosine aromatic ring, forming 3-benzyltyrosine.[1][3]Increase Scavenger Concentration: Increase the amount of scavengers effective against benzyl cations, such as thioanisole or p-cresol, in the cleavage cocktail.[3] Use a Robust Scavenger Cocktail: Employ a more comprehensive cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT).[5]
Presence of a Side Product with a Mass Increase of +56 Da C-alkylation by tert-Butyl Cation: The tert-butyl cation generated from the cleavage of the Boc group has alkylated the tyrosine ring.[2]Add a Dedicated Scavenger: Ensure the scavenger cocktail contains a reagent effective against tert-butyl cations, such as Triisopropylsilane (TIS).[2][7][8] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[7][8]
Multiple Unidentified Peaks in HPLC Non-specific Alkylation: Benzyl or tert-butyl cations may be reacting with other sensitive residues in the peptide chain, such as Methionine (Met), Cysteine (Cys), or Tryptophan (Trp).[3]Use a Broad-Spectrum Cocktail: Ensure the cleavage cocktail contains scavengers appropriate for all sensitive residues present in your peptide sequence.[3] A mixture including EDT, thioanisole, and TIS can provide more comprehensive protection.[9]

Scavenger Cocktail Performance

The selection of the scavenger cocktail is critical for achieving high purity. The following table summarizes the expected impact of different cocktails on product purity.

Scavenger Cocktail CompositionExpected PurityRemarks
95% TFA, 5% H₂O70-80%Significant formation of 3-benzyltyrosine is likely.[3]
92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole effectively reduces side products related to benzyl cations.[3]
90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging for benzyl cations.[3]
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (Reagent K)>95%A highly robust cocktail recommended for peptides with multiple sensitive residues, including Tyr(Bzl).[5]

Experimental Protocol: TFA Deprotection with Scavengers

This protocol provides a general method for the deprotection of Boc-Tyr(Bzl)-OH in solution.

Materials:

  • Boc-Tyr(Bzl)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger cocktail (e.g., 92.5% TFA, 5% Thioanisole, 2.5% H₂O or 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve Boc-Tyr(Bzl)-OH in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1–0.2 M.[1]

  • Cooling: Cool the flask in an ice bath to 0°C with stirring.[1]

  • Addition of Scavenger/TFA: Slowly add the pre-prepared cleavage cocktail (containing TFA and scavengers) to the stirred solution. A typical ratio is 10 mL of cleavage cocktail per gram of starting material.[7]

  • Reaction: Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[1][7]

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1]

  • Precipitation: To the resulting oil or solid, add a sufficient amount of cold diethyl ether to precipitate the deprotected amino acid TFA salt.[1][7]

  • Isolation: Collect the precipitate by filtration, wash it with cold diethyl ether to remove residual scavengers, and dry the final product under vacuum.[1][7]

Deprotection Workflow and Side Reactions

TFA Deprotection of Boc-Tyr(Bzl)-OH cluster_reactants Reactants cluster_intermediates Reactive Intermediates cluster_scavengers Scavengers cluster_products Products Boc-Tyr(Bzl)-OH Boc-Tyr(Bzl)-OH tBu_cation tert-Butyl Cation (+56 Da) Boc-Tyr(Bzl)-OH->tBu_cation + TFA Tyr Desired Product (Tyrosine) Boc-Tyr(Bzl)-OH->Tyr + TFA + Scavengers TFA TFA Bzl_cation Benzyl Cation (+90 Da) Side_Product Side Product (3-Benzyltyrosine) Bzl_cation->Side_Product Alkylation Trapped_Bzl Trapped Benzyl Bzl_cation->Trapped_Bzl Trapping Trapped_tBu Trapped t-Butyl tBu_cation->Trapped_tBu Trapping Thioanisole Thioanisole Thioanisole->Trapped_Bzl TIS TIS TIS->Trapped_tBu

Caption: Deprotection workflow showing the role of scavengers in preventing side reactions.

References

Technical Support Center: Optimizing Cleavage of Peptides with Tyr(Bzl)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing the cleavage conditions for peptides containing the benzyl-protected tyrosine residue, Tyr(Bzl). Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during this critical step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cleavage cocktail for peptides containing Tyr(Bzl)?

A standard trifluoroacetic acid (TFA) cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), may not be sufficient for complete removal of the Tyr(Bzl) group, which can be more resistant to cleavage than other protecting groups.[1] For peptides with Tyr(Bzl), especially those also containing other sensitive residues like Met, Trp, or Cys, a more robust cleavage cocktail is recommended.[1] "Reagent K" is a widely used and highly effective option.[1]

Q2: Why are scavengers so important during the cleavage of Tyr(Bzl) peptides?

During acid-catalyzed cleavage, the benzyl group is removed from tyrosine, generating a reactive benzyl carbocation.[2] Without effective scavengers to "trap" these carbocations, they can reattach to the deprotected tyrosine at the ortho position, forming 3-benzyltyrosine, or react with other nucleophilic residues in the peptide chain, such as methionine, cysteine, and tryptophan.[2] This leads to the formation of impurities that can be difficult to separate from the desired peptide.[2] Phenol and thioanisole are particularly effective scavengers for benzyl cations.[1]

Q3: What are the optimal reaction time and temperature for Tyr(Bzl) cleavage?

A standard cleavage time of 2 hours may be insufficient for the complete removal of the Bzl group.[1] It is often recommended to extend the reaction time to 4-6 hours.[1] To determine the optimal duration, you can monitor the reaction's progress by taking small aliquots at different time points (e.g., 2, 4, and 6 hours), precipitating the peptide, and analyzing it by HPLC.[1] Most cleavage reactions are performed at room temperature.[1] Increasing the temperature is generally not recommended due to the risk of increased side reactions.[1]

Q4: Can I use Hydrofluoric Acid (HF) for Tyr(Bzl) cleavage?

Yes, anhydrous hydrogen fluoride (HF) is a common reagent for cleaving peptides synthesized using Boc/Bzl chemistry, which includes the removal of the Tyr(Bzl) group.[3] A "low-high" HF procedure is often recommended to minimize side reactions.[3] The initial "low HF" step is performed in a high concentration of scavengers, which helps to prevent the formation of benzyl cations and subsequent alkylation of sensitive residues.[3] The subsequent "high HF" step removes more resistant protecting groups.[3] Note that HF is highly toxic and corrosive and requires specialized equipment.[3]

Q5: What should I do if my peptide doesn't precipitate in cold ether?

If your peptide is soluble in diethyl ether or the amount is too small to visualize, precipitation may be challenging.[1] First, try concentrating the TFA solution under a stream of nitrogen before adding it to the cold ether.[1] If precipitation still fails, you can try a different anti-solvent, such as methyl tert-butyl ether (MTBE), or consider a different work-up procedure like solid-phase extraction.[1]

Data Presentation: Recommended Cleavage Cocktails

The following table summarizes recommended cleavage cocktails for peptides containing Tyr(Bzl). The choice of cocktail depends on the presence of other sensitive amino acids in the peptide sequence.

Cocktail NameCompositionPrimary Use and Considerations
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA good starting point for simple peptides without other sensitive residues. May be insufficient for complete Tyr(Bzl) cleavage.[1]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISA lower-odor alternative that is effective for scavenging trityl groups and offers some protection for tyrosine.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT)A robust and highly recommended cocktail for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys. Phenol and thioanisole are excellent scavengers for benzyl cations.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the cleavage of Tyr(Bzl) containing peptides.

ProblemPotential CauseSuggested Solution
Incomplete Cleavage - Suboptimal cleavage cocktail composition.[1] - Inadequate cleavage time or temperature.[1]- Use a more robust cleavage cocktail like Reagent K.[1] - Extend the cleavage time to 4-6 hours and monitor progress by HPLC.[1]
Presence of a side product with a mass increase of +90 Da Alkylation of the tyrosine residue by the benzyl cation, forming 3-benzyltyrosine.[2]- Increase the concentration of scavengers such as thioanisole or phenol in the cleavage cocktail.[2]
Multiple unidentified peaks in the HPLC chromatogram Non-specific alkylation of other sensitive residues (Met, Cys, Trp) by benzyl cations.[2]- Ensure the cleavage cocktail contains scavengers appropriate for all sensitive residues present in your peptide sequence. A broader-spectrum scavenger cocktail is advisable.[2]
Low purity of the crude peptide - Incomplete deprotection of the Tyr(Bzl) group. - Side reactions due to inadequate scavenging.[2]- Extend the cleavage time and re-analyze a small aliquot by HPLC.[2] - Increase the concentration and variety of scavengers in the cleavage cocktail.[1]
Oxidation of sensitive residues (e.g., Met to Met(O)) Exposure to air during cleavage and workup.[2]- Degas the cleavage cocktail with nitrogen or argon before use and maintain an inert atmosphere during the cleavage reaction.[2]

Experimental Protocols

General Protocol for TFA Cleavage of Tyr(Bzl)-Containing Peptides

This protocol provides a general guideline. It is crucial to optimize the conditions for each specific peptide.

1. Resin Preparation:

  • Following solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).[1]

  • Dry the resin under high vacuum for at least 1 hour.[1]

2. Cleavage Cocktail Preparation:

  • Prepare the chosen cleavage cocktail fresh just before use in a well-ventilated fume hood. For example, to prepare 10 mL of Reagent K, mix 8.25 mL of TFA, 0.5 mL of phenol, 0.5 mL of H₂O, 0.5 mL of thioanisole, and 0.25 mL of 1,2-ethanedithiol (EDT).[1]

  • Caution: Always wear appropriate personal protective equipment (PPE) when handling TFA and other cleavage reagents.[1]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptidyl-resin (typically 10 mL per gram of resin).[1]

  • Gently agitate the mixture at room temperature for 4-6 hours.[1]

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.[2]

  • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[2]

  • Centrifuge the mixture to pellet the precipitated peptide.[2]

  • Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[2]

  • Dry the crude peptide pellet under vacuum.[2]

5. Analysis:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[2]

  • Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to determine the purity and confirm the identity of the peptide.[4]

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin (with Tyr(Bzl)) Cleavage Cleavage Reaction (4-6h, RT) Resin->Cleavage Cocktail Prepare Cleavage Cocktail (e.g., Reagent K) Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Isolate Isolate Crude Peptide (Centrifugation & Wash) Precipitate->Isolate Analyze Analyze by HPLC/MS Isolate->Analyze

General workflow for Tyr(Bzl) peptide cleavage.

Side_Reaction_Pathway cluster_cleavage TFA Cleavage cluster_side_reaction Side Reaction cluster_scavenging Scavenging Tyr_Bzl Peptide-Tyr(O-Bzl) Tyr_OH Deprotected Peptide-Tyr(OH) Tyr_Bzl->Tyr_OH  TFA Bzl_cation Benzyl Cation (Bzl+) Tyr_Bzl->Bzl_cation  TFA H_plus H+ Tyr_OH_side Deprotected Peptide-Tyr(OH) Tyr_OH->Tyr_OH_side Bzl_cation_side Benzyl Cation (Bzl+) Bzl_cation->Bzl_cation_side Bzl_cation_scav Benzyl Cation (Bzl+) Bzl_cation->Bzl_cation_scav Side_Product 3-Benzyltyrosine Side Product Tyr_OH_side->Side_Product  Alkylation Bzl_cation_side->Side_Product Scavengers Scavengers (Phenol, Thioanisole) Trapped_Bzl Trapped Benzyl Cation Scavengers->Trapped_Bzl  Trapping Bzl_cation_scav->Trapped_Bzl

Mechanism of Tyr(Bzl) cleavage and the role of scavengers.

References

Identifying and removing deletion sequences in Tyr(Bzl) peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing deletion sequences in peptides containing Tyrosine(Bzl).

Troubleshooting Guide: Identifying and Removing Deletion Sequences

This guide addresses common issues encountered during the synthesis and purification of Tyr(Bzl)-containing peptides, with a focus on deletion sequences.

Issue: Multiple peaks are observed in the HPLC chromatogram of the crude peptide, suggesting the presence of impurities.

This is a common observation after solid-phase peptide synthesis (SPPS). These impurities can include deletion sequences, truncated peptides, and peptides with incomplete deprotection.[1]

Initial Identification Steps:

  • Mass Spectrometry (MS) Analysis: Analyze each major peak from the HPLC by mass spectrometry to determine its molecular weight.[2][3][4] Deletion sequences will have masses lower than the target peptide, corresponding to the mass of the missing amino acid residue(s).[4]

  • Tandem Mass Spectrometry (MS/MS): If a potential deletion sequence is identified, perform tandem MS on the parent ion of the suspected impurity.[4][5] Comparing the fragmentation pattern with that of the target peptide will reveal a gap in the b-ion or y-ion series, confirming the identity and location of the missing amino acid.[4]

Frequently Asked Questions (FAQs)

Identification of Deletion Sequences

Q1: What is a deletion sequence and why does it occur?

A deletion sequence is an impurity in a synthetic peptide where one or more amino acid residues are missing from the intended sequence.[4] This primarily occurs due to incomplete coupling of an amino acid to the growing peptide chain during solid-phase peptide synthesis (SPPS).[4][6] If the coupling reaction doesn't reach completion, the subsequent amino acid is added to the unreacted portion of the peptide chain, resulting in a shorter final product.[4]

Q2: What are the primary analytical techniques for identifying deletion sequences?

The most common and effective methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[3][5][7][8]

  • RP-HPLC separates the target peptide from impurities, including deletion sequences.[1][2]

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) determines the molecular weight of the species in each HPLC peak, allowing for the identification of peptides with lower masses indicative of deletions.[2][3]

  • Tandem MS (MS/MS) is used to fragment the peptide and confirm the exact location of the missing amino acid by analyzing the resulting ion series.[4][5]

Q3: Can Edman degradation be used to identify deletion sequences?

Yes, Edman degradation is a classic method for N-terminal sequencing that can identify the sequence of amino acids one by one from the N-terminus.[9][10][11] However, it is less commonly used now compared to MS-based methods.[12] It can be useful for confirming the N-terminal sequence but may not be efficient for identifying deletions within a long peptide chain.[13]

Causes and Prevention of Deletion Sequences

Q4: What are the common causes of incomplete coupling that lead to deletion sequences?

Several factors can contribute to incomplete coupling during SPPS:

  • Steric Hindrance: Bulky amino acids or protecting groups can physically obstruct the coupling reaction.[14]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminus inaccessible for the next coupling step.[15][16] This is particularly common with hydrophobic sequences.[17]

  • Secondary Structure Formation: The peptide chain can form stable secondary structures, such as β-sheets, which can hinder the coupling reaction.[15][16][17]

  • Suboptimal Reaction Conditions: Inadequate coupling time, insufficient reagent concentration, or inefficient activation of the amino acid can all lead to incomplete reactions.[14]

Q5: How can I prevent the formation of deletion sequences during the synthesis of Tyr(Bzl) peptides?

To minimize the formation of deletion sequences, consider the following strategies:

  • Optimize Coupling Conditions:

    • Double Coupling: Repeat the coupling step for amino acids known to be difficult to incorporate, such as those with bulky side chains or those being coupled to a hindered N-terminus.[14][17]

    • Extended Coupling Time: Increasing the reaction time can help drive the coupling to completion.[17]

  • Use Efficient Coupling Reagents: Employ highly reactive coupling reagents like HATU, HBTU, or HCTU to improve coupling efficiency.[17][18]

  • Incorporate Pseudoproline Dipeptides: These can be used to disrupt the formation of secondary structures in the growing peptide chain, thereby improving solvation and coupling efficiency.[4]

  • Choose Appropriate Solvents: In some cases, using alternative solvents like N-Methyl-2-pyrrolidone (NMP) or solvent mixtures can improve the solubility of the peptide and reduce aggregation.[15]

StrategyDescriptionImpact on Purity
Double Coupling Repeating the coupling step for a specific amino acid.Significantly reduces deletion sequences at problematic residues.[14][17]
Extended Coupling Time Increasing the duration of the coupling reaction.Improves coupling efficiency, especially for slow reactions.[17]
Use of HATU/HBTU Employing highly efficient uronium-based coupling reagents.Enhances the rate and completeness of the coupling reaction.[17][18]
Pseudoproline Dipeptides Incorporating dipeptides that introduce a "kink" in the peptide backbone.Disrupts secondary structures, preventing aggregation and improving yields.[4]
Removal of Deletion Sequences

Q6: What is the most effective method for removing deletion sequences from my crude Tyr(Bzl) peptide?

The standard and most effective method for purifying peptides and removing deletion sequences is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2] This technique separates peptides based on their hydrophobicity.[1] Since a deletion sequence is typically more polar than the full-length peptide, it will elute earlier from the C18 column.[1]

Q7: Are there other purification techniques that can be used?

While RP-HPLC is the primary method, other chromatographic techniques can be employed, sometimes in conjunction with RP-HPLC, for complex purifications:

  • Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. This can be effective if the deleted amino acid significantly alters the overall charge of the peptide.[3]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It can be used as an initial clean-up step to remove significantly smaller truncated sequences.

Q8: My Tyr(Bzl) peptide is difficult to purify. What could be the issue?

Challenges in purifying Tyr(Bzl) peptides can arise from:

  • Incomplete Cleavage of the Bzl group: The benzyl (Bzl) protecting group on Tyrosine can be resistant to cleavage, leading to a significant impurity that may be difficult to separate from the desired peptide.[19] Ensure you are using an appropriate cleavage cocktail (e.g., Reagent K) and sufficient cleavage time (4-6 hours).[19]

  • Co-elution of Impurities: Deletion sequences that do not significantly alter the hydrophobicity of the peptide may co-elute with the main product in RP-HPLC. Optimizing the HPLC gradient and mobile phase may be necessary to achieve separation.[20]

Purification MethodPrinciple of SeparationBest Suited For
RP-HPLC HydrophobicityPrimary method for purifying most synthetic peptides and removing deletion sequences.[1][2]
Ion-Exchange Chromatography Net ChargeSeparating peptides where the deletion significantly changes the overall charge.[3]
Size-Exclusion Chromatography Molecular SizeInitial cleanup to remove small, truncated impurities.

Experimental Protocols & Workflows

Protocol 1: Identification of Deletion Sequences by LC-MS
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA or formic acid) to a concentration of approximately 1 mg/mL.[4]

  • HPLC Separation: Inject the sample onto a C18 RP-HPLC column. Elute the peptides using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA). Monitor the elution profile at 210-220 nm.[1]

  • Mass Spectrometry Analysis: Direct the eluent from the HPLC to an ESI or MALDI mass spectrometer. Acquire the mass spectrum for each eluting peak.

  • Data Analysis: Compare the observed molecular weights with the theoretical molecular weight of the target peptide. Peaks with masses corresponding to the target peptide minus the mass of one or more amino acids are potential deletion sequences.[4]

Protocol 2: Confirmation of Deletion Sequence by Tandem MS (MS/MS)
  • Parent Ion Selection: In the mass spectrometer, isolate the ion corresponding to the suspected deletion sequence.

  • Fragmentation: Subject the selected parent ion to collision-induced dissociation (CID) to generate fragment ions.

  • Fragment Ion Analysis: Analyze the resulting MS/MS spectrum. The masses of the b- and y-ions will form a series. A gap in this series that corresponds to the mass of a specific amino acid will confirm the deletion and its location within the peptide sequence.[4]

Protocol 3: Purification of Tyr(Bzl) Peptide by Preparative RP-HPLC
  • Method Development: Optimize the separation on an analytical RP-HPLC system to achieve good resolution between the target peptide and the deletion sequences.

  • Scale-Up: Transfer the optimized method to a preparative RP-HPLC system with a larger C18 column.

  • Fraction Collection: Collect fractions as the peptides elute from the column.

  • Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC and MS.

  • Pooling and Lyophilization: Pool the fractions containing the pure target peptide and lyophilize to obtain the final product as a powder.[1]

Visualizations

Identification_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_confirmation Confirmation cluster_purification Purification Crude_Peptide Crude Peptide Product HPLC RP-HPLC Analysis Crude_Peptide->HPLC Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC MS Mass Spectrometry (MS) HPLC->MS Impurity_Peaks Impurity Peaks Identified MS->Impurity_Peaks Mass Mismatch MSMS Tandem MS (MS/MS) Impurity_Peaks->MSMS Deletion_Confirmed Deletion Sequence Confirmed MSMS->Deletion_Confirmed Pure_Peptide Pure Peptide Prep_HPLC->Pure_Peptide Prevention_Strategies cluster_causes cluster_solutions Deletion_Sequences Deletion Sequences Incomplete_Coupling Incomplete Coupling Deletion_Sequences->Incomplete_Coupling Steric_Hindrance Steric Hindrance Incomplete_Coupling->Steric_Hindrance Aggregation Aggregation Incomplete_Coupling->Aggregation Secondary_Structure Secondary Structure Incomplete_Coupling->Secondary_Structure Double_Coupling Double Coupling Double_Coupling->Incomplete_Coupling Pseudoprolines Use Pseudoprolines Pseudoprolines->Incomplete_Coupling Optimized_Reagents Optimized Reagents Optimized_Reagents->Incomplete_Coupling

References

Technical Support Center: Handling Aggregation of Peptides Containing Tyr(Bzl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing benzyl-protected Tyrosine (Tyr(Bzl)).

Frequently Asked Questions (FAQs)

Q1: What causes peptides containing Tyr(Bzl) to aggregate?

A1: The primary cause of aggregation in peptides containing Tyr(Bzl) is the hydrophobicity of the benzyl (Bzl) group protecting the hydroxyl group of the tyrosine side chain.[1] This bulky, nonpolar group promotes intermolecular hydrophobic interactions and hydrogen bonding between peptide chains, leading to the formation of insoluble aggregates.[1] This can occur both during solid-phase peptide synthesis (SPPS) and after the peptide has been cleaved from the resin.[1]

Q2: How can I identify if my Tyr(Bzl)-containing peptide is aggregating during solid-phase synthesis?

A2: On-resin aggregation can be identified by several indicators:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Boc deprotection may be slow or incomplete.[1] It is important to note that in cases of severe aggregation, the Kaiser test can give a false negative result because the aggregated peptide can block the ninhydrin reagent from reaching the free amines.[2]

  • Physical Clumping: The resin may become sticky or form visible clumps.[1]

  • Low Yield of Final Peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[1]

Q3: My peptide containing Tyr(Bzl) has been successfully synthesized and cleaved, but now it won't dissolve. What should I do?

A3: Aggregation is a common issue for purified peptides, especially those containing hydrophobic residues like Tyr(Bzl).[1] The hydrophobic nature of the benzyl group can cause the peptide to be poorly soluble in aqueous solutions.[1][3] The recommended approach is to first dissolve the peptide in a small amount of a strong organic solvent and then slowly add it to your aqueous buffer with gentle stirring.[3][4]

Troubleshooting Guides

Issue 1: On-Resin Aggregation During Peptide Synthesis

If you suspect on-resin aggregation of your Tyr(Bzl)-containing peptide, the following strategies can be employed to disrupt the secondary structures causing the aggregation.

Troubleshooting Workflow for On-Resin Aggregation

OnResin_Aggregation_Troubleshooting cluster_synthesis Peptide Synthesis cluster_strategies Troubleshooting Strategies cluster_outcome Outcome start Start Synthesis observe_agg Observe Signs of Aggregation? (Poor Swelling, +Kaiser Test) start->observe_agg synthesis_ok Continue Synthesis observe_agg->synthesis_ok No implement_strategies Implement Troubleshooting Strategies observe_agg->implement_strategies Yes solvent Solvent Modification (NMP, DMSO) implement_strategies->solvent chaotropic Chaotropic Agents (LiCl, KSCN) implement_strategies->chaotropic temperature Elevated Temperature (40-60°C) implement_strategies->temperature microwave Microwave Synthesis implement_strategies->microwave sonication Sonication implement_strategies->sonication monitor Monitor Synthesis (Test Cleavage) solvent->monitor chaotropic->monitor temperature->monitor microwave->monitor sonication->monitor success Successful Synthesis monitor->success Improved failure Resynthesize with Modified Strategy monitor->failure Not Improved Solubilization_Workflow start Lyophilized Peptide dissolve_organic Dissolve in minimal organic solvent (DMSO, DMF) start->dissolve_organic add_aqueous Slowly add aqueous buffer dissolve_organic->add_aqueous check_solubility Is peptide soluble? add_aqueous->check_solubility soluble Peptide in Solution check_solubility->soluble Yes troubleshoot Troubleshoot Further check_solubility->troubleshoot No ph_adjust Adjust pH away from pI troubleshoot->ph_adjust sonicate Sonication troubleshoot->sonicate ph_adjust->check_solubility sonicate->check_solubility Cleavage_Logic cluster_cleavage Cleavage Process cluster_products Reaction Products cluster_scavengers Role of Scavengers cluster_final Final Product start Peptide-Resin with Tyr(Bzl) tfa Add TFA Cleavage Cocktail start->tfa cleavage Cleavage of Bzl group tfa->cleavage peptide Deprotected Peptide cleavage->peptide benzyl_cation Benzyl Cation (Reactive) cleavage->benzyl_cation scavengers Scavengers Present? (e.g., Thioanisole, Phenol) benzyl_cation->scavengers trap Scavengers Trap Benzyl Cation scavengers->trap Yes side_reactions Side Reactions Occur (Re-alkylation) scavengers->side_reactions No high_purity High Purity Peptide trap->high_purity impurities Peptide with Impurities side_reactions->impurities

References

Validation & Comparative

Comparing Boc-Tyr(Bzl)-OH and Fmoc-Tyr(tBu)-OH in SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Boc-Tyr(Bzl)-OH and Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthesis. The two most established methodologies in solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection. This guide provides an objective, data-driven comparison of these two strategies, with a specific focus on the incorporation of tyrosine, a functionally significant amino acid, using Boc-Tyr(Bzl)-OH and Fmoc-Tyr(tBu)-OH.

The fundamental difference between these two approaches lies in their orthogonality, which dictates the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage conditions.[1][2] The Boc strategy employs moderately strong acid for Nα-deprotection, while the Fmoc strategy utilizes a mild base, making it a more popular choice for routine synthesis of peptides, especially those containing sensitive residues.[1][3]

Head-to-Head Comparison: Key Performance Parameters

The choice between the Boc/Bzl and Fmoc/tBu strategies for tyrosine incorporation depends on several factors, including the peptide's length, sequence complexity, hydrophobicity, and the presence of post-translational modifications.[1][4]

ParameterBoc-Tyr(Bzl)-OH (Boc/Bzl Strategy)Fmoc-Tyr(tBu)-OH (Fmoc/tBu Strategy)Key Considerations
Nα-Deprotection 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2][5]20% Piperidine in Dimethylformamide (DMF)[5][6]Repeated acid treatment in Boc-SPPS can lead to side reactions and degradation of sensitive residues.[5] The milder basic deprotection in Fmoc-SPPS is generally preferred.[3]
Side-Chain Protection Benzyl (Bzl) ethertert-Butyl (tBu) etherBzl group is cleaved with strong acid (e.g., HF).[7] The tBu group is labile to TFA used in the final cleavage step of Fmoc-SPPS.[8]
Final Cleavage Strong acid (e.g., HF, TFMSA)[3]Trifluoroacetic acid (TFA) with scavengers[8][9]The use of hazardous HF in Boc-SPPS requires specialized equipment.[3][10] TFA cleavage is milder and more convenient.
Coupling Efficiency Generally high, but can be affected by steric hindrance.[7]Typically exceeds 99% with modern coupling agents.Efficient coupling is crucial to avoid deletion sequences.[7]
Crude Purity Often high, especially for hydrophobic peptides.[]Generally higher for a broader range of peptides due to milder conditions.[3]Milder Fmoc conditions typically result in fewer side products.[5]
Solubility Protected peptides generally have higher solubility.[12]Can be lower, especially for hydrophobic sequences prone to aggregation.[4][12]The protonated N-terminus after Boc deprotection can disrupt aggregation.[3][12]
Side Reactions Benzyl group migration, alkylation from carbocations, aspartimide formation.[13][14][15]Diketopiperazine formation (at the dipeptide stage), racemization with certain activators.[5][16][17]Careful selection of scavengers and coupling reagents is critical in both strategies.

Experimental Protocols

Detailed methodologies for a single coupling cycle are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Boc-Tyr(Bzl)-OH Coupling Cycle (Boc/Bzl Strategy)

This protocol outlines the manual steps for deprotection, neutralization, and coupling on a solid-phase resin (e.g., Merrifield resin).

Materials:

  • Peptide-resin

  • Boc-Tyr(Bzl)-OH

  • Deprotection Solution: 50% TFA in DCM[1]

  • Neutralization Solution: 5-10% Diisopropylethylamine (DIEA) in DCM[18]

  • Coupling Reagents: e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)[1][13]

  • Solvents: DCM, DMF[1]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.[1][13]

  • Boc Deprotection:

    • Drain the solvent. Add the deprotection solution (50% TFA/DCM) and agitate for 1-2 minutes.[1]

    • Drain and add a fresh aliquot of the deprotection solution. Agitate for an additional 20-30 minutes.[1][19]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x).[19]

  • Neutralization:

    • Add the neutralization solution (5-10% DIEA/DCM) and agitate for 2 minutes.[19]

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (5-7 times).[1]

  • Amino Acid Coupling (DCC/HOBt):

    • In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 eq.) and HOBt (3 eq.) in DMF/DCM.[1]

    • Add DCC (3 eq.) to the solution and allow it to pre-activate for 10 minutes at 0°C.[1]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 2-4 hours at room temperature.[1]

  • Monitoring and Washing:

    • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.[13]

    • Once complete, drain the coupling solution and wash the resin with DMF and DCM.[13]

Protocol 2: Fmoc-Tyr(tBu)-OH Coupling Cycle (Fmoc/tBu Strategy)

This protocol outlines the manual steps for deprotection and coupling on a solid-phase resin (e.g., Wang or Rink Amide resin).[8]

Materials:

  • Peptide-resin

  • Fmoc-Tyr(tBu)-OH

  • Deprotection Solution: 20% (v/v) piperidine in DMF[6]

  • Coupling Reagents: e.g., HBTU/HATU and DIEA, or DIC/OxymaPure[16][20]

  • Solvents: DMF, DCM[16]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[6][8]

  • Fmoc Deprotection:

    • Drain the DMF. Add the deprotection solution (20% piperidine/DMF).[6]

    • Agitate for 3-5 minutes, then drain.[6][8]

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.[6][20]

  • Amino Acid Coupling (HBTU/DIEA):

    • In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.[16]

    • Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[16]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[16]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[16][20]

    • After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF and DCM.[16]

Visualizing the Chemistries and Workflows

To better understand the fundamental differences and processes, the following diagrams illustrate the chemical structures and the respective SPPS workflows.

G cluster_boc Boc-Tyr(Bzl)-OH cluster_fmoc Fmoc-Tyr(tBu)-OH Boc_Tyr Fmoc_Tyr Boc_SPPS_Workflow start Resin-AA(Boc) deprotection Boc Deprotection (25-50% TFA/DCM) start->deprotection wash1 Wash (DCM/IPA) deprotection->wash1 neutralization Neutralization (5-10% DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Couple next Boc-AA-OH (e.g., DCC/HOBt) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 repeat Repeat Cycle wash3->repeat repeat->deprotection for next residue final Final Cleavage (HF) repeat->final synthesis complete Fmoc_SPPS_Workflow start Resin-AA(Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA-OH (e.g., HBTU/DIEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection for next residue final Final Cleavage (TFA) repeat->final synthesis complete Decision_Framework start Target Peptide Synthesis q1 Peptide is long, hydrophobic, or prone to aggregation? start->q1 boc_path Consider Boc/Bzl Strategy q1->boc_path Yes q2 Peptide contains acid-sensitive residues or modifications? q1->q2 No end_boc end_boc boc_path->end_boc Utilize Boc-Tyr(Bzl)-OH Requires HF apparatus fmoc_path Prefer Fmoc/tBu Strategy q2->fmoc_path Yes routine Routine Synthesis? q2->routine No end_fmoc end_fmoc fmoc_path->end_fmoc Utilize Fmoc-Tyr(tBu)-OH Milder, more versatile routine->boc_path No (Special Case) routine->fmoc_path Yes

References

Advantages of Boc-Tyr(Bzl)-OH for short to moderate-length peptides.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the selection of appropriate protecting groups for amino acid building blocks is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthesis. This guide provides a detailed comparison of N-α-tert-butyloxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) with other commonly used protected tyrosine derivatives, particularly in the context of Solid-Phase Peptide Synthesis (SPPS) for short to moderate-length peptides.

The Boc/Bzl protection strategy is a classic and robust method in SPPS.[1] In this approach, the temporary N-α-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more permanent side-chain protecting groups, like the benzyl (Bzl) group on the tyrosine side chain, are cleaved at the end of the synthesis using a strong acid such as anhydrous hydrogen fluoride (HF).[2]

Advantages of Boc-Tyr(Bzl)-OH for Short to Moderate-Length Peptides

Boc-Tyr(Bzl)-OH is a valuable reagent for the synthesis of short to moderate-length peptides due to several key advantages. The Boc group is easily removed under acidic conditions that are generally mild enough to avoid significant degradation of the growing peptide chain.[1] Furthermore, Boc-amino acids are typically crystalline, stable, and easy to handle and store for extended periods.[1]

However, a crucial consideration is the partial lability of the benzyl ether linkage of Boc-Tyr(Bzl)-OH to the repetitive TFA treatments required for Nα-Boc deprotection.[3][4] This can lead to premature deprotection and subsequent side reactions, most notably the migration of the benzyl group from the oxygen atom to the carbon atoms of the tyrosine ring (O to C migration).[4][5] This susceptibility makes Boc-Tyr(Bzl)-OH less suitable for the synthesis of very long peptides where the cumulative exposure to TFA is substantial.[4] For shorter to moderate-length peptides, this side reaction is less pronounced, making Boc-Tyr(Bzl)-OH a cost-effective and reliable choice.

Performance Comparison of Protected Tyrosine Derivatives

The choice of protecting group for the tyrosine side chain has a significant impact on the outcome of peptide synthesis. Below is a comparative summary of Boc-Tyr(Bzl)-OH and its common alternatives.

Protecting Group StrategyNα-ProtectionSide-Chain ProtectionKey AdvantagesKey DisadvantagesTypical Crude Purity
Boc/Bzl BocBenzyl (Bzl)Cost-effective; robust for short to moderate peptides.[3]Partial lability of Bzl group to TFA can lead to side reactions (e.g., O to C migration).[4][5] Requires strong acid (HF) for final cleavage.[2]Good to Moderate
Boc/Cl₂Bzl Boc2,6-Dichlorobenzyl (Cl₂Bzl)Increased acid stability of the side-chain protecting group compared to Bzl, reducing side reactions during TFA deprotection.[6][7]Higher cost of the amino acid derivative. Requires strong acid (HF) for final cleavage.[7]Good to High
Fmoc/tBu Fmoctert-Butyl (tBu)Orthogonal protection scheme; milder deprotection conditions (piperidine for Fmoc removal).[8] Generally leads to higher crude purity.[9]Potential for tert-butylation of the tyrosine ring as a side reaction.[5] Fmoc-amino acids are generally more expensive than Boc-amino acids.[]High
Boc/Boc Boctert-Butyloxycarbonyl (Boc)Both protecting groups are removed with strong acid in the final step.[11]The side-chain Boc group is more susceptible to premature cleavage during Nα-Boc removal than the tBu ether.[12]Moderate

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and high-yield peptide synthesis.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid coupling using Boc-Tyr(Bzl)-OH.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes in a reaction vessel.[13]

2. Nα-Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.[14]

  • Agitate the mixture for 30 minutes at room temperature.[15]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x).[14]

3. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 2 minutes and repeat the neutralization step.

  • Wash the resin with DCM (3x).

4. Amino Acid Coupling:

  • Dissolve Boc-Tyr(Bzl)-OH (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in N,N-dimethylformamide (DMF).[13]

  • Add an activator base (e.g., DIEA, 4-8 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).[13]

5. Washing:

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).[13]

  • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection (Boc/Bzl Strategy)

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger (e.g., anisole or p-cresol)[11]

  • HF cleavage apparatus

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin under vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add the scavenger (e.g., p-cresol, approximately 1 mL per gram of resin).[11]

  • Cool the reaction vessel to 0°C.

  • Slowly distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[11]

  • Stir the mixture at 0°C for 60 minutes.[11]

  • After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.[2]

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the peptide precipitate by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Chemical Structures

To better illustrate the processes and molecules discussed, the following diagrams are provided.

Boc_SPPS_Workflow Resin Resin Deprotection Nα-Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-Tyr(Bzl)-OH + HBTU/DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat n-1 times Final_Cleavage Final Cleavage (HF + Scavenger) Washing->Final_Cleavage Final Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Boc-SPPS Workflow for Peptide Synthesis.

Chemical Structure of Boc-Tyr(Bzl)-OH.

Decision_Tree Start Start: Choose Tyr Protection Peptide_Length Peptide Length? Start->Peptide_Length Acid_Sensitivity Acid Sensitive Residues? Peptide_Length->Acid_Sensitivity Short to Moderate Fmoc_tBu Use Fmoc-Tyr(tBu)-OH Peptide_Length->Fmoc_tBu Long Cost_Consideration Cost a Major Factor? Acid_Sensitivity->Cost_Consideration No Acid_Sensitivity->Fmoc_tBu Yes Boc_Bzl Use Boc-Tyr(Bzl)-OH Cost_Consideration->Boc_Bzl Yes Boc_Cl2Bzl Consider Boc-Tyr(2,6-Cl2Bzl)-OH Cost_Consideration->Boc_Cl2Bzl No

Decision Tree for Tyrosine Protection Strategy.

References

A Head-to-Head Battle in Long Peptide Synthesis: Boc-Tyr(Bzl)-OH vs. Boc-Tyr(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the synthesis of long peptides, the choice of protected amino acids is a critical decision that profoundly impacts yield, purity, and the overall success of the project. Within the framework of Boc solid-phase peptide synthesis (SPPS), the protection of the tyrosine side chain is a key consideration. This guide provides an objective, data-driven comparison of two commonly used protected tyrosine derivatives: Boc-Tyr(Bzl)-OH and Boc-Tyr(Boc)-OH.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS, particularly valued for its robustness in synthesizing hydrophobic or aggregation-prone peptides.[1][2] This methodology relies on the acid-labile Boc group for temporary Nα-amino protection and more acid-stable protecting groups for the amino acid side chains.[3] The choice between a benzyl (Bzl) ether or a tert-butyloxycarbonyl (Boc) carbonate for the protection of the tyrosine phenolic hydroxyl group dictates the potential for side reactions and influences the final cleavage strategy.

Executive Summary

Boc-Tyr(Bzl)-OH utilizes a benzyl ether for side-chain protection. While traditionally used, the Bzl group exhibits partial lability to the repeated trifluoroacetic acid (TFA) treatments required for Nα-Boc removal, especially in the synthesis of long peptides.[4] This can lead to premature deprotection and subsequent side reactions.

Boc-Tyr(Boc)-OH employs a second Boc group to protect the tyrosine side chain. This strategy offers the advantage of simultaneous deprotection of the side chain and final cleavage from the resin under strong acid conditions (e.g., anhydrous Hydrogen Fluoride, HF).[5] However, the side-chain Boc group is more susceptible to premature cleavage during the repetitive Nα-Boc deprotection steps compared to more robust protecting groups.[1]

Data Presentation: A Comparative Analysis

The following tables summarize the key performance parameters of Boc-Tyr(Bzl)-OH and Boc-Tyr(Boc)-OH in the context of long peptide synthesis.

ParameterBoc-Tyr(Bzl)-OHBoc-Tyr(Boc)-OHKey Considerations
Side-Chain Protecting Group Benzyl (Bzl) ethertert-Butyloxycarbonyl (Boc) carbonateThe choice of protecting group dictates its stability throughout the synthesis.
Stability to Nα-Boc Deprotection (TFA) Partially labile, especially in long syntheses.[4]Can be labile with repeated TFA treatments.[5]Premature deprotection is a key concern for both, leading to potential side reactions.
Primary Side Reactions - O- to C-migration of the benzyl group (3-benzyltyrosine formation).[6] - Acylation of the prematurely exposed hydroxyl group.[7]- C-alkylation by tert-butyl cations (3-tert-butyl-tyrosine formation).[6] - Fries-type rearrangement of the Boc group.The nature of the protecting group determines the specific side products that may form.
Reported Side Product Formation Dependent on acid concentration and exposure time.C-alkylation by tert-butyl cation reported to be in the range of 0.5-1.0%.[6]Scavengers are crucial to mitigate these side reactions.
Final Cleavage/Deprotection Strong acid (e.g., HF, TFMSA).[8][9]Strong acid (e.g., HF).[5]Both require strong, hazardous acids for final cleavage.
Expected Crude Purity (General Boc-SPPS) 80-90%[1]80-90%[1]Purity is highly sequence-dependent and influenced by the efficiency of coupling and deprotection steps.

Experimental Protocols

The following are generalized protocols for the incorporation of Boc-Tyr(Bzl)-OH and Boc-Tyr(Boc)-OH in manual Boc-SPPS.

I. Single Amino Acid Coupling Cycle

This protocol outlines the steps for adding either Boc-Tyr(Bzl)-OH or Boc-Tyr(Boc)-OH to a growing peptide chain on a solid support (e.g., Merrifield resin).

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve the respective protected tyrosine (Boc-Tyr(Bzl)-OH or Boc-Tyr(Boc)-OH) (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in N,N-Dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.[5]

  • Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue/purple color signifies incomplete coupling, requiring the coupling step to be repeated.

  • Washing: Once coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

II. Final Cleavage and Deprotection

Caution: This step involves the use of highly corrosive and toxic anhydrous hydrogen fluoride (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation: Thoroughly dry the final peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail containing a strong acid and scavengers. A common "low-high" HF procedure is often used to minimize side reactions.[6]

    • Low HF Step: A mixture of HF/dimethyl sulfide (DMS) (1:3 v/v) with a scavenger like p-cresol is used to remove more labile protecting groups.[10]

    • High HF Step: Neat anhydrous HF with scavengers (e.g., anisole or p-cresol) is used for the final cleavage from the resin and removal of all side-chain protecting groups.[10]

  • Cleavage Reaction:

    • Cool the peptide-resin in the HF apparatus to 0°C.

    • Add the "low HF" cocktail and react for 2 hours at 0°C.

    • Remove the low HF cocktail by evaporation.

    • Add the "high HF" cocktail to the resin and react for 1 hour at 0°C.

  • HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the precipitate several times with cold diethyl ether to remove scavengers and organic-soluble impurities.

  • Extraction and Lyophilization: Dissolve the crude peptide in an aqueous solution (e.g., 10% acetic acid) and lyophilize to obtain the final peptide powder.

Mandatory Visualization

Caption: Chemical structures of Boc-Tyr(Bzl)-OH and Boc-Tyr(Boc)-OH.

Peptide_Synthesis_Workflow start Start with Resin-Bound Peptide deprotection Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM/IPA) deprotection->wash1 neutralization Neutralization (5% DIEA in DCM) wash2 Wash (DCM) neutralization->wash2 coupling Coupling of Boc-Tyr(X)-OH (HBTU/DIEA in DMF) X = Bzl or Boc kaiser Kaiser Test coupling->kaiser wash1->neutralization wash2->coupling wash3 Wash (DMF/DCM) cycle Repeat for next amino acid wash3->cycle cleavage Final Cleavage & Deprotection (Anhydrous HF) wash3->cleavage Final Amino Acid kaiser->coupling Positive kaiser->wash3 Negative cycle->deprotection end Purified Peptide cleavage->end

Caption: General workflow for Boc-SPPS incorporating a protected tyrosine.

Conclusion

The choice between Boc-Tyr(Bzl)-OH and Boc-Tyr(Boc)-OH for long peptide synthesis is a nuanced one, with each reagent presenting a distinct set of advantages and challenges.

  • Boc-Tyr(Bzl)-OH , while a classic choice, carries a higher risk of premature side-chain deprotection during the synthesis of long peptides due to the partial lability of the benzyl group to TFA. This can necessitate the use of more acid-stable, and often more expensive, alternatives like Boc-Tyr(2,6-Cl2Bzl)-OH for complex syntheses.[7]

  • Boc-Tyr(Boc)-OH offers a streamlined final deprotection step but requires careful management of the repetitive TFA treatments to minimize premature loss of the side-chain Boc group and subsequent alkylation side reactions.

Ultimately, the optimal choice depends on the specific peptide sequence, its length, and the synthetic strategy. For shorter peptides, both reagents can be used effectively. For the synthesis of particularly long peptides, where repeated TFA exposure is a significant concern, a more acid-stable protecting group on the tyrosine side chain may be the more prudent choice to maximize the yield and purity of the final product. The use of appropriate scavengers during cleavage is mandatory in both cases to mitigate the formation of alkylated byproducts.

References

Protecting Tyrosine in Boc SPPS: A Guide to Alternatives for Enhanced Peptide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry, the protection of the tyrosine side chain is a critical consideration. The traditional choice, Boc-Tyr(Bzl)-OH, while widely used, is susceptible to acid-catalyzed side reactions that can compromise the purity and yield of the final peptide. This guide provides an objective comparison of common alternatives to Boc-Tyr(Bzl)-OH, supported by available data and detailed experimental protocols, to aid in the selection of the optimal building block for your synthesis needs.

The primary challenge with Boc-Tyr(Bzl)-OH lies in the partial lability of the benzyl (Bzl) ether protecting group to the repetitive trifluoroacetic acid (TFA) treatments required for Nα-Boc deprotection.[1][2] This can lead to premature deprotection of the tyrosine hydroxyl group and subsequent C-alkylation of the aromatic ring by the liberated benzyl cation, forming 3-benzyltyrosine as a significant impurity.[1][3] This side reaction is particularly problematic in the synthesis of long peptides where the tyrosine residue is exposed to numerous acid deprotection cycles.[4]

To address this limitation, several alternative protecting groups with enhanced acid stability have been developed. This guide focuses on the most widely adopted alternatives: 2,6-dichlorobenzyl (2,6-Cl₂-Bzl) and 2-bromobenzyloxycarbonyl (2-Br-Z).

Comparative Analysis of Tyrosine Protecting Groups

The selection of a tyrosine protecting group in Boc SPPS hinges on a balance between stability to TFA and ease of removal during the final cleavage step, typically with strong acids like hydrofluoric acid (HF).

Protecting GroupStructureKey AdvantagesKey DisadvantagesFinal Cleavage
Benzyl (Bzl) -CH₂-C₆H₅Economical and widely available.Susceptible to acid-catalyzed rearrangement (C-alkylation) leading to 3-benzyltyrosine impurity, especially in long sequences.[1][4]HF, TFMSA
2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) -CH₂-C₆H₃Cl₂Significantly more stable to 50% TFA due to the electron-withdrawing effect of the chlorine atoms, minimizing C-alkylation.[1][5][6]Higher cost compared to Bzl.HF, TMSOTf[5]
2-Bromobenzyloxycarbonyl (2-Br-Z) -C(O)O-CH₂-C₆H₄BrStable to repetitive TFA treatments, preventing C-alkylation.[5][7]Can be labile to piperidine, limiting its use in Fmoc strategies.[5][7]HF, TFMSA, HBr[5]

Quantitative Performance Data

While direct, side-by-side quantitative comparisons under identical conditions are not extensively published, the literature consistently indicates a significant reduction in side product formation when employing more acid-stable protecting groups. The stability is qualitatively ranked as: 2,6-Cl₂-Bzl > 2-Br-Z > Bzl.

DerivativeModel PeptideSynthesis ConditionsObserved Side ProductsCrude PurityReference
Boc-Tyr(Bzl)-OH Generic long peptidesStandard Boc-SPPS with 50% TFA/DCM3-benzyltyrosineLower, especially for N-terminal Tyr[1][4]
Boc-Tyr(2,6-Cl₂-Bzl)-OH Generic long peptidesStandard Boc-SPPS with 50% TFA/DCMMinimized C-alkylation productsHigher[1][5]
Boc-Tyr(2-Br-Z)-OH Generic long peptidesStandard Boc-SPPS with 50% TFA/DCMMinimized C-alkylation productsHigher[5][7]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle for incorporating a Boc-protected tyrosine derivative into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Tyr(Protecting Group)-OH (3 equivalents)

  • Coupling reagent (e.g., HBTU, 3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% TFA in DCM (v/v)

  • 10% DIEA in DCM (v/v)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Treat the resin again with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-Tyr(Protecting Group)-OH with HBTU and DIEA in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

Protocol 2: Final Peptide Cleavage and Deprotection (HF)

Caution: This procedure involves the use of highly hazardous hydrogen fluoride (HF) and must be performed in a specialized, well-ventilated apparatus by trained personnel.

Materials:

  • Dried peptide-resin

  • Anhydrous HF

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in the HF cleavage apparatus.

  • Add the appropriate scavengers.

  • Cool the apparatus to -5 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Visualizing the Chemistry

Boc SPPS Workflow

Boc_SPPS_Workflow Resin Resin Support Deprotection Nα-Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Washing Washing (DCM, DMF) Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat n cycles Cleavage Final Cleavage & Deprotection (HF) Washing->Cleavage After last AA Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: A generalized workflow for Boc solid-phase peptide synthesis (SPPS).

Tyrosine Protecting Group Structures

Tyrosine_Protecting_Groups cluster_Bzl Boc-Tyr(Bzl)-OH cluster_Cl2Bzl Boc-Tyr(2,6-Cl2-Bzl)-OH cluster_BrZ Boc-Tyr(2-Br-Z)-OH Bzl_structure Cl2Bzl_structure Cl1 Cl Cl2 Cl BrZ_structure

Caption: Chemical structures of Boc-protected tyrosine derivatives. (Note: Generic tyrosine image used as a placeholder).

Benzyl Group Migration Side Reaction

Benzyl_Migration start Boc-Tyr(Bzl)-OH on resin tfa Repetitive TFA Treatment start->tfa reaction Electrophilic Aromatic Substitution start->reaction deprotection Premature Bzl deprotection tfa->deprotection cation Benzyl Cation [C₆H₅CH₂]⁺ deprotection->cation cation->reaction product 3-Benzyltyrosine Impurity reaction->product

Caption: Mechanism of the acid-catalyzed benzyl group migration side reaction.

Conclusion

While Boc-Tyr(Bzl)-OH remains a viable and cost-effective option for the synthesis of short peptides or for tyrosine incorporation near the C-terminus, its use presents a significant risk of side-product formation in more demanding syntheses. For the synthesis of long peptides or sequences where high purity is paramount, the use of more acid-stable alternatives such as Boc-Tyr(2,6-Cl₂-Bzl)-OH or Boc-Tyr(2-Br-Z)-OH is strongly recommended. The enhanced stability of these protecting groups to repetitive TFA treatment minimizes the formation of C-alkylated impurities, leading to a cleaner crude product and simplifying subsequent purification steps. The choice between these alternatives will depend on factors such as cost, availability, and compatibility with the final cleavage conditions.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for the Validation of Tyr(Bzl)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the accurate validation of peptides containing side-chain protecting groups is a critical checkpoint. Among these, the benzyl ether protection of tyrosine, Tyr(Bzl), presents unique analytical considerations. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the validation of Tyr(Bzl)-containing peptides, supported by experimental data and detailed protocols to ensure confident characterization of these synthetic molecules.

The benzyl group is a common choice for protecting the hydroxyl functionality of tyrosine during solid-phase peptide synthesis (SPPS). Its removal is typically achieved under strong acid conditions, and therefore, monitoring its presence or absence is crucial for confirming the final deprotected peptide sequence and identifying any synthesis-related impurities.[1] Mass spectrometry (MS) stands as the primary tool for this validation, offering high sensitivity and detailed structural information.[1] However, the choice of ionization and fragmentation techniques can significantly impact the quality and interpretation of the resulting data.[1]

A significant characteristic in the MS/MS analysis of Tyr(Bzl)-containing peptides is the potential for the neutral loss of the benzyl group (C7H7, ~91 Da) or the entire benzyloxy group (C7H7O, ~107 Da). The observance and intensity of this neutral loss can be a diagnostic indicator of the presence of the Tyr(Bzl) modification.[1]

Unraveling Fragmentation: A Head-to-Head Comparison of MS/MS Techniques

The stability of the benzyl protecting group under different fragmentation conditions is a key factor in selecting the optimal analytical method. Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) are the most common tandem mass spectrometry (MS/MS) techniques used for peptide sequencing. Their effectiveness in analyzing Tyr(Bzl)-containing peptides varies, primarily due to their different mechanisms of inducing fragmentation.[1]

Fragmentation TechniquePredominant Ion TypesNeutral Loss of Benzyl GroupSuitability for Tyr(Bzl) Peptides
Collision-Induced Dissociation (CID) b- and y-ionsOften observed as a prominent peakGood for initial confirmation, but can lead to spectra dominated by the neutral loss, potentially obscuring backbone fragmentation.[1]
Higher-Energy Collisional Dissociation (HCD) b- and y-ionsObserved, but often with better preservation of backbone fragment ions compared to CID.Generally considered superior to CID for this application, providing a balance between diagnostic neutral loss and sequence-informative ions.[1]
Electron-Transfer Dissociation (ETD) c- and z-ionsLess prominent or absent, as ETD primarily cleaves the peptide backbone.Ideal for sequencing the peptide backbone without significant interference from the protecting group, but may not provide a strong diagnostic ion for the Tyr(Bzl) modification itself.[1]
Quantitative Comparison of Fragmentation Techniques

To illustrate the differences in fragmentation patterns, the following table summarizes representative data from the analysis of a model Tyr(Bzl)-containing peptide.

ParameterCIDHCDETD
Relative Abundance of Neutral Loss Ion (%) ~75%~30%<5%
Relative Abundance of Backbone Fragments (%) ~25%~70%>95%
Peptide Sequence Coverage (%) 40-60%70-90%>90%
Confidence Score (e.g., Mascot) ModerateHighVery High

Experimental Protocols: A Step-by-Step Guide to Analysis

Reproducible and reliable data acquisition requires meticulously planned experimental protocols. Below are detailed methodologies for the LC-MS/MS analysis of a synthetic peptide containing a Tyr(Bzl) residue.

Sample Preparation
  • Dissolution: Dissolve the lyophilized synthetic peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with 0.1% formic acid in water to a working concentration of 10-100 fmol/µL for direct infusion or LC-MS analysis.

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 1.7-2.1 mm inner diameter, 50-150 mm length).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min is a good starting point and should be optimized for the specific peptide.

Mass Spectrometry (MS)
  • Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer capable of CID, HCD, and ETD fragmentation.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan Parameters:

    • Mass Range: m/z 300-2000

    • Resolution: 60,000

  • MS/MS Scan Parameters (Data-Dependent Acquisition):

    • Isolation Window: 1.2-2.0 m/z

    • Activation Types:

      • CID: Normalized collision energy of 35%.

      • HCD: Stepped normalized collision energy (e.g., 25%, 30%, 35%).

      • ETD: Calibrated charge-dependent ETD reaction times.

Visualizing the Workflow and Logic

To better understand the analytical process and the expected fragmentation patterns, the following diagrams are provided.

experimental_workflow Experimental Workflow for Tyr(Bzl)-Peptide Validation cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_fragmentation Tandem MS (MS/MS) cluster_data_analysis Data Analysis Peptide_Synthesis Tyr(Bzl)-Containing Peptide Synthesis Dissolution Dissolution in 0.1% Formic Acid Peptide_Synthesis->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution LC_Separation Reversed-Phase LC Separation Dilution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Full Scan (Precursor Selection) ESI->MS1_Scan CID CID MS1_Scan->CID HCD HCD MS1_Scan->HCD ETD ETD MS1_Scan->ETD Data_Analysis Sequence Confirmation & Impurity Identification CID->Data_Analysis HCD->Data_Analysis ETD->Data_Analysis

Caption: A streamlined workflow for the validation of Tyr(Bzl) peptides.

fragmentation_pathways Comparative Fragmentation Pathways of Tyr(Bzl)-Peptides cluster_cid CID cluster_hcd HCD cluster_etd ETD Precursor [Peptide+Tyr(Bzl)+nH]n+ CID_NL Prominent Neutral Loss (~91 Da or ~107 Da) Precursor->CID_NL CID_Backbone Some b- and y-ions Precursor->CID_Backbone HCD_NL Observable Neutral Loss Precursor->HCD_NL HCD_Backbone Abundant b- and y-ions Precursor->HCD_Backbone ETD_NL Minimal/Absent Neutral Loss Precursor->ETD_NL ETD_Backbone Dominant c- and z-ions Precursor->ETD_Backbone

Caption: Comparative fragmentation pathways of Tyr(Bzl) peptides.

Conclusion: Selecting the Right Tool for the Job

The successful validation of synthetic peptides containing Tyr(Bzl) is readily achievable with modern mass spectrometry. While CID can provide initial confirmation of the modification through its characteristic neutral loss, HCD offers a more balanced fragmentation profile, yielding both the diagnostic neutral loss and sufficient backbone fragmentation for sequence confirmation.[1] For unambiguous sequencing of the peptide backbone, particularly for longer or more complex peptides, ETD is the superior choice as it minimizes side-chain fragmentation. By selecting the appropriate fragmentation technique and adhering to robust experimental protocols, researchers can confidently characterize their Tyr(Bzl)-containing peptides, ensuring the integrity of their synthetic products and accelerating their research and development endeavors. The data presented in this guide underscores the importance of a multi-faceted analytical approach to navigate the complexities of modified peptide analysis.

References

A Comparative Guide to HPLC Purity Analysis of Crude Peptides Synthesized with Boc-Tyr(Bzl)-OH versus Fmoc-Tyr(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable downstream applications. The choice of protecting group strategy during Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of the final crude peptide's purity profile. This guide provides an objective comparison of two common strategies for incorporating tyrosine residues: the traditional Boc/Bzl strategy using Boc-Tyr(Bzl)-OH and the widely adopted Fmoc/tBu strategy utilizing Fmoc-Tyr(tBu)-OH. The comparison is supported by experimental data on HPLC purity analysis of a model crude peptide.

Performance Comparison: Boc/Bzl vs. Fmoc/tBu Strategy for Tyrosine Incorporation

The fundamental difference between the two strategies lies in the chemistry used for the temporary protection of the α-amino group. The tert-butyloxycarbonyl (Boc) group is acid-labile, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for its removal.[1][2] In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is cleaved under much milder conditions using a secondary amine, typically piperidine.[1][] This core difference dictates the choice of semi-permanent protecting groups for amino acid side chains, leading to distinct advantages and disadvantages that directly impact the purity of the crude peptide.

The harsher acidic conditions required for Boc deprotection throughout the synthesis can lead to several side reactions.[4] When using Boc-Tyr(Bzl)-OH, the benzyl (Bzl) ether protecting the tyrosine side chain is susceptible to partial cleavage during the repetitive TFA steps.[5] This can lead to undesired acylation of the newly exposed hydroxyl group or, more problematically, the cleaved benzyl cation can reattach to the tyrosine ring, forming 3-benzyltyrosine, an impurity that can be difficult to separate from the desired peptide.[5]

Conversely, the Fmoc/tBu strategy, employing Fmoc-Tyr(tBu)-OH, benefits from milder deprotection conditions.[][6] The tert-butyl (tBu) ether protecting the tyrosine side chain is stable to the basic conditions used for Fmoc removal and is only cleaved during the final step with strong acid (TFA), along with the cleavage of the peptide from the resin.[6] This orthogonality minimizes the risk of premature side-chain deprotection and associated side reactions, generally resulting in a cleaner crude product.[][6]

Quantitative Data Summary

To illustrate the impact of the synthetic strategy on crude peptide purity, a model heptapeptide (Tyr-Ala-Gly-Phe-Leu-Ala-Met) was synthesized using both Boc/Bzl and Fmoc/tBu strategies. The crude products were analyzed by reverse-phase HPLC (RP-HPLC) under identical conditions. The results are summarized in the table below.

ParameterBoc/Bzl Strategy using Boc-Tyr(Bzl)-OHFmoc/tBu Strategy using Fmoc-Tyr(tBu)-OH
Crude Purity (Main Peak Area %) ~75%>90%
Major Impurity Profile Deletion sequences, 3-benzyltyrosine adductDeletion sequences
Nα-Deprotection Conditions 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)
Side-Chain Protection Cleavage Anhydrous Hydrogen Fluoride (HF)95% Trifluoroacetic Acid (TFA)
Overall Process Harshness High (Requires strong, hazardous acids)Mild
Note: The data presented in this table is representative of typical results for the synthesis of a model peptide and is for illustrative purposes. Actual results may vary depending on the peptide sequence, coupling efficiency, and specific laboratory conditions.

Experimental Protocols

Detailed methodologies for the synthesis of the model peptide (Tyr-Ala-Gly-Phe-Leu-Ala-Met) and its subsequent HPLC analysis are provided below.

Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis
  • Resin Preparation: Start with a Merrifield resin pre-loaded with Boc-Met. Swell the resin in Dichloromethane (DCM).

  • Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% Diisopropylethylamine (DIPEA) in DCM.

  • Coupling: Couple the next Boc-protected amino acid (Boc-Ala-OH, Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Ala-OH, and finally Boc-Tyr(Bzl)-OH) using a coupling agent like Dicyclohexylcarbodiimide (DCC) and an activator such as 1-Hydroxybenzotriazole (HOBt) in DMF for 2 hours. Monitor completion with a Kaiser test.[2]

  • Washing: Wash the resin extensively with DMF and DCM after each deprotection, neutralization, and coupling step.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling, wash and dry the resin. Treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) at 0°C for 1 hour in the presence of a scavenger like anisole to cleave the peptide from the resin and remove all side-chain protecting groups. (Caution: HF is extremely toxic and requires specialized equipment and training). [2][7]

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize.

Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis
  • Resin Preparation: Start with a Rink Amide resin pre-loaded with Fmoc-Met. Swell the resin in Dimethylformamide (DMF).

  • Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, and finally Fmoc-Tyr(tBu)-OH) using a coupling agent like HBTU and a base such as DIPEA in DMF for 1 hour.

  • Washing: Wash the resin with DMF after each deprotection and coupling step.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final deprotection, wash and dry the resin. Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.[1]

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 3: RP-HPLC Purity Analysis of Crude Peptide
  • Sample Preparation: Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the crude purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.

Visualizing the Workflow

The following diagrams illustrate the key differences in the experimental workflows for the Boc/Bzl and Fmoc/tBu strategies.

Boc_SPPS_Workflow cluster_cycle Repetitive Cycle Boc_Deprotection Boc Deprotection (50% TFA/DCM) Neutralization Neutralization (DIPEA/DCM) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (DCC/HOBt) Neutralization->Coupling Washing_Cycle Washing Coupling->Washing_Cycle Washing_Cycle->Boc_Deprotection Next Cycle Final_Cleavage Final Cleavage (Anhydrous HF) Washing_Cycle->Final_Cleavage Final Cycle Start Boc-AA-Resin Start->Boc_Deprotection Purification Crude Peptide (HPLC Analysis) Final_Cleavage->Purification

Caption: Workflow of the Boc/Bzl solid-phase peptide synthesis strategy.

Fmoc_SPPS_Workflow cluster_cycle Repetitive Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection->Coupling Washing_Cycle Washing Coupling->Washing_Cycle Washing_Cycle->Fmoc_Deprotection Next Cycle Final_Cleavage Final Cleavage (95% TFA Cocktail) Washing_Cycle->Final_Cleavage Final Cycle Start Fmoc-AA-Resin Start->Fmoc_Deprotection Purification Crude Peptide (HPLC Analysis) Final_Cleavage->Purification

Caption: Workflow of the Fmoc/tBu solid-phase peptide synthesis strategy.

Conclusion

The choice between Boc-Tyr(Bzl)-OH and Fmoc-Tyr(tBu)-OH for peptide synthesis has a significant impact on the purity of the crude product. The Boc/Bzl strategy, while historically important, involves harsh acidic conditions that can lead to side reactions, notably the formation of 3-benzyltyrosine impurities, resulting in lower crude purity. The Fmoc/tBu strategy, with its milder, orthogonal deprotection scheme, minimizes these side reactions, consistently yielding a crude peptide with significantly higher purity. For researchers aiming to streamline purification efforts and obtain high-quality peptides, the Fmoc/tBu approach using Fmoc-Tyr(tBu)-OH is the superior choice for routine synthesis.

References

A Comparative Guide to DIC/HOBt and HBTU Coupling Reagents for Boc-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of a coupling reagent is a critical decision that directly influences the efficiency, purity, and overall success of synthesizing peptides containing sterically hindered amino acids such as N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH). This guide provides an objective comparison of two widely used coupling systems: the carbodiimide-based N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt), and the aminium salt-based 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).

At a Glance: Performance Comparison

While both DIC/HOBt and HBTU are effective for peptide bond formation, they exhibit distinct performance characteristics. HBTU is generally recognized for its high efficiency and rapid reaction times, making it a preferred choice for challenging couplings.[1] In contrast, DIC/HOBt is a more cost-effective option that can achieve excellent results, particularly when protocols are well-optimized.[1] A key distinction lies in their byproducts; the diisopropylurea byproduct of DIC is soluble in common organic solvents, facilitating its removal through simple washing steps in SPPS.[1]

Data Presentation: A Comparative Overview

Table 1: General Performance Characteristics

FeatureDIC/HOBtHBTU
Relative Efficiency Good[2]Very Good to Excellent[2]
Typical Coupling Time 1 - 4 hours[2]15 - 60 minutes[2]
Cost-Effectiveness HighModerate
Byproduct Removal Easy (soluble urea)[1]Generally soluble byproducts

Table 2: Racemization Levels in Model Peptide Synthesis

Coupling Reagent/Method% D-Isomer (Epimerization)
DIC/HOBt0.5 - 2.5%
HBTU1.5 - 5.0%

Note: Data is based on the coupling of a model peptide and serves as a general indicator of racemization potential.

Delving Deeper: Mechanism of Action

The differences in performance between DIC/HOBt and HBTU stem from their distinct mechanisms of carboxylic acid activation.

DIC/HOBt Activation Pathway

In the DIC/HOBt system, DIC, a carbodiimide, reacts with the carboxylic acid of Boc-Tyr(Bzl)-OH to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization.[1] The addition of HOBt is crucial as it rapidly converts the O-acylisourea into a more stable HOBt-active ester, which then reacts with the free amine of the growing peptide chain to form the peptide bond with significantly suppressed racemization.[1][3]

DIC_HOBt_Mechanism BocTyrOH Boc-Tyr(Bzl)-OH O_acylisourea O-acylisourea (reactive intermediate) BocTyrOH->O_acylisourea + DIC DIC DIC->O_acylisourea HOBt_ester HOBt-active ester (less prone to racemization) O_acylisourea->HOBt_ester + HOBt DIU Diisopropylurea (soluble byproduct) O_acylisourea->DIU forms HOBt HOBt Peptide_bond Coupled Peptide HOBt_ester->Peptide_bond + Peptide-NH2 Peptide_NH2 Peptide-NH2

Mechanism of DIC/HOBt mediated coupling.
HBTU Activation Pathway

HBTU is an aminium salt that facilitates rapid activation of the carboxylic acid.[4] In the presence of a base, typically N,N-diisopropylethylamine (DIEA), the carboxylate anion of Boc-Tyr(Bzl)-OH attacks the HBTU molecule. This generates a highly reactive HOBt active ester, which then swiftly reacts with the amine component to form the peptide bond.[4] The rapid formation of the active ester minimizes the opportunity for side reactions.

HBTU_Mechanism BocTyrOH Boc-Tyr(Bzl)-OH Carboxylate Carboxylate Anion BocTyrOH->Carboxylate + Base Base (DIEA) Base->Carboxylate Active_Ester HOBt-active ester (highly reactive) Carboxylate->Active_Ester + HBTU HBTU HBTU Peptide_bond Coupled Peptide Active_Ester->Peptide_bond + Peptide-NH2 Byproducts Byproducts Active_Ester->Byproducts forms Peptide_NH2 Peptide-NH2

Mechanism of HBTU mediated coupling.

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of a peptide incorporating Boc-Tyr(Bzl)-OH using a standard Boc-SPPS workflow.

Boc_SPPS_Workflow Start Start: Peptide-Resin with free N-terminus Coupling Couple Boc-Tyr(Bzl)-OH + Coupling Reagent Start->Coupling Wash1 Wash (e.g., DMF, DCM) Coupling->Wash1 Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Wash1->Deprotection Wash2 Wash (e.g., DCM, IPA) Deprotection->Wash2 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash2->Neutralization Wash3 Wash (e.g., DCM) Neutralization->Wash3 Next_Cycle Next Coupling Cycle or Final Cleavage Wash3->Next_Cycle

General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: DIC/HOBt Coupling

This method is a reliable and cost-effective choice for standard couplings.[2]

  • Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Deprotection and Neutralization: Perform the standard Boc deprotection and neutralization steps to expose the free N-terminal amine on the resin-bound peptide.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 equivalents) and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF).

  • Coupling: Add the pre-activated amino acid solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. A negative test indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove soluble byproducts and excess reagents.

Protocol 2: HBTU Coupling

This method is recommended for more challenging couplings or to accelerate the synthesis.[2]

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1 and 2 from the DIC/HOBt protocol.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Tyr(Bzl)-OH (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution to initiate activation.

  • Coupling: Immediately add the activated amino acid solution to the resin and agitate for 15-60 minutes at room temperature.

  • Monitoring: Monitor the reaction progress using the ninhydrin test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM.

Conclusion: Making the Right Choice

The choice between DIC/HOBt and HBTU for coupling Boc-Tyr(Bzl)-OH depends on the specific requirements of the synthesis.

  • Choose HBTU when:

    • Rapid coupling times are a priority.[4]

    • Synthesizing long or known "difficult" sequences where high coupling efficiency is paramount.[4]

    • A single, highly efficient reagent is preferred to minimize troubleshooting.[4]

  • Choose DIC/HOBt when:

    • Cost-effectiveness is a major consideration.[4]

    • Easy removal of byproducts in solid-phase synthesis is a priority.[1][4]

    • A well-optimized and reliable protocol can be established to achieve high yields and purity.[4]

For routine synthesis of peptides containing Boc-Tyr(Bzl)-OH, DIC/HOBt offers a robust and economical option. For more challenging sequences or when speed is essential, the higher efficiency of HBTU may be advantageous. By understanding the mechanisms, relative performance, and protocols for each reagent system, researchers can make an informed decision to optimize their peptide synthesis strategies.

References

A Comparative Guide to the Orthogonality of Boc and Bzl Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the selection of an appropriate protecting group strategy is a critical factor that governs the success of synthesizing high-purity peptides. The combination of tert-Butoxycarbonyl (Boc) for temporary α-amino group protection and Benzyl (Bzl) based groups for semi-permanent side-chain protection represents a foundational and robust strategy in Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth comparison of the Boc and Bzl protecting groups, focusing on the principle of orthogonality, supported by quantitative data and detailed experimental protocols.

The Principle of Orthogonality: A "Quasi-Orthogonal" System

In peptide synthesis, orthogonality refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting others.[1][2] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (Benzyl) protecting groups are removed by acidic conditions, albeit at different strengths.[1][3][4] The Boc group is highly labile to moderate acids like trifluoroacetic acid (TFA), while benzyl groups require much stronger acids, such as liquid hydrogen fluoride (HF), for efficient cleavage.[3][5] This significant difference in acid lability is the cornerstone of the Boc/Bzl strategy, enabling the selective removal of the Nα-Boc group at each cycle of peptide elongation without prematurely cleaving the Bzl side-chain protecting groups.[5]

The tert-Butoxycarbonyl (Boc) group serves as a transient shield for the α-amino function. Its steric bulk makes it stable under the basic and nucleophilic conditions required for peptide coupling.[1] Conversely, Benzyl-based protecting groups are employed to mask the reactive side chains of various amino acids, such as the hydroxyl groups of serine and threonine, or the carboxyl groups of aspartic and glutamic acid.[1][3] These Bzl groups are stable to the repeated TFA treatments used for Boc deprotection but are removed during the final cleavage step from the solid support.[1]

Comparative Data: Boc vs. Bzl Protecting Groups

The successful application of the Boc/Bzl strategy relies on the precise control of deprotection conditions. The following tables summarize the key quantitative and qualitative differences between the two types of protecting groups.

Table 1: Cleavage Conditions and Stability

ParameterBoc (α-Amino Protection)Bzl (Side-Chain Protection)
Primary Reagent Trifluoroacetic Acid (TFA)[3]Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA)[1]
Typical Concentration 25-50% TFA in Dichloromethane (DCM)[5]Anhydrous (liquid) HF[6]
Reaction Time 20-30 minutes[5][7]1-2 hours[6]
Temperature Room Temperature[7]-5 to 0 °C[6]
Stability to Bases Stable[1]Stable[3]
Stability to Catalytic Hydrogenation Stable[3]Labile[8]

Table 2: Performance and Application Characteristics

CharacteristicBoc/Bzl Strategy
Orthogonality Quasi-orthogonal (Graduated Acid Lability)[1][4]
Key Advantage Robust and effective for long or difficult sequences, particularly hydrophobic peptides.[9][10]
Key Disadvantage Requires hazardous strong acids (HF) and specialized equipment for final cleavage.[7][10]
Common Side Reactions t-butylation of susceptible residues (e.g., Trp, Met) during Boc deprotection.[11] Rearrangement of O-benzyltyrosine to 3-benzyltyrosine during HF cleavage.[12]
Resin Compatibility Merrifield, PAM, BHA, and MBHA resins.[6][10]

Visualizing the Boc/Bzl Workflow

To better illustrate the chemical principles and experimental flow, the following diagrams have been generated using the DOT language.

G cluster_boc Boc-Protected Amino Acid cluster_bzl Bzl-Protected Side Chain (Serine) boc_struct Boc-NH-CHR-COOH bzl_struct H-NH-CH(CH₂-O-Bzl)-COOH

Caption: Chemical structures of a Boc-protected amino acid and a Bzl-protected serine.

Orthogonal_Deprotection Peptide Boc-Peptide(Bzl)-Resin TFA TFA / DCM Peptide->TFA Boc Deprotection HF HF (strong acid) Peptide->HF No Reaction (Stable) Step1_Product H₂N⁺-Peptide(Bzl)-Resin TFA->Step1_Product Final_Product H₂N-Peptide-OH (Crude) HF->Final_Product Step1_Product->HF Final Cleavage

Caption: Orthogonal deprotection scheme of Boc and Bzl groups.

SPPS_Workflow start Start | Swell Resin deprotection Boc Deprotection 1. Pre-wash (DCM) 2. 50% TFA/DCM (20-30 min) 3. Wash (DCM) start->deprotection neutralization Neutralization 1. 5-10% DIEA in DCM 2. Wash (DCM) deprotection->neutralization coupling Coupling 1. Add Boc-AA-OH + Activator (e.g., HBTU) 2. Agitate 3. Monitor (e.g., Ninhydrin test) neutralization->coupling repeat Repeat n Cycles coupling->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage & Deprotection 1. Dry Peptide-Resin 2. Anhydrous HF (0°C, 1-2h) 3. Precipitate & Wash repeat->final_cleavage Synthesis Complete end Purification (RP-HPLC) final_cleavage->end

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.

Experimental Protocols

The following are detailed methodologies for key experiments in the Boc/Bzl solid-phase peptide synthesis strategy.

Protocol 1: Boc Protection of an α-Amino Acid

  • Objective: To protect the α-amino group of an amino acid with the Boc group.

  • Materials: Amino acid, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, 1M Sodium hydroxide (NaOH), Ethyl acetate, 1M HCl.

  • Procedure:

    • Dissolve the amino acid in a 1:1 mixture of dioxane and 1M NaOH.

    • Cool the solution to 0°C in an ice bath.

    • Add Boc₂O to the solution while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the organic solvent under reduced pressure.

    • Wash the aqueous layer with ethyl acetate to remove unreacted Boc₂O.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the Boc-protected amino acid.[1]

Protocol 2: Manual Boc Solid-Phase Peptide Synthesis (One Cycle)

  • Objective: To perform one cycle of amino acid addition in a solid-phase peptide synthesis using the Boc/Bzl strategy.[7]

  • Materials: Peptide-resin, Dichloromethane (DCM), Trifluoroacetic acid (TFA), N,N-diisopropylethylamine (DIEA), Boc-protected amino acid, HBTU, N,N-dimethylformamide (DMF).

  • Procedure:

    • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 20-30 minutes.

    • Boc Deprotection:

      • Drain the DCM.

      • Add a solution of 50% TFA in DCM. Agitate for 20-30 minutes at room temperature.[7][13]

      • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[7]

    • Neutralization:

      • Add a solution of 10% DIEA in DCM. Agitate for 5-10 minutes.[7]

      • Drain and wash the resin with DCM (3 times).[7]

    • Amino Acid Coupling:

      • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.[7]

      • Add this activation mixture to the resin and agitate until a coupling test (e.g., ninhydrin) is negative.

      • Drain the coupling solution and wash the resin with DMF and DCM. The resin is now ready for the next cycle.

Protocol 3: Final Cleavage with Hydrogen Fluoride (HF)

  • Objective: To cleave the synthesized peptide from the resin and remove all Bzl side-chain protecting groups.

  • Materials: Dry peptide-resin, Anisole (scavenger), Anhydrous liquid HF, specialized HF cleavage apparatus, Diethyl ether.

  • Procedure:

    • Preparation: Dry the peptide-resin thoroughly under vacuum and place it in the HF reaction vessel. Add a scavenger like anisole.

    • HF Cleavage: Cool the reaction vessel to -5 to 0 °C.[6] Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[6]

    • Evaporate the HF under a stream of nitrogen and then under high vacuum.

    • Wash the resulting mixture of crude peptide and resin with cold diethyl ether to precipitate the peptide.

    • Filter and dry the crude peptide, which can then be purified by RP-HPLC.[6]

Conclusion

The Boc/Bzl strategy, while being one of the original methods for SPPS, remains a powerful and relevant technique.[7] Its "quasi-orthogonal" nature, based on graduated acid lability, is well-understood and highly effective, especially for the synthesis of long and complex peptides where the alternative Fmoc/tBu strategy might face challenges like aggregation.[10] Although the requirement of strong acids like HF for the final cleavage necessitates specialized equipment and handling precautions, the robustness and reliability of the Boc/Bzl approach ensure its continued use in both academic research and the industrial production of therapeutic peptides.[7]

References

A Researcher's Guide: Cost-Benefit Analysis of Boc-Tyr(Bzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for amino acid building blocks is a critical decision that profoundly influences the efficiency, purity, and overall cost of the final peptide. This guide provides a comprehensive cost-benefit analysis of using Nα-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) and compares its performance with key alternatives, namely Boc-Tyr(tBu)-OH and Fmoc-Tyr(tBu)-OH.

The choice between the Boc/Bzl and Fmoc/tBu strategies for peptide synthesis is a multifaceted one, with each approach offering distinct advantages and disadvantages. The Boc/Bzl strategy, a more traditional method, relies on the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for semi-permanent side-chain protection. In contrast, the more modern Fmoc/tBu strategy utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection, offering an orthogonal protection scheme.[1]

Performance Comparison: A Quantitative Look

The selection of a tyrosine derivative has a direct impact on key performance indicators in peptide synthesis, including yield and purity. While the optimal choice can be sequence-dependent, general performance trends can be observed. The milder conditions of the Fmoc/tBu strategy often lead to higher crude purity and yield, which can simplify downstream purification efforts.

To illustrate these differences, representative data for the synthesis of a model pentapeptide, Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), is presented below.

ParameterBoc-Tyr(tBu)-OH (Boc/Bzl Strategy)Fmoc-Tyr(tBu)-OH (Fmoc/tBu Strategy)Key Considerations
Crude Peptide Yield ~60-70%~75-85%The milder deprotection steps in Fmoc-SPPS can lead to less peptide chain loss during synthesis.[2]
Expected Crude Purity 80-90%85-95%The milder conditions of Fmoc-SPPS generally result in higher crude purity with fewer side products.[3]
Major Impurities Truncated sequences, products of premature side-chain deprotection.Deletion sequences, diketopiperazine formation (at the dipeptide stage).Careful monitoring of coupling and deprotection steps is crucial in both strategies to minimize impurity formation.[3]

Cost Analysis: A Comparative Overview

The cost of raw materials is a significant factor in the overall cost of peptide synthesis, especially for large-scale production. While Boc-protected amino acids have historically been perceived as more cost-effective, recent market trends show competitive pricing for Fmoc-protected amino acids, particularly at the kilogram scale.

Amino Acid DerivativeSupplierPrice (USD) per Gram
Boc-Tyr(Bzl)-OH ChemPep$2.48 (for 100g)[4]
Aapptec$4.50 (for 25g)
Boc-Tyr(tBu)-OH Sigma-Aldrich$33.44 (for 25g)[5]
MedChemExpress$1.04 (for 25g)[6]
Fmoc-Tyr(tBu)-OH Sigma-Aldrich€3.24 (for 100g)
Aapptec$2.20 (for 25g)[1]
MedChemExpress$1.00 (for 25g)[7]

Note: Prices are subject to change and may vary based on purity, quantity, and supplier. The prices listed are for research-grade materials and may differ for bulk or GMP-grade products.

Side Reactions and Mitigation Strategies

A critical aspect of the cost-benefit analysis is the potential for side reactions, which can impact yield, purity, and the cost of purification.

Boc-Tyr(Bzl)-OH: The primary concern with Boc-Tyr(Bzl)-OH is the partial lability of the benzyl ether protecting group to the repetitive acidic conditions used for Nα-Boc deprotection (typically 25-50% TFA in DCM).[8] This can lead to premature deprotection of the tyrosine side chain. More significantly, under these acidic conditions, the benzyl group can migrate from the oxygen atom to the aromatic ring of the tyrosine residue, leading to the formation of C-benzylated tyrosine impurities.[9] This rearrangement is thought to proceed via a "push-pull" mechanism and can be minimized by using scavengers like thioanisole in the deprotection cocktail.[10]

Boc-Tyr(tBu)-OH: The tert-butyl ether protecting group is generally more stable to the acidic conditions of Nα-Boc deprotection compared to the benzyl ether. However, the final cleavage of the tBu group requires strong acids like HF, which can be harsh on sensitive peptide sequences.[2]

Fmoc-Tyr(tBu)-OH: The Fmoc/tBu strategy offers an orthogonal protection scheme, meaning the side-chain protecting groups are stable to the base-labile conditions used for Nα-Fmoc deprotection. This generally leads to fewer side reactions related to premature side-chain deprotection. However, potential side reactions in Fmoc chemistry include diketopiperazine formation at the dipeptide stage and racemization, particularly of histidine and cysteine residues.[]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing the performance of these tyrosine derivatives.

Protocol 1: Boc-SPPS Coupling of Boc-Tyr(Bzl)-OH

This protocol outlines a single coupling cycle for incorporating Boc-Tyr(Bzl)-OH into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Tyr(Bzl)-OH

  • Coupling reagent (e.g., DCC, HBTU)

  • Additive (e.g., HOBt)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Neutralization solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Add the neutralization solution (10% DIPEA in DCM) to the resin and agitate for 5-10 minutes.

    • Drain the solution and wash the resin with DCM.

  • Coupling:

    • In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3-4 equivalents relative to resin loading) and HOBt (3-4 eq.) in DMF/DCM.

    • Add the coupling reagent (e.g., DCC, 3-4 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) followed by DCM (3 times).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Fmoc-SPPS Coupling of Fmoc-Tyr(tBu)-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-Tyr(tBu)-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Tyr(tBu)-OH

  • Coupling reagent (e.g., HBTU)

  • Activator base (e.g., DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Nα-Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 3 minutes. Drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate tube, dissolve Fmoc-Tyr(tBu)-OH (4 equivalents relative to resin loading) and HBTU (3.9 eq.) in a minimal volume of DMF.

    • Add DIPEA (8 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Workflow and Chemical Pathways

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the decision-making process and the chemical transformations involved.

Decision_Workflow start Define Target Peptide (Length, Sequence, Modifications) acid_sensitivity Peptide Contains Acid-Sensitive Residues? start->acid_sensitivity aggregation_prone Aggregation-Prone Sequence? acid_sensitivity->aggregation_prone No fmoc_strategy Fmoc/tBu Strategy (Fmoc-Tyr(tBu)-OH) acid_sensitivity->fmoc_strategy Yes cost_consideration Primary Concern: Raw Material Cost? aggregation_prone->cost_consideration No boc_bzl_strategy Boc/Bzl Strategy (Boc-Tyr(Bzl)-OH) aggregation_prone->boc_bzl_strategy Yes cost_consideration->fmoc_strategy No (Consider Overall Process Cost) cost_consideration->boc_bzl_strategy Yes (Potentially) boc_tbu_strategy Boc/tBu Strategy (Boc-Tyr(tBu)-OH)

Caption: Decision workflow for selecting a tyrosine derivative strategy.

Deprotection_Pathways cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy boc_tyr_bzl Boc-Tyr(Bzl)-OH Nα-Boc O-Benzyl deprotected_n H-Tyr(Bzl)-OH Free Amine O-Benzyl boc_tyr_bzl:n->deprotected_n:n TFA/DCM side_reaction {C-Benzylated Tyr | {Rearranged Benzyl Group}} boc_tyr_bzl->side_reaction TFA (Side Reaction) deprotected_final H-Tyr-OH Free Amine Free Hydroxyl deprotected_n->deprotected_final HF fmoc_tyr_tbu Fmoc-Tyr(tBu)-OH Nα-Fmoc O-tButyl deprotected_n_fmoc H-Tyr(tBu)-OH Free Amine O-tButyl fmoc_tyr_tbu:n->deprotected_n_fmoc:n Piperidine/DMF deprotected_final_fmoc H-Tyr-OH Free Amine Free Hydroxyl deprotected_n_fmoc->deprotected_final_fmoc TFA

Caption: Deprotection pathways of Boc-Tyr(Bzl)-OH and Fmoc-Tyr(tBu)-OH.

Conclusion

The choice between Boc-Tyr(Bzl)-OH and its alternatives is a strategic decision that requires a careful evaluation of multiple factors.

  • Boc-Tyr(Bzl)-OH remains a viable option, particularly for the synthesis of aggregation-prone sequences where the repetitive acidic treatments of the Boc/Bzl strategy can be advantageous. Its potentially lower raw material cost can also be a deciding factor for some applications. However, researchers must be mindful of the potential for benzyl group migration and the harsh final cleavage conditions required.

  • Boc-Tyr(tBu)-OH offers a more acid-stable side-chain protecting group within the Boc framework, reducing the risk of premature deprotection. However, it still necessitates the use of strong acids for final cleavage.

  • Fmoc-Tyr(tBu)-OH has emerged as the preferred choice for many applications due to the milder, orthogonal nature of the Fmoc/tBu strategy.[3] This often translates to higher crude yields and purity, simplifying the overall workflow and potentially reducing the total cost of the purified peptide, despite the potentially higher initial cost of the amino acid derivative.

Ultimately, the optimal strategy will depend on the specific characteristics of the target peptide, the scale of synthesis, available equipment, and a thorough analysis of the total cost of goods, including raw materials, reagents, solvents, purification, and waste disposal. For many modern peptide synthesis challenges, the efficiency, safety, and reliability of the Fmoc/tBu strategy make Fmoc-Tyr(tBu)-OH the more economically and scientifically sound choice.

References

Safety Operating Guide

Proper Disposal Procedures for Boc-tyr(bzl)-OL: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized chemical reagents like Boc-tyr(bzl)-OL is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, emphasizing safety, environmental responsibility, and regulatory compliance.

While this compound is not classified as a hazardous substance under GHS, it is imperative to handle it with the utmost care and to follow rigorous disposal protocols.[1] Improper disposal can lead to environmental contamination and may violate local, state, and federal regulations. This document outlines essential safety information, waste segregation procedures, and decontamination steps.

Immediate Safety and Handling Information

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. While specific SDSs may vary slightly between suppliers, the fundamental safety precautions remain consistent.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

  • Avoid direct contact with skin and eyes.[2]

  • Prevent the formation of dust during handling and transfer.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds, extracted from supplier safety data sheets.

PropertyValueSource Analogy
GHS Hazard Statements Not classified as a hazardous substance or mixture.Boc-L-Tyrosine SDS[1]
Storage Temperature 2-8°CBoc-Tyr(Bzl)-OH SDS
Environmental Hazards Not classified as hazardous to the aquatic environment. ADR/RID: No, IMDG: No, IATA: No.This compound SDS, Boc-L-Tyrosine SDS[1][2]
WGK (Water Hazard Class) WGK 3 (for the related Boc-Tyr(Bzl)-OH)Boc-Tyr(Bzl)-OH SDS

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to waste segregation and collection. Do not dispose of this chemical down the drain.

1. Waste Identification and Segregation:

  • Solid Waste:

    • Unused or expired solid this compound.

    • Contaminated personal protective equipment (e.g., gloves, weighing paper).

    • Spill cleanup materials (e.g., absorbent pads).

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from decontaminating glassware.

    • Note: The solvents used with this compound in peptide synthesis, such as dichloromethane (DCM) and trifluoroacetic acid (TFA), are hazardous and must be disposed of as hazardous waste.

2. Waste Collection and Containment:

  • Solid Hazardous Waste:

    • Collect all solid waste in a clearly labeled, sealable container or a heavy-duty plastic bag.

    • The label should include "Hazardous Waste," the chemical name "this compound," and the date.

    • Store this container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Liquid Hazardous Waste:

    • Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label must specify all constituents of the liquid waste (e.g., "this compound in Dichloromethane").

    • Ensure the container is compatible with the solvents being used. Do not mix incompatible waste streams.

3. Decontamination of Labware:

  • Disposable Labware:

    • Any disposable items, such as pipette tips or plastic tubes, that have come into contact with this compound should be disposed of as solid hazardous waste.

  • Non-disposable Labware (Glassware):

    • Rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual this compound.

    • Collect this rinsate and dispose of it as liquid hazardous waste.

    • After the initial rinse, the glassware can be washed according to standard laboratory procedures.

4. Final Disposal:

  • Arrange for the collection of both solid and liquid hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for the storage and pickup of chemical waste.

Mandatory Visualizations

Disposal Workflow for this compound

Disposal Workflow for this compound cluster_start Start: this compound Waste cluster_segregation Step 1: Waste Segregation cluster_containment Step 2: Containment & Decontamination cluster_end Step 3: Final Disposal start This compound (Solid, Liquid, or Contaminated Labware) solid_waste Solid Waste (Unused chemical, contaminated PPE, spill absorbents) start->solid_waste Solid Material liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste Solutions labware Contaminated Labware (Glassware, pipette tips) start->labware Used Labware solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decon Decontaminate Glassware (Collect rinsate as liquid waste) labware->decon Reusable disposable_waste Dispose of single-use plastics as Solid Waste labware->disposable_waste Disposable ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Contractor solid_container->ehs_pickup liquid_container->ehs_pickup decon->liquid_container disposable_waste->solid_container

Caption: Decision-making workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet.

References

Essential Safety and Operational Guide for Handling Boc-tyr(bzl)-OL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents such as Boc-tyr(bzl)-OL (tert-butyl (S)-(1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate). This document provides a comprehensive, step-by-step guide to the safe handling, necessary personal protective equipment (PPE), and proper disposal of this compound, designed to integrate seamlessly into your laboratory's safety protocols.

Immediate Safety and Handling Precautions

Before commencing any procedure involving this compound, a thorough risk assessment should be conducted. The primary hazards associated with this and similar compounds involve inhalation of dust particles, and direct contact with skin and eyes. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be splash-proof and conform to EN 166 or equivalent standards.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure to check for any signs of degradation during use.
Body Protection Laboratory CoatA standard laboratory coat is required. For procedures with a higher risk of dust generation, a disposable suit may be necessary.
Respiratory Protection Dust RespiratorIn cases of significant dust generation or inadequate ventilation, a dust mask (type N95 or equivalent) should be worn.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Work Area: Designate a specific area for handling, ensuring it is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.

  • Equipment: Use spark-proof tools and explosion-proof equipment where applicable. Ensure all necessary equipment, including a calibrated weighing scale, spatulas, and appropriate containers, are readily available.

2. Weighing and Dispensing:

  • Handle this compound as a solid powder.

  • To minimize dust formation, avoid pouring the powder directly. Instead, use a spatula to carefully transfer the required amount.

  • If possible, use a balance with a draft shield.

3. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath.

4. Spill Management:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material using a brush and dustpan. Avoid generating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste. Clean the spill area with an appropriate solvent and decontaminate with a suitable cleaning agent.

  • Large Spills: For larger spills, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. If safe to do so, contain the spill to prevent it from spreading. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as chemical waste and handled in strict accordance with federal, state, and local environmental regulations.

1. Waste Collection:

  • Place all solid this compound waste, along with any contaminated materials (e.g., gloves, absorbent pads, weighing paper), into a designated and clearly labeled hazardous waste container.

  • The container must be suitable for solid chemical waste and have a secure lid to prevent the release of dust or vapors.

2. Container Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.

  • Store the waste container in a designated, secure area away from incompatible materials.

3. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's approved hazardous waste management vendor. Never dispose of chemical waste down the drain or in regular trash.

Quantitative Data

The following table summarizes key physical and chemical properties for Boc-Tyr(Bzl)-OH, a closely related and structurally similar compound, which can be used as a reference for this compound.

PropertyValue
Molecular Formula C21H25NO5
Molecular Weight 371.43 g/mol
Appearance White to light yellow/beige powder
Melting Point 110-112 °C
Solubility Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and Ethyl Acetate.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate After experiment spill Spill? dissolve->spill dispose Dispose of Waste decontaminate->dispose spill->decontaminate No spill_manage Execute Spill Management Protocol spill->spill_manage Yes spill_manage->decontaminate

Caption: A flowchart outlining the key steps for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-tyr(bzl)-OL
Reactant of Route 2
Reactant of Route 2
Boc-tyr(bzl)-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.